CCL27
Description
Properties
bioactivity |
Fungi, Chemotactic, |
|---|---|
sequence |
PPSTACCTQLYRKPLSDKLLRKVIQVELQEADGDCHLQAFVLHLAQRSICIHPQNP |
Origin of Product |
United States |
Foundational & Exploratory
The Role of CCL27 in Cutaneous Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the chemokine CCL27 in skin immunity. Constitutively and inducibly expressed by epidermal keratinocytes, this compound is a critical mediator of T-cell trafficking to the skin, playing a pivotal role in both immune surveillance and the pathogenesis of inflammatory skin diseases. This document provides a comprehensive overview of its function, the signaling pathways it activates, and detailed experimental protocols for its study, with a focus on quantitative data and visual representations of key processes.
Core Function of this compound in Skin Immunity
CC-chemokine ligand 27 (this compound), also known as cutaneous T-cell-attracting chemokine (CTACK), is a key orchestrator of immune cell trafficking to the skin.[1][2] Under normal physiological conditions, it is constitutively expressed by basal keratinocytes, contributing to the homing of skin-resident memory T cells.[3] However, its expression is significantly modulated in inflammatory contexts. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) upregulate this compound production, amplifying the recruitment of immune cells to sites of inflammation.[4][5][6]
This compound exerts its chemoattractant effects primarily through its interaction with the G protein-coupled receptor, CCR10, which is expressed on a specific subset of skin-homing memory T cells characterized by the expression of the cutaneous lymphocyte-associated antigen (CLA).[1][6][7] This selective recruitment of CLA+ T cells is a hallmark of the this compound/CCR10 axis and is fundamental to T-cell-mediated skin inflammation.[4][5][7] The interaction between this compound and CCR10 not only guides T cells to the skin but is also involved in their adhesion and retention within the tissue.[4][8]
The dysregulation of this compound expression is a key feature of several inflammatory skin diseases. In atopic dermatitis, this compound levels are often elevated, contributing to the characteristic influx of Th2 lymphocytes.[1][8][9] Conversely, in psoriasis, the expression of this compound in lesional skin is often suppressed, a phenomenon that may be influenced by the complex interplay of other cytokines like IL-17.[7][10]
Quantitative Data on this compound Expression and Function
The following tables summarize key quantitative data related to this compound expression and its functional effects on T-cell migration.
Table 1: Regulation of this compound Expression
| Stimulus | Cell Type | Change in this compound Expression | Reference |
| TNF-α | Keratinocytes | Upregulation | [5][6][7] |
| IL-1β | Keratinocytes | Upregulation | [4][5][6] |
| IL-17 | Keratinocytes | Downregulation (late stage psoriasis) | [7] |
| Glucocorticosteroids (Clobetasol propionate) | Keratinocytes | Suppression | [4][5] |
Table 2: this compound Expression in Inflammatory Skin Diseases
| Disease | Location | Change in this compound Expression | Reference |
| Atopic Dermatitis | Lesional Skin & Serum | Increased | [1][6][8] |
| Psoriasis | Lesional Skin | Decreased/Suppressed | [7][8][10] |
| Allergic Contact Dermatitis | Lesional Skin | Increased | [4] |
| Hidradenitis Suppurativa | Lesional Skin | Severely Suppressed | [8][10] |
| Alopecia Areata | Hair Follicles | Downregulated | [10] |
Table 3: Functional Activity of this compound
| Assay | Cell Type | EC50 / Effective Concentration | Reference |
| T-cell Migration (in vitro) | Jurkat cells (CXCR4+) responding to SDF-1α (example) | 0.003 - 3.0 nM | [11] |
| In vivo T-cell Recruitment | Mouse Skin | Intracutaneous injection attracts lymphocytes | [4][5] |
Signaling Pathways and Experimental Workflows
This compound-CCR10 Signaling Pathway
The binding of this compound to its receptor, CCR10, on the surface of T cells initiates a cascade of intracellular signaling events that culminate in chemotaxis, adhesion, and cellular activation. This process is primarily mediated through G-protein coupling.
Caption: this compound-CCR10 signaling cascade leading to T-cell migration.
Experimental Workflow: In Vitro T-Cell Migration Assay (Transwell)
A common method to quantify the chemotactic activity of this compound is the transwell migration assay. This workflow outlines the key steps involved.
Caption: Workflow for a this compound-mediated T-cell migration assay.
Detailed Experimental Protocols
In Vitro T-Cell Migration (Chemotaxis) Assay
Objective: To quantify the chemotactic response of CCR10-expressing T cells to a gradient of this compound.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well tissue culture plates
-
CCR10-expressing T cells (e.g., primary human CLA+ T cells or a CCR10-transfected cell line)
-
Recombinant human this compound
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
Flow cytometer or cell counter
Protocol:
-
Cell Preparation:
-
Culture and expand CCR10-expressing T cells.
-
Prior to the assay, starve the cells in serum-free media for 2-4 hours.
-
Resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.[12]
-
-
Chemoattractant Preparation:
-
Prepare a serial dilution of recombinant this compound in assay medium in the lower chambers of the 24-well plate. A typical concentration range would be from 0.1 to 1000 ng/mL.[11] Include a negative control with assay medium only.
-
-
Assay Setup:
-
Place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.[11]
-
-
Incubation:
-
Quantification of Migration:
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of this compound.
-
The results can be expressed as a chemotactic index (fold increase in migration over the negative control).
-
Immunohistochemistry for this compound in Skin Tissue
Objective: To visualize the localization and expression of this compound protein in skin biopsies.
Materials:
-
Formalin-fixed, paraffin-embedded skin tissue sections
-
Primary antibody: anti-CCL27 antibody (rabbit or goat polyclonal)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-goat IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum if using a goat primary antibody).
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-CCL27 antibody at an optimized dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of this compound staining in the epidermis and dermis.
-
In Vivo T-Cell Recruitment Assay in a Mouse Model
Objective: To evaluate the ability of this compound to recruit T cells to the skin in a living organism.
Materials:
-
Mice (e.g., C57BL/6)
-
Recombinant murine this compound
-
Phosphate-buffered saline (PBS)
-
Adoptively transferable, labeled T cells (e.g., CFSE-labeled, CCR10-expressing T cells)
-
Surgical tools for injection and tissue collection
-
Flow cytometer or fluorescence microscope
Protocol:
-
T-Cell Preparation and Labeling (Optional):
-
Isolate and culture murine T cells.
-
For tracking, label the T cells with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
Adoptively transfer the labeled T cells into recipient mice via intravenous injection.
-
-
Intradermal Injection:
-
Anesthetize the mice.
-
Inject a small volume (e.g., 20-50 µL) of recombinant murine this compound (e.g., 1-10 µg) intradermally into a specific site (e.g., the ear pinna or dorsal skin).
-
Inject an equivalent volume of PBS into a contralateral site as a negative control.
-
-
Recruitment Period:
-
Allow time for T-cell recruitment, typically ranging from 4 to 24 hours.
-
-
Tissue Collection and Analysis:
-
Euthanize the mice and excise the skin from the injection sites.
-
Prepare single-cell suspensions from the skin tissue by enzymatic digestion.
-
Analyze the single-cell suspensions by flow cytometry to quantify the number of recruited T cells (and labeled T cells, if applicable) by staining for T-cell markers (e.g., CD3, CD4, CD8).
-
Alternatively, the skin tissue can be processed for immunofluorescence microscopy to visualize the recruited cells.
-
This technical guide provides a solid foundation for understanding and investigating the critical role of this compound in skin immunity. The provided data, diagrams, and protocols offer valuable tools for researchers and drug development professionals working to unravel the complexities of skin inflammation and develop novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Cutaneous T Cell Lymphoma: Roles for Chemokines and Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound–CCR10 interactions regulate T cell–mediated skin inflammation | Semantic Scholar [semanticscholar.org]
- 5. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Skin–Brain Connection Hypothesis, Bringing Together this compound-Mediated T-Cell Activation in the Skin and Neural Cell Damage in the Adult Brain [frontiersin.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 12. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and History of Cutaneous T-cell Attracting Chemokine (CTACK/CCL27)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cutaneous T-cell Attracting Chemokine (CTACK), also known as CCL27, is a small cytokine belonging to the CC chemokine family. It plays a pivotal role in the immune surveillance of the skin by selectively attracting skin-homing memory T-lymphocytes.[1][2] This chemokine and its receptor, CCR10, are key players in T-cell mediated skin inflammation and are implicated in various inflammatory skin diseases. This technical guide provides a comprehensive overview of the discovery, characterization, and history of CTACK/CCL27, with a focus on the key experiments and signaling pathways involved.
Discovery and Initial Characterization
CTACK/CCL27 was identified in 1999 as a novel chemokine predominantly expressed in the skin.[3] Its discovery was a significant step in understanding the tissue-specific homing of lymphocytes. The initial research focused on its cloning, expression analysis, and functional characterization.
Cloning and Sequencing
The gene for human CTACK/CCL27 was cloned from a human keratinocyte cDNA library. The gene is located on chromosome 9p13.[4][5] The open reading frame encodes a precursor protein of 112 amino acids, which is processed to a mature 88-amino acid polypeptide.[6] An alternative splice variant, named PESKY, which is non-secreted and localizes to the nucleus, has also been identified.[3]
Protein Expression and Purification
Recombinant human CTACK/CCL27 is commonly produced in E. coli. The expressed protein is a single, non-glycosylated polypeptide chain with a molecular mass of approximately 10.2 kDa.[1][6][7][8] Purification is typically achieved using standard chromatographic techniques.
Tissue Distribution and Expression
One of the defining features of CTACK/CCL27 is its highly tissue-specific expression pattern.
Northern Blot Analysis
Northern blot analysis was a key technique used to demonstrate the skin-specific expression of CTACK/CCL27. Early studies showed that CTACK/CCL27 mRNA is abundantly and almost exclusively expressed in the skin, particularly in keratinocytes.[2][9]
In Situ Hybridization
In situ hybridization studies further confirmed the localization of CTACK/CCL27 mRNA within the skin. These experiments revealed that the expression is most prominent in the basal layer of the epidermis.[10]
Quantitative Expression Data
Quantitative data on the expression of this compound across various human tissues confirms its high specificity for the skin.
| Tissue | RNA Expression (nTPM) | Protein Expression |
| Skin | 158.4 | High |
| Esophagus | 2.7 | Not detected |
| Lung | 1.1 | Not detected |
| Small Intestine | 0.9 | Not detected |
| Colon | 0.5 | Not detected |
| Spleen | 0.3 | Not detected |
| Lymph Node | 0.2 | Not detected |
| Bone Marrow | 0.1 | Not detected |
Data sourced from the Human Protein Atlas.[11] nTPM = normalized Transcripts Per Million.
Functional Characterization
Chemotactic Activity
The primary function of CTACK/CCL27 is to act as a chemoattractant for a specific subset of T lymphocytes.
Transwell migration assays are the standard method for evaluating the chemotactic activity of CTACK/CCL27. These assays demonstrated that CTACK/CCL27 selectively attracts cutaneous lymphocyte-associated antigen positive (CLA+) memory T cells, which are known to home to the skin.[12]
| Parameter | Value | Reference |
| EC50 for T-cell migration | 34 nM | [5] |
| Optimal Chemotactic Concentration | 10-100 ng/mL | [6] |
Receptor Binding
CTACK/CCL27 exerts its effects by binding to its specific receptor, CCR10.[13] The interaction between this compound and CCR10 is crucial for the recruitment of T cells to the skin.[12][14]
| Parameter | Value | Reference |
| Receptor | CCR10 | [13] |
| Binding Affinity (Kd) | Not explicitly found in the search results |
Signaling Pathways
Upon binding of CTACK/CCL27 to CCR10, a cascade of intracellular signaling events is initiated, leading to cell migration and other cellular responses. The PI3K/Akt pathway has been identified as a key downstream signaling axis.[15]
PI3K/Akt Signaling Pathway
The activation of the PI3K/Akt pathway by this compound-CCR10 interaction plays a significant role in cell proliferation, survival, and migration.[15]
Caption: this compound-CCR10 signaling through the PI3K/Akt pathway.
Experimental Protocols
Northern Blot Analysis for CTACK/CCL27 mRNA
This protocol is a generalized procedure based on standard molecular biology techniques.
Caption: Workflow for Northern blot analysis of CTACK mRNA.
Methodology:
-
RNA Isolation: Total RNA is extracted from tissues or cells using methods such as guanidinium thiocyanate-phenol-chloroform extraction.[9]
-
Gel Electrophoresis: RNA samples are separated by size on a formaldehyde-containing agarose gel.[16]
-
Transfer: The separated RNA is transferred from the gel to a positively charged nylon membrane via capillary action.[16]
-
Hybridization: The membrane is incubated with a labeled cDNA probe specific for CTACK/CCL27.
-
Washing and Detection: The membrane is washed under stringent conditions to remove non-specifically bound probe, and the signal is detected by autoradiography.[17]
In Situ Hybridization for CTACK/CCL27 mRNA
This is a general protocol for localizing mRNA in tissue sections.
Caption: Workflow for in situ hybridization of CTACK mRNA.
Methodology:
-
Tissue Preparation: Skin biopsy samples are fixed (e.g., in paraformaldehyde), embedded in paraffin, and sectioned.[10]
-
Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe for CTACK/CCL27 is synthesized by in vitro transcription.
-
Hybridization: The tissue sections are hybridized with the labeled probe.
-
Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by a colorimetric reaction.[10]
Transwell Chemotaxis Assay
This protocol outlines the steps for assessing the chemotactic activity of CTACK/CCL27 on T lymphocytes.
Methodology:
-
Cell Preparation: Isolate CLA+ memory T cells from peripheral blood.
-
Assay Setup: Place a transwell insert (with a porous membrane) into the well of a culture plate. Add media containing CTACK/CCL27 to the lower chamber and the cell suspension to the upper chamber.
-
Incubation: Incubate the plate to allow for cell migration through the membrane towards the chemokine gradient.
-
Quantification: Count the number of cells that have migrated to the lower chamber, often using a flow cytometer.
Conclusion
The discovery of CTACK/CCL27 was a landmark in understanding the molecular mechanisms of tissue-specific lymphocyte trafficking. Its highly localized expression in the skin and its specific chemoattractant activity for skin-homing T cells have established it as a key regulator of cutaneous immunity. Further research into the signaling pathways and regulatory mechanisms of CTACK/CCL27 continues to provide valuable insights for the development of novel therapeutic strategies for inflammatory skin diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. genecards.org [genecards.org]
- 5. Chemokine this compound (CTACK) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 6. Human CTACK (this compound) Recombinant Protein (300-54-20UG) [thermofisher.com]
- 7. sinobiological.com [sinobiological.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine RNA In Situ Hybridization Permits Individualized Molecular Phenotyping in Biopsies of Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. researchgate.net [researchgate.net]
- 13. Reactome | Receptor CCR10 binds this compound and 28 ligands [reactome.org]
- 14. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Detecting mRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
The CCL27-CCR10 Signaling Axis in T-Cells: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemokine C-C motif ligand 27 (CCL27), also known as cutaneous T-cell-attracting chemokine (CTACK), and its cognate receptor, C-C chemokine receptor type 10 (CCR10), constitute a critical signaling pathway predominantly involved in T-cell mediated skin immunity. This axis plays a pivotal role in the homing of memory T-lymphocytes to the skin under both homeostatic and inflammatory conditions.[1] Dysregulation of the this compound-CCR10 pathway has been implicated in various inflammatory skin diseases, including atopic dermatitis and psoriasis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core components of the this compound-CCR10 signaling pathway in T-cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development in this area.
Core Components and Signaling Cascade
The interaction between this compound and CCR10 on the surface of T-cells initiates a cascade of intracellular events, leading to cellular responses such as chemotaxis, adhesion, and activation. CCR10 is a G protein-coupled receptor (GPCR) that is preferentially expressed on skin-homing memory T-cells, particularly those expressing the cutaneous lymphocyte-associated antigen (CLA).[2]
Upon binding of this compound, CCR10 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, primarily of the Gαi subtype. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the dissociated Gβγ subunits activate downstream effector molecules, including phospholipase Cβ (PLCβ) and phosphoinositide 3-kinase (PI3K).
Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium concentration is a critical event for T-cell activation and migration.
The PI3K/Akt pathway is another major downstream cascade. Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This colocalization at the plasma membrane leads to the phosphorylation and activation of Akt. Activated Akt, in turn, modulates the activity of numerous downstream targets involved in cell survival, proliferation, and migration.
Furthermore, the this compound-CCR10 axis can also activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. The activation of ERK1/2 is crucial for the regulation of gene expression and cellular proliferation.
The culmination of these signaling events is the reorganization of the actin cytoskeleton, a fundamental process for directed cell migration. This involves the polymerization of actin filaments at the leading edge of the T-cell, propelling the cell along the chemokine gradient.
Quantitative Data
A summary of the available quantitative data for the this compound-CCR10 signaling pathway is presented in the tables below. This information is crucial for designing experiments and for the development of quantitative models of T-cell migration.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | High Affinity (Exact Kd not consistently reported) | Various | General Literature |
| EC50/ED50 for Chemotaxis | 0.1 - 0.4 µg/mL | CCR10-transfected mouse BaF/3 pro-B cells | [3][4] |
| T-Cell Subset | CCR10 Expression | Notes | Reference |
| Naive CD4+ T-cells | Low/Negative | - | [2] |
| Memory CD4+ T-cells | Expressed | Predominantly on CLA+ subset | [2][5] |
| Naive CD8+ T-cells | Low/Negative | - | [2] |
| Memory CD8+ T-cells | Expressed | Predominantly on CD45RA-/CD27+ subset | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and cell types.
T-Cell Chemotaxis Assay (Transwell)
This assay measures the directed migration of T-cells towards a this compound gradient.
Materials:
-
Purified primary human T-cells or a T-cell line expressing CCR10
-
RPMI 1640 medium with 10% FBS
-
Serum-free RPMI 1640 medium
-
Recombinant human this compound
-
Transwell inserts (5 µm pore size for lymphocytes) for 24-well plates
-
24-well tissue culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Flow cytometer or plate reader for quantification
Procedure:
-
Cell Preparation:
-
Culture T-cells to a sufficient density.
-
Wash the cells once with serum-free RPMI 1640.
-
Resuspend the cells in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of recombinant human this compound in serum-free RPMI 1640 in the lower chambers of a 24-well plate (600 µL per well). Include a negative control with medium alone.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the T-cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry with counting beads.
-
Alternatively, a fluorescent dye can be used to label the cells, and the fluorescence in the bottom well can be measured with a plate reader.
-
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration in T-cells upon stimulation with this compound.
Materials:
-
Purified primary human T-cells or a T-cell line expressing CCR10
-
Cell loading medium (e.g., RPMI with 2% FCS, 25mM HEPES)
-
Indo-1 AM calcium indicator dye (or other suitable dye)
-
Pluronic F-127
-
Recombinant human this compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV laser capabilities
Procedure:
-
Cell Loading with Indo-1 AM:
-
Resuspend T-cells at 1-2 x 10^7 cells/mL in cell loading medium.
-
Prepare a 2x working solution of Indo-1 AM (e.g., 6 µM) in cell loading medium containing Pluronic F-127.
-
Mix equal volumes of the cell suspension and the 2x Indo-1 AM solution.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with cell loading medium to remove excess dye.
-
Resuspend the cells at 1 x 10^6 cells/mL in cell loading medium and allow them to rest for at least 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Equilibrate the cell suspension to 37°C before analysis.
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds.
-
Add this compound to the cell suspension while continuously acquiring data and record the change in fluorescence over time for several minutes.
-
As a positive control, add ionomycin to a separate aliquot of cells to induce maximal calcium influx.
-
As a negative control, add EGTA to chelate extracellular calcium.
-
-
Data Analysis:
-
Analyze the data by calculating the ratio of the fluorescence emission of calcium-bound Indo-1 (e.g., ~400 nm) to calcium-free Indo-1 (e.g., ~500 nm).
-
Plot the fluorescence ratio over time to visualize the calcium flux.
-
Western Blot for Phospho-Akt and Phospho-ERK
This protocol detects the phosphorylation and activation of Akt and ERK in T-cells following this compound stimulation.
Materials:
-
Purified primary human T-cells or a T-cell line expressing CCR10
-
Serum-free RPMI 1640 medium
-
Recombinant human this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation and Lysis:
-
Starve T-cells in serum-free medium for 2-4 hours.
-
Stimulate the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against the total proteins (total Akt and total ERK) to confirm equal loading.
-
Conclusion
The this compound-CCR10 signaling pathway is a key regulator of T-cell trafficking to the skin and represents a promising target for the development of novel therapeutics for inflammatory skin diseases. This technical guide provides a comprehensive overview of the pathway, including its core components, signaling cascade, quantitative parameters, and detailed experimental protocols. The provided diagrams and workflows are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of this important chemokine axis in health and disease. Further investigation into the precise molecular interactions and the development of specific inhibitors will be crucial for translating our understanding of this compound-CCR10 signaling into effective clinical applications.
References
- 1. Kinetics and differential expression of the skin-related chemokines this compound and CCL17 in psoriasis, atopic dermatitis and allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. Recombinant Human this compound - Leinco Technologies [leinco.com]
- 5. researchgate.net [researchgate.net]
The Role of CCL27 in T-Cell Mediated Skin Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemokine CCL27 and its critical role in orchestrating T-cell mediated inflammation in the skin. We will explore the molecular interactions, signaling pathways, and cellular responses governed by the this compound/CCR10 axis, with a particular focus on atopic dermatitis and psoriasis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to support further research and therapeutic development in dermatology.
Introduction: this compound as a Key Regulator of Cutaneous T-Cell Homing
T-cell mediated inflammatory skin diseases, such as atopic dermatitis (AD) and psoriasis, are characterized by the infiltration of pathogenic T-lymphocytes into the skin. The recruitment of these immune cells from the circulation is a highly regulated process directed by chemokines. Cutaneous T-cell-attracting chemokine (CTACK), officially known as this compound, is a key chemokine constitutively expressed by epidermal keratinocytes.[1] this compound selectively binds to its receptor, CCR10, which is expressed on a subset of skin-homing T-cells.[1][2] This interaction is a pivotal step in guiding these T-cells to the skin, both under homeostatic conditions and during inflammation.[3][4]
The role of the this compound/CCR10 axis in skin inflammation is complex and appears to be context-dependent, with differing expression levels and functional consequences observed in various dermatoses. This guide will dissect these nuances to provide a clearer understanding of this compound's multifaceted involvement in skin pathology.
Quantitative Analysis of this compound Expression
The expression of this compound is significantly altered in inflammatory skin conditions. Below are tables summarizing quantitative data from studies investigating this compound levels in atopic dermatitis and psoriasis compared to healthy skin.
Table 1: this compound mRNA Expression in Skin Biopsies
| Condition | Mean this compound Expression (± SD) | Fold Change vs. Healthy Control | Statistical Significance (p-value) | Source |
| Atopic Dermatitis (Eczema) | 3.32 ± 1.08 | ~8.97 | <0.00001 | [2] |
| Psoriasis | 1.72 ± 0.49 | ~4.65 | <0.00001 (vs. control) | [2] |
| Healthy Control | 0.37 ± 0.26 | 1.00 | N/A | [2] |
Table 2: this compound as a Diagnostic Biomarker for Atopic Dermatitis
| Parameter | Value | Interpretation | Source |
| Cut-off Value (Fold Change) | 5.39 | Expression level of this compound used to differentiate atopic dermatitis from psoriasis. | [2] |
| Sensitivity | 91.2% | The percentage of true atopic dermatitis cases correctly identified. | [2] |
| Specificity | 100% | The percentage of true psoriasis cases correctly identified. | [2] |
| Area Under the Curve (AUC) | 0.833 | Indicates good diagnostic accuracy. | [2] |
The this compound-CCR10 Signaling Pathway
The binding of this compound to its G-protein coupled receptor, CCR10, on the surface of T-cells initiates a cascade of intracellular signaling events. This ultimately leads to cytoskeletal rearrangements, enhanced cell adhesion, and directed migration (chemotaxis) towards the this compound gradient in the skin. The primary signaling pathways implicated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's role in skin inflammation. The following sections provide protocols for key experiments.
T-Cell Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay quantitatively measures the migration of T-cells in response to a this compound gradient.
Materials:
-
Transwell inserts (3-5 µm pore size for lymphocytes)
-
24-well tissue culture plates
-
Purified CCR10+ T-cells (e.g., isolated from peripheral blood mononuclear cells or a relevant T-cell line)
-
Recombinant human this compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Isolate CCR10+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Label cells with Calcein-AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Prepare serial dilutions of recombinant this compound in assay medium (e.g., 0, 1, 10, 100 ng/mL).
-
Add 600 µL of the this compound dilutions (chemoattractant) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the labeled T-cell suspension to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the inserts from the wells.
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
-
Alternatively, cells that have migrated to the bottom of the insert membrane can be fixed, stained, and counted under a microscope.
-
Immunohistochemistry (IHC) for this compound in Skin Biopsies
This protocol allows for the visualization and localization of this compound protein within skin tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) skin biopsy sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: Rabbit anti-human this compound
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval solution at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block (e.g., 5% goat serum) for 30 minutes.
-
Incubate with the primary anti-CCL27 antibody (diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Develop with DAB substrate until a brown precipitate is visible.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Flow Cytometry for CCR10 Expression on T-Cells
This technique is used to quantify the percentage of T-cells expressing the CCR10 receptor.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3 (T-cell marker)
-
Anti-human CD4 or CD8 (T-cell subset markers)
-
Anti-human CCR10
-
Isotype control for the CCR10 antibody
-
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies (anti-CD3, anti-CD4/CD8, anti-CCR10, and isotype control in a separate tube) at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
Acquisition and Analysis:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on the T-cell populations (CD3+) and then determine the percentage of these cells that are positive for CCR10.
-
Discussion and Future Directions
The evidence presented in this guide solidifies the role of the this compound/CCR10 axis as a central player in T-cell mediated skin inflammation. The differential expression of this compound in atopic dermatitis and psoriasis suggests its potential as a diagnostic biomarker and highlights the distinct immunopathological mechanisms driving these diseases.
For drug development professionals, the this compound/CCR10 interaction presents a promising therapeutic target. Antagonists of CCR10 or neutralizing antibodies against this compound could potentially inhibit the recruitment of pathogenic T-cells to the skin, thereby ameliorating inflammation. The experimental protocols provided herein offer a framework for screening and validating such therapeutic candidates.
Future research should focus on further elucidating the downstream signaling events of the this compound/CCR10 axis in different T-cell subsets and in the context of various inflammatory skin diseases. Understanding the precise molecular mechanisms that regulate this compound expression in keratinocytes will also be crucial for developing novel therapeutic strategies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of CCR10/CCL27–CCL28 axis in tumour development: mechanisms, diagnostic and therapeutic approaches, and perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
The Multifaceted Chemokine CCL27: A Technical Guide to ESkine, CTACK, and ILC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the C-C motif chemokine ligand 27 (CCL27), a key player in cutaneous immune responses and inflammatory skin diseases. This document elucidates its various nomenclatures—ESkine, CTACK, and ILC—and delves into its molecular characteristics, signaling pathways, and functional roles. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.
Nomenclature and Identification
The chemokine this compound is known by several alternative names, each reflecting a facet of its discovery and function. Understanding these synonyms is crucial for navigating the extensive body of literature on this protein.
| Name | Origin and Significance |
| This compound | The official systematic name assigned by the Chemokine Nomenclature Committee, designating it as the 27th ligand in the C-C chemokine family. |
| ESkine | "Embryonic skin-derived chemokine," highlighting its identification in embryonic skin. |
| CTACK | "Cutaneous T-cell attracting chemokine," emphasizing its primary function of recruiting T cells to the skin.[1] |
| ILC | "IL-11 R-alpha-locus chemokine," referring to its genetic location. It is important to distinguish this from Innate Lymphoid Cells (ILCs), which are a distinct population of immune cells. |
| Skinkine | A descriptive name indicating its prominent role in skin immunity. |
| PESKY | A non-secreted splice variant of this compound that exhibits nuclear localization and distinct intracellular functions. |
Table 1: Alternative Names and Origins of this compound
For unambiguous identification, the following database identifiers are recommended:
| Database | Identifier |
| GeneCards | This compound |
| HGNC | 10626 |
| NCBI Gene | 10850 |
| UniProt | Q9Y4X3 |
Table 2: Gene and Protein Identifiers for Human this compound
Molecular and Functional Characteristics
This compound is a small, secreted cytokine that belongs to the CC chemokine family, characterized by two adjacent cysteine residues. It is most prominently expressed by keratinocytes in the epidermis and plays a pivotal role in T-cell mediated skin inflammation and homeostasis.
The primary receptor for this compound is the C-C chemokine receptor 10 (CCR10), which is expressed on a subset of skin-homing memory T lymphocytes. The interaction between this compound and CCR10 is a key driver of T cell recruitment to the skin under both normal and inflammatory conditions.
An intriguing aspect of this compound biology is the existence of an alternative splice variant known as PESKY . Unlike the secreted form of this compound, PESKY lacks a signal peptide and is targeted to the nucleus. This nuclear localization suggests intracellular functions, including the modulation of gene expression and cytoskeletal organization, representing a novel paradigm in chemokine functionality.
Signaling Pathways
The binding of this compound to its G protein-coupled receptor, CCR10, initiates a cascade of intracellular signaling events that culminate in cellular responses such as chemotaxis, proliferation, and survival.
Canonical G-Protein Coupled Signaling
The canonical signaling pathway activated by the this compound-CCR10 interaction involves the activation of heterotrimeric G proteins, leading to the activation of downstream effectors.
References
The Receptor for CCL27: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the receptor for the chemokine C-C motif ligand 27 (CCL27), its binding characteristics, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions. The primary receptor for this compound is the C-C chemokine receptor type 10 (CCR10), a G protein-coupled receptor (GPCR) pivotal in T-cell mediated skin inflammation.[1][2]
Core Concepts: this compound and its Receptor CCR10
This compound, also known as cutaneous T-cell-attracting chemokine (CTACK), plays a crucial role in directing the migration of memory T lymphocytes to the skin.[1] It elicits its chemotactic effects by binding to CCR10.[1] This interaction is fundamental to the homing of memory T lymphocytes to the skin and is implicated in various inflammatory skin conditions.[1] While this compound is a selective ligand for CCR10, CCR10 can also be activated by another chemokine, CCL28, which is predominantly expressed in mucosal tissues.[3]
Quantitative Analysis of the this compound-CCR10 Interaction
The binding and functional activation of CCR10 by this compound have been quantified through various assays. The following table summarizes the key quantitative data from functional assays assessing the potency of this compound in activating CCR10-mediated signaling pathways.
| Assay Type | Parameter | Value (pEC50) | Cell Line | Reference |
| G Protein Activation | pEC50 | 8.13 ± 0.07 | HEK293 | [4] |
| cAMP Inhibition | pEC50 | 8.24 ± 0.12 | HEK293 | [4] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
Signaling Pathways of the this compound-CCR10 Axis
Upon binding of this compound, CCR10 undergoes a conformational change, initiating intracellular signaling cascades. CCR10 couples to G proteins of the Gi subfamily, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Activation of CCR10 also stimulates G protein-mediated signaling that leads to the recruitment of β-arrestin.[4]
Downstream of G protein activation, the this compound-CCR10 axis has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is implicated in cell survival, proliferation, and migration in various cell types, including cancer cells.[5][6]
Signaling Pathway Diagram
Caption: this compound-CCR10 Signaling Cascade.
Key Experimental Protocols
The characterization of the this compound-CCR10 interaction and its downstream effects relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Receptor Binding Assay (Competitive Binding)
This protocol is a representative method to determine the binding affinity of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to CCR10.
Objective: To determine the inhibition constant (Ki) of this compound for CCR10.
Materials:
-
HEK293 cells stably expressing human CCR10.
-
Radiolabeled chemokine (e.g., [¹²⁵I]-CCL27 or another high-affinity CCR10 ligand).
-
Unlabeled this compound (competitor).
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (Binding buffer without BSA).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Methodology:
-
Cell Preparation: Culture CCR10-expressing HEK293 cells to confluency, harvest, and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells with no competitor (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of this compound to induce directional migration of CCR10-expressing cells.
Objective: To quantify the chemotactic response of cells to a gradient of this compound.
Materials:
-
CCR10-expressing cells (e.g., primary T lymphocytes, Jurkat cells).
-
Chemotaxis chambers (e.g., Boyden chambers) with porous membranes (typically 3-8 µm pore size).
-
Recombinant human this compound.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell staining and counting reagents (e.g., Calcein-AM, DAPI).
Methodology:
-
Chamber Preparation: Place the porous membrane between the upper and lower wells of the chemotaxis chamber.
-
Chemokine Gradient: Add assay medium containing various concentrations of this compound to the lower wells. Use medium without this compound as a negative control.
-
Cell Loading: Resuspend CCR10-expressing cells in assay medium and add them to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (typically 1-4 hours).
-
Cell Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, pre-label cells with a fluorescent dye and quantify the fluorescence of migrated cells.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. The resulting bell-shaped curve is characteristic of chemotaxis.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following CCR10 activation.
Objective: To assess the functional activation of CCR10 by measuring a key second messenger response.
Materials:
-
CCR10-expressing cells.
-
Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Recombinant human this compound.
-
Fluorescence plate reader or flow cytometer capable of kinetic readings.
Methodology:
-
Cell Loading: Incubate the CCR10-expressing cells with a calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C. Pluronic F-127 is often included to aid in dye loading.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.
-
Stimulation: Add this compound at various concentrations to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Experimental Workflow Diagram
Caption: Key Experimental Workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hh.um.es [hh.um.es]
The Distribution of CCL27 Across Human Tissues: A Technical Guide for Researchers
An In-depth Examination of C-C Motif Chemokine Ligand 27 Expression, Experimental Detection Protocols, and Signaling Pathways
This technical guide provides a comprehensive overview of the expression of C-C Motif Chemokine Ligand 27 (CCL27) in various human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative expression data, details key experimental methodologies for this compound detection, and illustrates the associated signaling pathways.
Introduction to this compound
C-C Motif Chemokine Ligand 27, also known as CTACK (Cutaneous T-cell Attracting Chemokine), is a small cytokine belonging to the CC chemokine family. It plays a crucial role in the homing of memory T-lymphocytes to the skin, thereby mediating T-cell-driven inflammatory responses. This compound exerts its chemotactic effects primarily through its interaction with the G protein-coupled receptor, CCR10. While its expression is most prominent in the skin, this compound is also detected in other tissues, suggesting a broader role in immune surveillance and homeostasis.
Quantitative Expression of this compound in Human Tissues
The following tables summarize the quantitative expression of this compound mRNA and protein in a range of normal human tissues, based on data from The Human Protein Atlas.
This compound mRNA Expression
Messenger RNA (mRNA) expression levels provide an indication of the transcriptional activity of the this compound gene in different tissues. The data is presented in transcripts per million (TPM).
| Tissue | Organ System | RNA Expression (TPM) |
| Skin | Integumentary | High |
| Testis | Reproductive | Medium |
| Placenta | Reproductive | Low |
| Thymus | Lymphoid | Low |
| Ovary | Reproductive | Low |
| Colon | Gastrointestinal | Low |
| Trachea | Respiratory | Low |
| Mammary Gland | Reproductive | Low |
| Brain | Nervous | Very Low |
This compound Protein Expression
Protein expression data is derived from immunohistochemistry (IHC) staining of normal human tissues. The expression levels are categorized as high, medium, low, or not detected.
| Tissue | Organ System | Protein Expression Level | Staining Pattern |
| Skin | Integumentary | High | Cytoplasmic staining in keratinocytes |
| Testis | Reproductive | Medium | Cytoplasmic staining in seminiferous duct cells |
| Placenta | Reproductive | Low | Cytoplasmic staining in trophoblastic cells |
| Thymus | Lymphoid | Low | Cytoplasmic staining in medullary cells |
| Ovary | Reproductive | Low | Cytoplasmic staining in stromal cells |
| Colon | Gastrointestinal | Not Detected | - |
| Trachea | Respiratory | Not Detected | - |
| Mammary Gland | Reproductive | Not Detected | - |
| Brain | Nervous | Not Detected | - |
Experimental Protocols for this compound Detection
Accurate and reliable detection of this compound is essential for research and clinical applications. This section provides detailed protocols for key experimental techniques.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Human Skin
This protocol is optimized for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) human skin sections using the monoclonal antibody clone 124308.[1]
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
- Transfer slides to 100% Ethanol for 2 x 3 minutes.
- Transfer slides to 95% Ethanol for 2 x 3 minutes.
- Transfer slides to 70% Ethanol for 2 x 3 minutes.
- Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
- Immerse slides in a 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the solution to 95-100°C for 20 minutes in a water bath or steamer.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 2 x 5 minutes.
3. Peroxidase Blocking:
- Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
- Rinse with TBST for 2 x 5 minutes.
4. Blocking:
- Incubate sections with a blocking buffer containing 5% normal goat serum in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the this compound monoclonal antibody (clone 124308) to a concentration of 25 µg/mL in the blocking buffer.[1]
- Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[1]
6. Secondary Antibody and Detection:
- Rinse slides with TBST for 3 x 5 minutes.
- Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-mouse secondary antibody for 1 hour at room temperature.
- Rinse slides with TBST for 3 x 5 minutes.
- Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate until the desired brown color intensity is reached (typically 1-10 minutes).
- Rinse with distilled water to stop the reaction.
7. Counterstaining and Mounting:
- Counterstain with Hematoxylin for 30-60 seconds.[1]
- Rinse with tap water.
- Dehydrate the sections through graded alcohols and xylene.
- Mount with a permanent mounting medium.
Enzyme-Linked Immunosorbent Assay (ELISA) for Human this compound
This protocol provides a general framework for a sandwich ELISA to quantify human this compound in tissue homogenates, serum, or plasma.
1. Sample Preparation (Tissue Homogenate):
- Weigh the tissue sample and add ice-cold RIPA buffer with protease inhibitors.
- Homogenize the tissue using a mechanical homogenizer.
- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
2. ELISA Procedure:
- Coat a 96-well microplate with a capture antibody specific for human this compound and incubate overnight at 4°C.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate three times.
- Add standards and samples (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.
- Wash the plate three times.
- Add a biotinylated detection antibody specific for human this compound and incubate for 1-2 hours at room temperature.
- Wash the plate three times.
- Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
- Wash the plate five times.
- Add a substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.
- Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
Quantitative Real-Time PCR (RT-qPCR) for this compound mRNA
This protocol outlines the steps for quantifying this compound mRNA expression in tissue samples.
1. RNA Extraction:
- Extract total RNA from tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qPCR Reaction:
- Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for this compound, and a suitable qPCR master mix (e.g., SYBR Green).
- Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 60 seconds.
- Perform a melt curve analysis to verify the specificity of the amplified product.
4. Data Analysis:
- Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Signaling Pathways and Visualizations
This compound-CCR10 Signaling Pathway
The binding of this compound to its receptor, CCR10, on the surface of T-lymphocytes initiates a signaling cascade that leads to chemotaxis. This process is mediated by heterotrimeric G-proteins.
Caption: this compound-CCR10 signaling cascade leading to T-cell chemotaxis.
Experimental Workflow for this compound Expression Analysis
The following diagram illustrates a typical workflow for analyzing this compound expression in tissue samples.
Caption: Workflow for analyzing this compound expression in human tissues.
References
An In-depth Technical Guide to the Intracellular Signaling Cascade of the CCL27-CCR10 Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemokine C-C motif ligand 27 (CCL27) and its cognate receptor, C-C motif chemokine receptor 10 (CCR10), constitute a critical signaling axis with pleiotropic effects in immune surveillance, inflammatory responses, and cancer pathogenesis. Primarily known for its role in T-cell homing to the skin, the this compound-CCR10 axis is increasingly recognized for its involvement in cell proliferation, survival, and migration in various cell types. This technical guide provides a comprehensive overview of the intracellular signaling cascade initiated by the binding of this compound to CCR10. It details the key downstream signaling pathways, presents quantitative data on signaling events, outlines experimental protocols for studying this axis, and provides visual representations of the molecular interactions.
Introduction
The this compound-CCR10 signaling axis is a key player in directing the migration of leukocytes, particularly skin-homing memory T-cells. This compound, also known as cutaneous T-cell-attracting chemokine (CTACK), is constitutively expressed by keratinocytes in the epidermis. Its receptor, CCR10, is a G-protein coupled receptor (GPCR) expressed on various immune cells, including a subset of T lymphocytes and B lymphocytes, as well as on some cancer cells. The interaction between this compound and CCR10 is pivotal in T cell-mediated skin inflammation and has been implicated in the progression of several malignancies, including melanoma and non-small-cell lung cancer.[1][2] A thorough understanding of the intracellular signaling pathways governed by this axis is crucial for the development of novel therapeutic strategies targeting inflammatory skin diseases and cancer.
The this compound-CCR10 Signaling Cascade
Upon binding of this compound, CCR10 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the initiation of downstream signaling cascades. The signaling is multifaceted, involving both G-protein-dependent and independent pathways, such as β-arrestin recruitment.
G-Protein Coupling
CCR10 couples to pertussis toxin-sensitive G-proteins, indicating the involvement of the Gαi subunit.[3][4][5][6] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits from Gαi is a critical event that triggers multiple downstream effector pathways.
Key Downstream Signaling Pathways
The activation of the this compound-CCR10 axis converges on several key intracellular signaling pathways that regulate a variety of cellular functions, including chemotaxis, proliferation, and survival.
One of the major pathways activated by this compound-CCR10 signaling is the PI3K/Akt pathway. The Gβγ subunits released upon G-protein activation can directly activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival, proliferation, and migration.[1]
The MAPK/ERK pathway is another critical signaling cascade initiated by the this compound-CCR10 axis. This pathway is typically activated downstream of G-protein activation and can be initiated through various mechanisms, including through PI3K and Ras activation. The cascade involves a series of sequential phosphorylations, culminating in the activation of ERK1/2. Activated ERK1/2 translocates to the nucleus to phosphorylate and activate transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and migration. In the context of the this compound-CCR10 axis, ERK1/2 activation has been linked to increased expression of matrix metalloproteinases (MMPs), which facilitate cell invasion.[1]
Evidence also points to the involvement of the STAT and NF-κB signaling pathways in this compound-CCR10-mediated cellular responses. While the precise mechanisms of their activation downstream of CCR10 are still being fully elucidated, these pathways are known to play crucial roles in inflammation, cell survival, and proliferation. NF-κB activation, in particular, is a key event in many inflammatory processes and cancer.[1]
β-Arrestin Recruitment
In addition to G-protein-mediated signaling, CCR10 activation by this compound also leads to the recruitment of β-arrestins.[7][8] β-arrestins are scaffolding proteins that can mediate receptor desensitization and internalization. Furthermore, they can initiate G-protein-independent signaling pathways, adding another layer of complexity to the cellular response to this compound.
Quantitative Data on this compound-CCR10 Signaling
Quantitative analysis of signaling events is essential for a precise understanding of the pathway's dynamics. The following table summarizes available quantitative data for the this compound-CCR10 axis.
| Parameter | Value | Cell Type/System | Reference |
| EC50 for Chemotaxis | 34 nM | Cells expressing recombinant CCR10 | [9] |
Further quantitative data on protein phosphorylation levels and other signaling readouts are areas of active investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-CCR10 signaling cascade.
Chemotaxis Assay (Transwell Migration Assay)
This assay is used to quantify the migratory response of cells towards a chemoattractant, such as this compound.
Principle: Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant. The number of cells that migrate through the pores to the lower chamber is quantified.
Protocol:
-
Cell Preparation:
-
Culture CCR10-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to the assay to reduce basal migration.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Add 600 µL of serum-free medium containing various concentrations of recombinant human this compound (e.g., 0-100 nM) to the lower chambers. Include a negative control (medium alone) and a positive control (e.g., 10% FBS).
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
-
Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water to remove excess stain.
-
Elute the stain from the cells by incubating the inserts in 10% acetic acid.
-
Measure the absorbance of the eluted stain at 595 nm using a plate reader. The absorbance is proportional to the number of migrated cells.
-
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and subsequent Gq-mediated PLC activation (or Gβγ-mediated PLC activation), intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence that can be measured in real-time.
Protocol:
-
Cell Preparation:
-
Plate CCR10-expressing cells in a black, clear-bottom 96-well plate and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Measurement:
-
After incubation, wash the cells with HBSS containing probenecid.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading.
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium flux.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the this compound concentration to determine the EC50.
-
Western Blot for ERK Phosphorylation
This technique is used to detect the activation of the MAPK/ERK pathway by analyzing the phosphorylation status of ERK1/2.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
Protocol:
-
Cell Stimulation and Lysis:
-
Plate CCR10-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Stimulate the cells with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel (e.g., 10%).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Visualizing the this compound-CCR10 Signaling Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CGRP receptor can couple via pertussis toxin sensitive and insensitive G proteins | Zendy [zendy.io]
- 4. The role of members of the pertussis toxin-sensitive family of G proteins in coupling receptors to the activation of the G protein-gated inwardly rectifying potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple pertussis toxin-sensitive G-proteins can couple receptors to GIRK channels in rat sympathetic neurons when expressed heterologously, but only native G(i)-proteins do so in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemokine this compound (CTACK) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
The Structural Biology of CCL27: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Cutaneous T-cell Attracting Chemokine (CTACK)
Abstract
Chemokine (C-C motif) ligand 27 (CCL27), also known as cutaneous T-cell attracting chemokine (CTACK), plays a pivotal role in T-cell mediated skin inflammation and immune surveillance.[1][2] As a specific ligand for the C-C chemokine receptor 10 (CCR10), the this compound/CCR10 axis is a key regulator of lymphocyte trafficking to the skin.[2][3] This technical guide provides a comprehensive overview of the structural biology of this compound, including its three-dimensional structure, receptor interactions, and downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of immunology, dermatology, and drug development in their efforts to understand and target this critical chemokine.
Introduction
This compound is a small, secreted protein belonging to the CC chemokine family, characterized by two adjacent cysteine residues in its amino acid sequence.[3] Primarily expressed by keratinocytes in the epidermis, this compound acts as a potent chemoattractant for skin-homing memory T-lymphocytes that express its cognate receptor, CCR10.[4][5] This selective recruitment is fundamental to the initiation and maintenance of cutaneous immune responses. Dysregulation of the this compound/CCR10 axis has been implicated in various inflammatory skin diseases, including atopic dermatitis and psoriasis, as well as in the progression of melanoma, making it a compelling target for therapeutic intervention.[4]
Structural Characteristics of this compound
The three-dimensional structure of human this compound has been determined by solution nuclear magnetic resonance (NMR) spectroscopy. The protein adopts a typical chemokine fold, consisting of a disordered N-terminus, a three-stranded anti-parallel β-sheet, and a C-terminal α-helix.
Quantitative Structural Parameters
The solution structure of human this compound is available in the Protein Data Bank (PDB). The table below summarizes key structural information.
| Parameter | Value | Reference |
| PDB ID | 2KUM | --INVALID-LINK-- |
| Method | Solution NMR | --INVALID-LINK-- |
| Residue Range | 1-88 | --INVALID-LINK-- |
| Secondary Structure | ||
| β-strand 1 | Residues 22-26 | PDB ID: 2KUM |
| β-strand 2 | Residues 42-47 | PDB ID: 2KUM |
| β-strand 3 | Residues 51-56 | PDB ID: 2KUM |
| α-helix 1 | Residues 63-75 | PDB ID: 2KUM |
Oligomerization
This compound has been shown to exist in monomeric, dimeric, and tetrameric forms in solution. This oligomerization behavior is concentration-dependent and is thought to be important for its interaction with glycosaminoglycans (GAGs) on the cell surface and in the extracellular matrix, which can influence the formation of chemotactic gradients.
This compound-CCR10 Interaction and Signaling
The biological functions of this compound are mediated through its specific interaction with the G-protein coupled receptor (GPCR), CCR10. This binding event initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, adhesion, and proliferation.
Binding Affinity
The functional affinity of this compound for CCR10 has been characterized primarily through cell migration assays.
| Parameter | Value | Method | Reference |
| EC₅₀ (Chemotaxis) | 34 nM | Cell Migration Assay | --INVALID-LINK-- |
Signaling Pathways
Upon binding of this compound to CCR10, the associated heterotrimeric G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. This initiates downstream signaling through multiple pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell survival, proliferation, and migration.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Recombinant this compound Expression and Purification
Objective: To produce purified, recombinant human this compound for use in structural and functional studies. This protocol is adapted for expression in E. coli.
Materials:
-
pET vector containing the human this compound coding sequence
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, lysozyme, DNase I)
-
Wash buffer 1 (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 M urea)
-
Wash buffer 2 (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 M urea)
-
Solubilization buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine-HCl, 10 mM DTT)
-
Refolding buffer (50 mM Tris-HCl pH 8.0, 500 mM L-arginine, 0.5 mM oxidized glutathione, 5 mM reduced glutathione)
-
Dialysis buffer (20 mM HEPES pH 7.4, 150 mM NaCl)
-
Ni-NTA affinity chromatography column (if using a His-tagged construct)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Transformation: Transform the this compound expression vector into E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into a starter culture of LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 3-4 hours at 37°C.
-
Cell Lysis and Inclusion Body Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the lysate to ensure complete cell disruption and shear DNA. Centrifuge the lysate to pellet the inclusion bodies.
-
Inclusion Body Washing: Wash the inclusion bodies sequentially with wash buffer 1 and wash buffer 2 to remove contaminants.
-
Solubilization and Refolding: Solubilize the washed inclusion bodies in solubilization buffer. Slowly dilute the solubilized protein into ice-cold refolding buffer with gentle stirring. Allow the protein to refold for 24-48 hours at 4°C.
-
Purification: Concentrate the refolded protein and dialyze against dialysis buffer. If using a His-tagged construct, purify the protein using a Ni-NTA affinity column. Further purify the protein by RP-HPLC.
-
Verification: Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.
Chemotaxis Assay
Objective: To quantify the chemotactic activity of this compound on CCR10-expressing cells.
Materials:
-
CCR10-expressing cells (e.g., transfected cell line or primary T-lymphocytes)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human this compound
-
Transwell migration plates (e.g., 5 µm pore size)
-
Fluorescent cell viability dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CCR10-expressing cells and harvest them. Wash the cells with chemotaxis medium and resuspend at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Prepare serial dilutions of this compound in chemotaxis medium in the lower wells of the Transwell plate. Add chemotaxis medium without this compound to control wells.
-
Cell Migration: Add the cell suspension to the upper chamber of the Transwell inserts. Place the inserts into the wells containing the this compound dilutions.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification: Remove the inserts and aspirate the medium from the lower wells. Add a fluorescent cell viability dye to the lower wells and incubate as recommended by the manufacturer. Read the fluorescence on a plate reader.
-
Data Analysis: Calculate the number of migrated cells based on a standard curve. Plot the number of migrated cells against the this compound concentration to determine the EC₅₀ value.
Calcium Flux Assay
Objective: To measure the intracellular calcium mobilization in response to this compound-mediated CCR10 activation.
Materials:
-
CCR10-expressing cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Recombinant human this compound
-
Ionomycin (positive control)
-
Flow cytometer or fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Loading: Harvest CCR10-expressing cells and resuspend them in assay buffer. Add the calcium indicator dye and Pluronic F-127 to the cell suspension. Incubate in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Washing: Wash the cells with assay buffer to remove extracellular dye.
-
Assay: Resuspend the cells in assay buffer and acquire a baseline fluorescence reading. Add this compound to the cells and immediately begin recording the fluorescence intensity over time.
-
Controls: Use untreated cells as a negative control and ionomycin-treated cells as a positive control for maximal calcium influx.
-
Data Analysis: Plot the change in fluorescence intensity over time. The peak fluorescence intensity is indicative of the extent of calcium mobilization.
Conclusion
The structural and functional characterization of this compound provides a solid foundation for understanding its role in cutaneous immunity and disease. The detailed methodologies presented in this guide are intended to empower researchers to further investigate the intricacies of the this compound/CCR10 axis. A deeper understanding of the molecular mechanisms governing this compound's interactions and signaling will be instrumental in the development of novel therapeutics for a range of inflammatory skin conditions and malignancies. Future studies focusing on high-resolution crystal structures of the this compound-CCR10 complex and a more detailed mapping of the downstream signaling network will undoubtedly accelerate these efforts.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound–CCR10 interactions regulate T cell–mediated skin inflammation | Semantic Scholar [semanticscholar.org]
Role of CCL27 in recruiting memory T-lymphocytes
An In-Depth Technical Guide on the Role of CCL27 in Recruiting Memory T-Lymphocytes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The chemokine (C-C motif) ligand 27 (this compound) and its cognate receptor, CC chemokine receptor 10 (CCR10), form a critical axis for the targeted recruitment of memory T-lymphocytes to the skin. This guide provides a comprehensive overview of the this compound/CCR10 pathway, detailing its role in both immune homeostasis and inflammatory skin diseases. It includes quantitative data on T-cell recruitment, detailed experimental protocols for studying this interaction, and visualizations of the core signaling and experimental processes. Understanding this pathway is pivotal for developing novel therapeutics for a range of dermatological and immunological disorders.
The this compound/CCR10 Axis: Core Components
This compound, also known as Cutaneous T-cell Attracting Chemokine (CTACK), is a chemokine predominantly and constitutively expressed by epidermal keratinocytes.[1] Its expression can be significantly upregulated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][3]
The primary receptor for this compound is CCR10 , a G-protein coupled receptor (GPCR).[1] CCR10 is preferentially expressed on a subset of memory T-lymphocytes known as skin-homing T-cells.[4] A key marker for these cells is the Cutaneous Lymphocyte-Associated Antigen (CLA).[2] Therefore, the this compound/CCR10 axis provides a specific mechanism to attract CLA+ memory T-cells from circulation into the skin.[2] This interaction is fundamental for T-cell mediated skin inflammation and immune surveillance.[3]
Signaling Pathway and Mechanism of Recruitment
The binding of this compound to CCR10 on the surface of a memory T-lymphocyte initiates a signaling cascade that results in chemotaxis, or directed cell movement, towards the source of the chemokine.
-
GPCR Activation: this compound binding induces a conformational change in the CCR10 receptor.
-
G-Protein Signaling: This change activates an associated intracellular heterotrimeric G-protein (typically of the Gαi family for chemokine receptors), causing the dissociation of the Gα and Gβγ subunits.
-
Downstream Effectors: These subunits trigger multiple downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC) pathways.
-
Cellular Response: Activation of these cascades leads to actin polymerization and cytoskeletal rearrangement, resulting in the formation of a leading edge and uropod, which propels the T-cell along the this compound concentration gradient.[5]
Quantitative Data on this compound-Mediated T-Cell Recruitment
Studies utilizing knockout mouse models and in vitro assays have provided quantitative evidence for the role of this compound in T-cell recruitment. The loss of this compound leads to a significant reduction in the presence of specific T-cell populations in the skin.
| Model / Condition | T-Cell Subset | Observation | Reference |
| This compound-Knockout (KO) Mice | CCR10+ T-cells | Reduced presence and dysregulated localization in the skin. | [6][7] |
| This compound-KO Mice | Skin-resident Treg cells | Preferential reduction in the skin under homeostatic conditions. | [8] |
| This compound-KO Mice | Skin-resident CD4+ and CD8+ T-cells | Numbers significantly reduced compared to wild-type controls. | [6] |
| Imiquimod-induced Psoriasis Model | This compound-KO Mice | Increased skin inflammation and IL-17+ T-cells compared to wild-type. | [6] |
| Human Inflammatory Skin Disease | Psoriasis, Atopic Dermatitis | Most skin-infiltrating lymphocytes express CCR10. | [3] |
Role in Homeostasis and Disease
The this compound/CCR10 axis is a key regulator of immune homeostasis in barrier tissues, particularly the skin.[6][7] Under normal, non-inflammatory conditions, it helps establish and maintain the population of skin-resident T-cells, including regulatory T-cells (Tregs), which are crucial for preventing inappropriate immune responses.[8][9]
Dysregulation of this compound expression is implicated in several inflammatory skin diseases:
-
Psoriasis: While some reports suggest increased this compound in psoriatic lesions, others indicate a decrease, potentially reflecting different stages of the disease.[1][4] The loss of this compound-mediated regulation may contribute to the T-cell dysregulation seen in the disease.[6]
-
Atopic Dermatitis (AD): this compound levels are generally increased in AD, contributing to the recruitment of CLA+ memory T-cells that drive the inflammatory response.[2][4]
-
Hidradenitis Suppurativa (HS): this compound expression is severely suppressed in the lesional skin of patients with HS, which may contribute to the inflammatory pathology.[6]
Experimental Protocols
Studying the this compound/CCR10 axis involves a variety of specialized immunological assays. Below are detailed methodologies for key experiments.
In Vitro T-Cell Migration (Chemotaxis) Assay
This assay quantifies the directed migration of T-cells toward a chemokine gradient using a transwell system (also known as a Boyden chamber).
Detailed Methodology:
-
Cell Preparation:
-
Assay Setup:
-
Use transwell inserts with a pore size appropriate for lymphocytes (typically 5 µm).[11]
-
Prepare serial dilutions of recombinant this compound in the assay medium. A typical concentration range might be 1 ng/mL to 100 ng/mL. Include a negative control with medium alone.
-
Add the this compound solution to the lower wells of the transwell plate (e.g., 600 µL).[10]
-
Place the transwell inserts into the wells.
-
Add the T-cell suspension to the top of the insert (e.g., 100 µL).[10]
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C with 5% CO2 for 2 to 4 hours.[10]
-
After incubation, carefully remove the inserts.
-
Collect the contents of the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by adding counting beads) or an automated cell counter.[10][12] The percentage of migration can be calculated relative to the initial number of cells added to the insert.
-
In Vivo T-Cell Recruitment Assay
This assay assesses the ability of a chemokine to recruit adoptively transferred T-cells to a specific tissue compartment in a live animal model (e.g., mouse).[13]
Detailed Methodology:
-
T-Cell Preparation and Transfer:
-
Generate or isolate effector/memory T-lymphocytes. These cells can be labeled with a fluorescent dye like CFSE for tracking.[14]
-
Adoptively transfer a known number of these T-cells into a recipient mouse via intravenous injection.
-
-
Chemokine Administration:
-
After a set period to allow for cell circulation (e.g., 24 hours), instill the chemokine (this compound) into a specific, accessible tissue compartment. The airways (via intratracheal instillation) are a common model system.[13] A control group receives a vehicle solution (e.g., PBS).
-
-
Harvest and Analysis:
-
After an appropriate time (e.g., 18-24 hours), harvest the tissue compartment (e.g., via bronchoalveolar lavage for the lungs).
-
Isolate the recruited leukocytes from the harvested fluid/tissue.
-
Use flow cytometry to identify and quantify the adoptively transferred T-cells (e.g., by their fluorescent label and cell surface markers) that have migrated in response to the instilled chemokine.[13]
-
Animal Models
The use of genetically modified mice is crucial for understanding the in vivo function of the this compound/CCR10 axis.
-
This compound-Knockout (this compound-KO) Mice: These mice have the gene for this compound deleted. They are essential for studying the impact of this compound absence on T-cell development, homeostasis, and response to inflammatory challenges in the skin and other barrier tissues.[6][7]
-
CCR10-Knockout (CCR10-KO) Mice: These mice lack the CCR10 receptor and are used to study the receptor's role in T-cell localization and function, confirming that the effects seen in this compound-KO mice are mediated through this specific receptor.[6]
Conclusion and Future Directions
The this compound/CCR10 axis is a highly specific and potent regulator of memory T-lymphocyte trafficking to the skin. Its central role in both maintaining immune homeostasis and driving inflammation makes it a compelling target for therapeutic intervention.
For Drug Development Professionals:
-
Antagonists: Developing small molecule antagonists or neutralizing antibodies against CCR10 could block the recruitment of inflammatory T-cells in diseases like atopic dermatitis.
-
Agonists: Conversely, topical application of this compound or a stable agonist could potentially restore immune balance by recruiting regulatory T-cells in conditions like psoriasis or HS.[6]
Future research should focus on further dissecting the downstream signaling events of CCR10 activation and better understanding the precise factors that regulate this compound expression in different disease contexts. This knowledge will be critical for designing targeted and effective therapies that modulate this important immunological pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | The Skin–Brain Connection Hypothesis, Bringing Together this compound-Mediated T-Cell Activation in the Skin and Neural Cell Damage in the Adult Brain [frontiersin.org]
- 3. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 11. researchgate.net [researchgate.net]
- 12. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Chemokine-Mediated In Vivo T-Cell Recruitment Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualizing Chemokine-Dependent T Cell Activation and Migration in Response to Central Nervous System Infection - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Landscape of CCL27 in Human Skin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the physiological concentration of the chemokine CCL27 in human skin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current quantitative data, details experimental methodologies for this compound measurement, and illustrates the key signaling pathways.
Executive Summary
Chemokine (C-C motif) ligand 27 (this compound), also known as cutaneous T-cell-attracting chemokine (CTACK), is a critical homeostatic chemokine predominantly expressed by keratinocytes in the epidermis. It plays a pivotal role in immune surveillance and inflammatory responses within the skin by attracting CCR10-expressing T-lymphocytes. While its role in skin pathologies such as atopic dermatitis and psoriasis is increasingly studied, establishing a baseline physiological concentration in healthy human skin is crucial for understanding its regulatory functions and for the development of targeted therapeutics. This guide collates available quantitative data, outlines detailed experimental protocols for its measurement, and provides a visual representation of its signaling cascade.
Quantitative Analysis of this compound in Human Skin
Direct quantification of this compound protein concentration in healthy human skin tissue is not widely reported in the literature. However, data from related sample types and comparative studies provide valuable context.
| Sample Type | Condition | This compound Concentration/Expression | Reference |
| Burn Wound Exudates | Pathological | 0.0006 - 9 ng/mg of total protein | [1][2] |
| Skin Biopsy (mRNA) | Healthy Control | Mean Expression Value: 0.37 ± 0.26 (Relative Units) | [3] |
| Skin Biopsy (mRNA) | Atopic Dermatitis (Eczema) | Mean Expression Value: 3.32 ± 1.08 (Relative Units) | [3] |
| Skin Biopsy (mRNA) | Psoriasis | Mean Expression Value: 1.72 ± 0.49 (Relative Units) | [3] |
Note: The mRNA expression values are relative and do not represent absolute protein concentrations, but they indicate a constitutive level of this compound in healthy skin that is altered in inflammatory conditions. The concentration in burn wound exudates, while from a pathological state, offers a potential range for this compound levels in a highly inflamed skin environment.
Experimental Protocols for this compound Quantification in Skin
Accurate measurement of this compound in skin biopsies requires meticulous sample preparation and sensitive immunoassays. The following protocols are synthesized from established methodologies for protein extraction from skin and enzyme-linked immunosorbent assay (ELISA).
Skin Biopsy Homogenization and Protein Extraction
This protocol is adapted from methods designed for robust protein extraction from the complex matrix of human skin.[4][5][6]
Materials:
-
4 mm full-thickness skin punch biopsy
-
Pre-chilled tubes with lysis beads (e.g., Lysing Matrix A)
-
Lysis Buffer: 2% SDS in 50 mM TEAB, supplemented with 1% protease and phosphatase inhibitor cocktail
-
FastPrep-24 5G homogenizer or similar bead beater
-
Centrifuge
Procedure:
-
Place the skin biopsy sample in a pre-chilled tube containing lysis beads.
-
Add 600 µL of Lysis Buffer to the tube.
-
Homogenize the sample using a FastPrep-24 5G homogenizer for six cycles of 20 seconds at maximum speed. To prevent thermal degradation of proteins, cool the sample on ice for 2 minutes between each cycle.
-
After the third cycle, incubate the sample on ice for 1 hour before proceeding with the remaining three cycles.
-
Following homogenization, centrifuge the sample at 9000 x g for 10 minutes to pellet cellular debris.
-
Carefully collect the supernatant containing the total protein extract.
-
Quantify the total protein concentration of the extract using a suitable method, such as a BCA assay.
-
The protein extract can be used immediately for ELISA or stored at -80°C for future analysis.
This compound Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA, a common and sensitive method for quantifying specific proteins in a complex mixture.[1][7] Commercially available this compound ELISA kits should be used according to the manufacturer's specific instructions.
Materials:
-
This compound ELISA kit (including pre-coated microplate, detection antibody, standards, buffers, and substrate)
-
Skin protein extract (from the protocol above)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit instructions. Dilute the skin protein extracts to fall within the detection range of the assay.
-
Coating: A microplate pre-coated with a monoclonal antibody specific for human this compound is used.
-
Sample Incubation: Add 100 µL of Assay Diluent to each well, followed by 50 µL of the prepared standards, controls, or skin protein extract samples. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash four times with the provided Wash Buffer. Ensure complete removal of liquid after each wash.
-
Detection Antibody Incubation: Add 200 µL of the enzyme-linked monoclonal antibody specific for human this compound (conjugate) to each well. Cover the plate and incubate for 2 hours at room temperature.
-
Second Wash: Repeat the aspiration and washing step as in step 4.
-
Substrate Addition: Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light. A color change will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Within 30 minutes, measure the optical density of each well at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve from the readings of the known standards. Use this curve to determine the concentration of this compound in the skin samples.
Signaling Pathways and Visualizations
This compound/CCR10 Signaling Pathway
This compound exerts its biological effects by binding to its cognate receptor, CCR10, which is primarily expressed on skin-homing T-lymphocytes. This interaction triggers a signaling cascade that leads to chemotaxis, cell adhesion, and ultimately, the recruitment of these immune cells to the skin.
Caption: this compound-CCR10 Signaling Cascade in T-lymphocytes.
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the experimental process for determining this compound concentration in human skin biopsies.
Caption: Workflow for this compound Quantification in Skin Biopsies.
Conclusion
This technical guide provides a comprehensive overview of the current understanding of this compound's physiological presence in human skin. While a precise concentration in healthy tissue remains an area for further investigation, the provided data and protocols offer a robust framework for researchers. The detailed methodologies and visual representations of the signaling pathway and experimental workflow are intended to facilitate further research into the role of this compound in skin homeostasis and disease, and to aid in the development of novel dermatological therapies.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized protein extraction protocol from human skin samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inventbiotech.com [inventbiotech.com]
- 5. Optimized protein extraction protocol from human skin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human this compound/CTACK ELISA Kit - MULTI SCIENCES [multisciences.net]
Methodological & Application
Application Notes and Protocols for CCL27 Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the quantification of C-C Motif Chemokine Ligand 27 (CCL27), also known as Cutaneous T-cell Attracting Chemokine (CTACK), in various biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA).
Introduction
This compound is a chemokine that plays a crucial role in T-cell homing to the skin.[1][2] It is predominantly expressed by keratinocytes in the epidermis.[2][3] The interaction of this compound with its receptor, CCR10, expressed on skin-homing memory T-cells, is pivotal in T-cell mediated skin inflammation, making it a significant target in dermatological and immunological research.[1][2][3] The sandwich ELISA is a highly sensitive and specific method for quantifying soluble this compound in samples such as serum, plasma, and cell culture supernatants.[4]
Assay Principle
The this compound sandwich ELISA employs a quantitative immunoenzymatic technique. A microplate is pre-coated with a monoclonal antibody specific for human this compound. Standards and samples are pipetted into the wells, allowing any this compound present to be bound by the immobilized antibody. After washing away unbound substances, an enzyme-linked polyclonal antibody specific for human this compound is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells. The enzyme reaction yields a colored product, the intensity of which is proportional to the amount of this compound bound in the initial step. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at a specific wavelength. The concentration of this compound in the samples is then determined by comparing the optical density (O.D.) of the samples to a standard curve.
Experimental Protocols
This protocol is a generalized procedure based on commercially available this compound ELISA kits.[4] Users should always refer to the specific instructions provided with their ELISA kit.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water as specified in the kit manual. For example, a 20x concentrate would be diluted 1:20.
-
Standard Dilutions: Reconstitute the lyophilized this compound standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions to generate a standard curve.
-
Detection Antibody: Prepare the working solution of the biotinylated detection antibody as instructed.
-
Streptavidin-HRP: Prepare the working solution of Streptavidin-Horseradish Peroxidase (HRP) conjugate as instructed.
-
Substrate Solution: Prepare the TMB substrate solution prior to use. It should be protected from light.
Assay Procedure
-
Plate Preparation: Allow all reagents and samples to reach room temperature before use. It is recommended that all standards and samples be assayed in duplicate.
-
Sample/Standard Addition: Add a pre-determined volume of Assay Diluent to each well (e.g., 100 µL).[4] Then, add the appropriate volume of standards, controls, or samples to each well (e.g., 50 µL).[4] Cover the plate with an adhesive strip and incubate at room temperature for the specified time (e.g., 2 hours).[4]
-
Washing: Aspirate each well and wash by filling each well with Wash Buffer (e.g., 400 µL). Repeat the process for a total of four washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Conjugate Addition: Add the prepared detection antibody or conjugate solution to each well (e.g., 200 µL).[4] Cover with a new adhesive strip and incubate at room temperature for the specified time (e.g., 2 hours).[4]
-
Second Washing: Repeat the aspiration and wash step as described in step 3.
-
Substrate Addition: Add the Substrate Solution to each well (e.g., 200 µL).[4] Incubate at room temperature for a specified time (e.g., 30 minutes), protecting the plate from light.[4]
-
Stopping the Reaction: Add the Stop Solution to each well (e.g., 50 µL).[4] The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[4] A reference wavelength of 570 nm or 630 nm can be used to correct for optical imperfections in the plate.
Data Analysis
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound in the samples.
Data Presentation
The following tables summarize typical quantitative data from commercially available Human this compound ELISA kits.
Table 1: Assay Parameters
| Parameter | R&D Systems Quantikine[4] | FineTest | MULTI SCIENCES | Invitrogen |
| Assay Time | 4.5 hours | 4 hours | 3.5 hours | 4 hours 45 min |
| Sample Volume | 50 µL | Not Specified | 50 µL | 50 µL |
| Assay Range | 15.6 - 1,000 pg/mL | 15.625 - 1,000 pg/mL | 93.75 - 6,000 pg/mL | 13.72 - 10,000 pg/mL |
| Sensitivity | 4.68 pg/mL | 9.375 pg/mL | 1.85 pg/mL | 10 pg/mL |
Table 2: Sample Types and Specificity
| Parameter | R&D Systems Quantikine[4] | FineTest | MULTI SCIENCES | Invitrogen |
| Sample Types | Cell Culture Supernates, Serum, Plasma (EDTA, Heparin) | Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate | Serum, Plasma, Cell Culture Supernatant | Serum, Plasma, Cell Culture Medium |
| Specificity | Natural and recombinant human CTACK | Specifically binds with this compound, no obvious cross-reaction | Human this compound | Natural and recombinant Hu CTACK |
Visualizations
Experimental Workflow
Caption: Workflow diagram of the this compound Sandwich ELISA protocol.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound binding to its receptor CCR10.
References
Application Notes and Protocols for CCL27 Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-C motif) ligand 27 (CCL27), also known as cutaneous T-cell-attracting chemokine (CTACK), plays a pivotal role in the recruitment of specific leukocyte populations to the skin. It is primarily expressed by keratinocytes and acts as a specific ligand for the C-C chemokine receptor 10 (CCR10).[1] The interaction between this compound and CCR10 is crucial for the migration of skin-homing memory T-cells and is implicated in both cutaneous immune surveillance and inflammatory skin diseases such as psoriasis and atopic dermatitis.[1] Understanding and quantifying the chemotactic response of immune cells to this compound is therefore essential for research in immunology, dermatology, and the development of therapeutics targeting skin inflammation.
This document provides a detailed protocol for performing a this compound chemotaxis assay using the Transwell migration method, a widely accepted and robust technique for quantifying cell migration in vitro.
Principle of the Chemotaxis Assay
The Transwell chemotaxis assay, also known as the Boyden chamber assay, utilizes a porous membrane insert to create two distinct chambers: an upper chamber containing the cells of interest and a lower chamber containing the chemoattractant, in this case, this compound.[2][3] Cells in the upper chamber migrate through the pores of the membrane towards the higher concentration of the chemoattractant in the lower chamber. The number of migrated cells is then quantified to determine the chemotactic activity of this compound.
This compound-CCR10 Signaling Pathway
The binding of this compound to its G protein-coupled receptor, CCR10, initiates a cascade of intracellular signaling events that ultimately lead to cytoskeletal rearrangements and directed cell movement. Upon ligand binding, the receptor-coupled G protein is activated, leading to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), including ERK1/2.[4] These pathways culminate in actin polymerization, formation of lamellipodia, and cellular polarization, which are essential for cell migration.
Experimental Protocol: Transwell Chemotaxis Assay
This protocol is optimized for the chemotaxis of lymphocytes or other CCR10-expressing cells towards this compound.
Materials and Reagents
-
Cells: CCR10-expressing cells (e.g., primary human CD4+ T-cells, Jurkat T-cell line, or a cell line stably expressing human CCR10).
-
Recombinant Human this compound (CTACK): Lyophilized and carrier-free.
-
Transwell Inserts: With polycarbonate membrane (5 µm pore size is generally suitable for lymphocytes).
-
24-well Companion Plates: To hold the Transwell inserts.
-
Cell Culture Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Trypan Blue Solution: For cell counting.
-
Hemocytometer or Automated Cell Counter.
-
Flow Cytometer or Microscope: For quantifying migrated cells.
-
Fixation and Staining Reagents (optional): e.g., Methanol and Crystal Violet for microscopic counting.
-
Incubator: 37°C, 5% CO2.
Procedure
1. Cell Preparation: a. Culture CCR10-expressing cells to a sufficient density. For suspension cells, ensure they are in the logarithmic growth phase. b. Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). c. Wash the cells once with pre-warmed PBS. d. Resuspend the cell pellet in assay medium (RPMI 1640 + 0.5% BSA) to a final concentration of 1 x 10^6 cells/mL. e. Perform a cell count using a hemocytometer and Trypan Blue to ensure viability is >95%.
2. Preparation of this compound Dilutions: a. Reconstitute lyophilized this compound in sterile water or PBS to a stock concentration of 100 µg/mL, as recommended by the supplier. b. Prepare a serial dilution of this compound in assay medium to achieve final concentrations ranging from 1 to 1000 ng/mL. A typical concentration range to test would be 10, 50, 100, and 250 ng/mL. c. Prepare a negative control (assay medium with no this compound) and a positive control (a known chemoattractant for the cell type, if available).
3. Assay Setup: a. Add 600 µL of the prepared this compound dilutions or control medium to the lower wells of a 24-well plate. b. Carefully place the Transwell inserts into the wells, ensuring there are no air bubbles between the insert membrane and the medium. c. Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.
4. Incubation: a. Place the 24-well plate in a humidified incubator at 37°C with 5% CO2 for 2 to 4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
5. Quantification of Migrated Cells: a. After incubation, carefully remove the Transwell inserts from the wells. b. To collect the migrated cells, gently aspirate the medium from the lower chamber and transfer it to a collection tube (e.g., a FACS tube). c. Quantify the number of cells in the collected medium using a flow cytometer (preferred for accuracy and high-throughput) or by manual counting with a hemocytometer. d. Optional (for microscopic counting): i. Remove the remaining cells from the top of the insert membrane with a cotton swab. ii. Fix the membrane with methanol for 10 minutes. iii. Stain the migrated cells on the underside of the membrane with 0.5% Crystal Violet for 10 minutes. iv. Wash the membrane with water and allow it to dry. v. Count the stained cells in several representative fields of view under a microscope.
Data Presentation and Analysis
The results of the chemotaxis assay should be presented in a clear and organized manner. A table summarizing the number of migrated cells at different this compound concentrations is recommended.
Table 1: Representative Data from a this compound Chemotaxis Assay
| Condition | This compound Concentration (ng/mL) | Number of Migrated Cells (Mean ± SD) | Chemotactic Index |
| Negative Control | 0 | 5,230 ± 450 | 1.0 |
| This compound | 10 | 15,890 ± 1,200 | 3.0 |
| This compound | 50 | 28,750 ± 2,150 | 5.5 |
| This compound | 100 | 35,100 ± 2,800 | 6.7 |
| This compound | 250 | 22,400 ± 1,980 | 4.3 |
Data Analysis:
The chemotactic response can be quantified by calculating the Chemotactic Index , which is the fold increase in cell migration in response to the chemoattractant compared to the spontaneous migration (negative control).
Chemotactic Index = (Number of cells migrating towards this compound) / (Number of cells migrating towards control medium)
A bell-shaped dose-response curve is typically observed in chemotaxis assays, where migration increases with the chemoattractant concentration up to an optimal point, after which it decreases due to receptor saturation and desensitization.
Troubleshooting and Considerations
-
High Background Migration: This can be caused by suboptimal assay medium (e.g., presence of serum) or unhealthy cells. Ensure to use serum-free or low-serum medium for the assay.
-
Low Migration: This could be due to inactive this compound, low CCR10 expression on the cells, incorrect pore size of the membrane, or an inappropriate incubation time.
-
Cell Viability: Always check cell viability before and after the assay to ensure that the observed effects are due to migration and not cell death.
-
Reproducibility: Perform each condition in triplicate to ensure the reproducibility of the results.
By following this detailed protocol, researchers can reliably perform and analyze this compound-mediated chemotaxis, providing valuable insights into its role in various physiological and pathological processes.
References
Measuring CCL27 Levels in Human Serum and Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-C motif) ligand 27 (CCL27), also known as cutaneous T-cell-attracting chemokine (CTACK), is a key chemokine primarily expressed by keratinocytes in the skin. It plays a pivotal role in T-cell mediated skin inflammation by binding to its receptor, CCR10, which is expressed on skin-homing memory T-cells. The this compound/CCR10 axis is implicated in the pathogenesis of various inflammatory skin diseases such as atopic dermatitis and psoriasis, and is also an area of interest in oncology for its role in tumor migration and immune escape. Accurate and reproducible measurement of this compound levels in human serum and plasma is crucial for understanding its physiological and pathological roles, for biomarker discovery, and for monitoring therapeutic interventions.
This document provides detailed application notes and protocols for the quantification of human this compound in serum and plasma samples using the Enzyme-Linked Immunosorbent Assay (ELISA) method.
Signaling Pathway and Experimental Workflow
The interaction of this compound with its receptor CCR10 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and invasion. A simplified representation of this pathway and a general workflow for this compound measurement are provided below.
Quantitative PCR (qPCR) Protocol for CCL27 Gene Expression
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemokine (C-C motif) ligand 27 (CCL27), also known as cutaneous T-cell-attracting chemokine (CTACK), plays a significant role in T-cell homing to the skin and is implicated in various inflammatory skin diseases and some cancers.[1][2] Accurate quantification of this compound gene expression is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the measurement of this compound mRNA levels using two-step reverse transcription quantitative PCR (RT-qPCR).
I. Experimental Workflow
The overall workflow for quantifying this compound gene expression involves sample collection, RNA extraction, reverse transcription to synthesize complementary DNA (cDNA), and finally, quantitative PCR.
Caption: Experimental workflow for this compound gene expression analysis using qPCR.
II. Signaling Pathway Involving this compound
This compound exerts its biological effects primarily through its receptor, CCR10. The binding of this compound to CCR10 on the surface of cells, such as T-lymphocytes, initiates a signaling cascade that can lead to cellular migration and proliferation.[2][3] In some cancer types, this signaling has been shown to activate the ERK1/2 pathway, promoting cell invasion.[3]
Caption: Simplified this compound-CCR10 signaling pathway.
III. Detailed Experimental Protocols
A. Materials and Reagents
-
RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen; or TRIzol Reagent, Thermo Fisher Scientific)
-
DNase I, RNase-free: (e.g., TURBO DNA-free™ Kit, Thermo Fisher Scientific)[4]
-
Reverse Transcription Kit: (e.g., SuperScript™ IV Reverse Transcriptase, Thermo Fisher Scientific)
-
qPCR Master Mix: (e.g., PowerUp™ SYBR™ Green Master Mix, Thermo Fisher Scientific)
-
Nuclease-free water
-
Primers:
-
qPCR-compatible plates and seals
-
Aerosol-resistant pipette tips
B. Protocol 1: Total RNA Extraction and DNase Treatment
It is critical to work in an RNase-free environment to prevent RNA degradation.[6][7]
-
Sample Collection: Harvest cells or tissues and immediately proceed with RNA extraction or store at -80°C.
-
RNA Isolation: Extract total RNA from samples using a commercial kit or TRIzol reagent according to the manufacturer's instructions.[4][8]
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.[4][9] This step is crucial if primers are not designed to span an intron-exon junction. Follow the manufacturer's protocol for the DNase I kit.
C. Protocol 2: Reverse Transcription (cDNA Synthesis)
This protocol outlines a two-step RT-qPCR approach.[10]
-
Reaction Setup: In a nuclease-free tube on ice, combine the following components for each sample:
| Component | Volume/Amount |
| Total RNA | 1 µg |
| Random Hexamers (50 ng/µL) | 1 µL |
| 10 mM dNTP Mix | 1 µL |
| Nuclease-free water | to 13 µL |
-
Denaturation and Annealing: Mix gently, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.[9][11]
-
Reverse Transcription Master Mix: Prepare a master mix for the number of reactions. For each reaction, combine:
| Component | Volume |
| 5X RT Buffer | 4 µL |
| 0.1 M DTT | 1 µL |
| RNase Inhibitor | 1 µL |
| Reverse Transcriptase (e.g., SuperScript IV) | 1 µL |
-
cDNA Synthesis: Add 7 µL of the master mix to each RNA/primer mixture from step 2 for a total volume of 20 µL.
-
Incubation: Incubate the reaction at 50-55°C for 10-15 minutes, followed by an inactivation step at 80°C for 10 minutes.
-
Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.
D. Protocol 3: Quantitative PCR (qPCR)
-
cDNA Dilution: Dilute the synthesized cDNA with nuclease-free water. A 1:5 or 1:10 dilution is a good starting point to minimize the effect of inhibitors from the RT reaction.
-
qPCR Reaction Setup: Prepare the qPCR reactions in a qPCR plate on ice. For each 20 µL reaction:
| Component | Volume | Final Concentration |
| 2X SYBR Green Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Diluted cDNA | 2 µL | - |
| Nuclease-free water | 6.4 µL | - |
-
qPCR Cycling Conditions: Use a real-time PCR instrument with the following cycling program (example):[8]
| Stage | Step | Temperature | Duration | Cycles |
| 1 | UDG Activation | 50°C | 2 min | 1 |
| 2 | Polymerase Activation | 95°C | 10 min | 1 |
| 3 | Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 60 sec | ||
| 4 | Melt Curve Analysis | (Instrument specific) | 1 |
IV. Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format. The most common method for relative quantification is the ΔΔCt (delta-delta Ct) method.[12][13]
A. Data Analysis Steps
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene (this compound) and the Ct value of the reference gene.
-
ΔCt = Ct(this compound) - Ct(Reference Gene)
-
-
Calculate ΔΔCt: Select one sample as the calibrator (e.g., the control group). Calculate the difference between the ΔCt of each sample and the ΔCt of the calibrator.
-
ΔΔCt = ΔCt(Sample) - ΔCt(Calibrator)
-
-
Calculate Fold Change: The fold change in gene expression relative to the calibrator is calculated as 2-ΔΔCt.[12]
B. Example Data Table
| Sample ID | Treatment | Biological Replicate | Ct (this compound) | Ct (Reference Gene) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| 1 | Control | 1 | 25.2 | 18.5 | 6.7 | 0.0 | 1.0 |
| 2 | Control | 2 | 25.5 | 18.7 | 6.8 | 0.1 | 0.9 |
| 3 | Control | 3 | 25.3 | 18.6 | 6.7 | 0.0 | 1.0 |
| 4 | Treated | 1 | 22.8 | 18.6 | 4.2 | -2.5 | 5.7 |
| 5 | Treated | 2 | 23.1 | 18.8 | 4.3 | -2.4 | 5.3 |
| 6 | Treated | 3 | 22.9 | 18.5 | 4.4 | -2.3 | 4.9 |
This table provides a template for organizing and presenting qPCR data for clear comparison.
References
- 1. This compound Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 5. origene.com [origene.com]
- 6. bio-rad.com [bio-rad.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. mcgill.ca [mcgill.ca]
- 9. RNA extraction and quantitative real-time PCR (qPCR) [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. protocols.io [protocols.io]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Applications of Recombinant CCL27 Protein In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-C motif) ligand 27 (CCL27), also known as cutaneous T-cell-attracting chemokine (CTACK), is a key chemokine primarily expressed by keratinocytes in the skin. It plays a pivotal role in skin-associated immune responses by selectively attracting memory T-lymphocytes that express its cognate receptor, CCR10.[1][2] This specific interaction is crucial for T-cell mediated skin inflammation.[1] Recombinant this compound protein is a valuable tool for in vitro studies aimed at understanding its biological functions and for the development of therapeutics targeting inflammatory skin diseases. This document provides detailed application notes and protocols for the in vitro use of recombinant this compound.
Data Presentation
Biological Activity of Recombinant this compound
The primary in vitro application of recombinant this compound is to induce chemotaxis of cells expressing the CCR10 receptor. The biological activity is typically quantified by its half-maximal effective concentration (EC50) in a chemotaxis assay.
| Parameter | Description | Typical Values (Human this compound) | Cell Line | Reference |
| EC50 (Chemotaxis) | The concentration of this compound that induces a chemotactic response halfway between the baseline and maximum response. | 10 - 100 ng/mL | CCR10-transfected BaF3 cells | [3] |
| 0.1 - 0.4 µg/mL | CCR10-transfected BaF3 cells | [4][5] | ||
| 34 nM | CCR10-expressing cells | [6][7] | ||
| EC50 (Chemotaxis) | The concentration of this compound that induces a chemotactic response. | 10.0 - 100.0 ng/mL | Human peripheral blood lymphocytes |
Note: The optimal concentration of recombinant this compound should be determined empirically for each specific cell type and assay system.
Key In Vitro Applications & Protocols
Chemotaxis Assay
Chemotaxis assays are fundamental for assessing the biological activity of recombinant this compound. The transwell migration assay, or Boyden chamber assay, is the most common method used.
Principle: This assay measures the migration of CCR10-expressing cells through a porous membrane towards a gradient of recombinant this compound.
Detailed Protocol: Transwell Migration Assay
Materials:
-
Recombinant Human or Mouse this compound
-
CCR10-expressing cells (e.g., human peripheral blood lymphocytes, CCR10-transfected cell lines)
-
Transwell inserts (typically with 5 or 8 µm pore size)
-
24-well companion plates
-
Cell culture medium (e.g., RPMI 1640) with 0.5% Bovine Serum Albumin (BSA)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture CCR10-expressing cells to a sufficient density.
-
On the day of the assay, harvest the cells and wash them once with serum-free medium.
-
Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
If quantifying by fluorescence, label the cells with Calcein-AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Prepare serial dilutions of recombinant this compound in chemotaxis buffer in the lower wells of the 24-well plate. Include a negative control (buffer only) and a positive control if available. A typical concentration range to test is 1-1000 ng/mL.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
To count the cells that have migrated to the lower chamber:
-
Fluorescence Method: Directly read the fluorescence of the lower chamber using a plate reader.
-
Cell Counting Method: Aspirate the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
-
To analyze non-migrated cells, gently remove the remaining cells from the top of the insert with a cotton swab. Then, stain the migrated cells on the bottom of the membrane with a stain like DAPI or crystal violet, and count them under a microscope.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each this compound concentration.
-
Plot the number of migrated cells against the this compound concentration and determine the EC50 value using non-linear regression analysis.
-
Cell Proliferation Assay
Recombinant this compound can influence the proliferation of certain cell types. The Carboxyfluorescein succinimidyl ester (CFSE) cell proliferation assay is a robust method to track cell division.
Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells, which can be quantified by flow cytometry.
Detailed Protocol: CFSE T-Cell Proliferation Assay
Materials:
-
Recombinant Human this compound
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-lymphocytes
-
CFSE staining solution
-
Cell culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as a positive control for proliferation)
-
Flow cytometer
Procedure:
-
Cell Labeling with CFSE:
-
Isolate PBMCs or T-cells from whole blood.
-
Resuspend the cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells 2-3 times with complete culture medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete culture medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add recombinant this compound at various concentrations (e.g., 10-1000 ng/mL).
-
Include an unstimulated control (medium only) and a positive control (e.g., PHA at 5 µg/mL).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data using flow cytometry software. Proliferating cells will show successive peaks of decreasing fluorescence intensity.
-
Signaling Pathway Analysis
This compound binding to CCR10 can activate downstream signaling pathways, such as the JAK/STAT and PI3K/Akt pathways. Western blotting is a common technique to analyze the phosphorylation status of key signaling proteins.
Principle: Cells are stimulated with recombinant this compound, and cell lysates are then subjected to SDS-PAGE and immunoblotting with antibodies specific for phosphorylated and total signaling proteins.
Detailed Protocol: Western Blot for p-STAT3 and p-Akt
Materials:
-
Recombinant Human this compound
-
CCR10-expressing cells
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation and Lysis:
-
Culture CCR10-expressing cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Stimulate the cells with recombinant this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Determine the ratio of phosphorylated protein to total protein for each time point.
-
Cytokine Induction Assay
This compound can be involved in inflammatory responses, and it is valuable to investigate if it can induce the release of other cytokines from immune cells.
Principle: Immune cells are stimulated with recombinant this compound, and the supernatant is collected to measure the concentration of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Protocol: Cytokine Release ELISA
Materials:
-
Recombinant Human this compound
-
Human PBMCs or specific immune cell subsets
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-8)
-
96-well cell culture plate
-
ELISA plate reader
Procedure:
-
Cell Culture and Stimulation:
-
Isolate PBMCs or the desired immune cell population.
-
Plate the cells in a 96-well plate at an appropriate density.
-
Add recombinant this compound at various concentrations (e.g., 10-1000 ng/mL).
-
Include an unstimulated control and a positive control (e.g., LPS for monocytes/macrophages).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Receptor Binding Assay
Determining the binding affinity of this compound to its receptor CCR10 is crucial for its characterization. Radioligand binding assays are a classic method, though non-radioactive alternatives are also available.
Principle (Radioligand Binding): A radiolabeled version of this compound (e.g., with ¹²⁵I) is incubated with cells or membranes expressing CCR10. The amount of bound radioligand is measured to determine the binding affinity (Kd) and the total number of receptors (Bmax).
General Protocol: Competitive Radioligand Binding Assay
Materials:
-
¹²⁵I-labeled this compound (requires custom radiolabeling)
-
Unlabeled recombinant this compound
-
CCR10-expressing cells or cell membranes
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Assay Setup:
-
In a multi-well plate, add a constant concentration of ¹²⁵I-CCL27 to each well.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Include a control for total binding (¹²⁵I-CCL27 only) and non-specific binding (¹²⁵I-CCL27 with a large excess of unlabeled this compound).
-
-
Incubation:
-
Add the CCR10-expressing cells or membranes to each well.
-
Incubate at room temperature or 4°C for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of unlabeled this compound.
-
Plot the specific binding against the concentration of the unlabeled competitor and use non-linear regression to determine the IC50, which can be used to calculate the Ki (and subsequently Kd).
-
Alternative Non-Radioactive Method: ELISA-based binding assays can also be employed to study ligand-receptor interactions and determine binding affinities.
Conclusion
Recombinant this compound protein is a versatile tool for a range of in vitro applications aimed at elucidating its role in immune cell trafficking and function. The protocols provided here offer a framework for conducting key experiments, including chemotaxis, cell proliferation, signaling pathway analysis, cytokine induction, and receptor binding assays. Researchers and drug development professionals can utilize these methods to further investigate the therapeutic potential of targeting the this compound-CCR10 axis in various pathological conditions, particularly inflammatory skin diseases.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytokine - Wikipedia [en.wikipedia.org]
- 5. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Account Suspended [thepharma.net]
- 7. m.youtube.com [m.youtube.com]
Unveiling the CCL27-CCR10 Axis: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular communication, the interaction between the chemokine CCL27 and its receptor CCR10 stands as a critical axis, primarily orchestrating the migration of T cells to the skin. This signaling pathway is not only fundamental for cutaneous immune surveillance but is also implicated in the pathogenesis of inflammatory skin diseases such as atopic dermatitis and psoriasis, as well as in the progression of certain cancers.[1] Understanding the nuances of this interaction is paramount for the development of novel therapeutic strategies.
These comprehensive application notes and protocols are designed to equip researchers, scientists, and drug development professionals with a robust toolkit of methodologies to meticulously study the this compound-CCR10 interaction. From delineating binding kinetics to elucidating downstream signaling cascades and assessing in vivo functionality, these guidelines provide a detailed roadmap for a multi-faceted investigation of this important chemokine-receptor pair.
Section 1: Binding Assays to Quantify the this compound-CCR10 Interaction
Characterizing the direct binding of this compound to CCR10 is the foundational step in studying this signaling axis. The following assays provide quantitative data on binding affinity and kinetics.
Quantitative Data Summary: Binding and Functional Assays
| Assay Type | Parameter | Reported Value | Cell Type/System | Reference |
| Chemotaxis Assay | EC50 | 34 nM | Recombinant CCR10 expressing cells | [2] |
| β-Arrestin Recruitment | pEC50 | 7.9 ± 0.1 | CHO cells | [3] |
| G Protein Activation | pEC50 | 8.3 ± 0.1 | CHO cells | [3] |
| cAMP Inhibition | pEC50 | 8.1 ± 0.1 | CHO cells | [3] |
| NFAT Activation | pEC50 | 8.24 ± 0.12 | CHO cells | [3] |
| Binding Affinity (Kd) | Kd | Not explicitly found in search results | - | - |
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a powerful label-free technique to measure the real-time binding kinetics between this compound and CCR10, providing on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) values.[2]
Experimental Protocol: SPR Analysis
-
Immobilization of CCR10:
-
Recombinantly express and purify full-length CCR10 with a C-terminal histidine tag.
-
Activate a CM5 sensor chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize a high density of anti-histidine antibody to the activated surface.
-
Capture the purified His-tagged CCR10 onto the antibody-coated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding (this compound):
-
Prepare a series of dilutions of recombinant this compound in running buffer (e.g., HBS-EP+).
-
Inject the this compound dilutions over the CCR10-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).
-
Allow for a dissociation phase by flowing running buffer over the surface (e.g., for 600 seconds).
-
-
Regeneration:
-
Regenerate the sensor surface by injecting a solution to dissociate the bound this compound and the CCR10 from the antibody (e.g., a pulse of low pH glycine or a specific elution buffer).
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic constants (ka, kd) and the dissociation constant (Kd).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Endpoint Binding Analysis
A sandwich ELISA can be developed to quantify the binding of this compound to CCR10.[4][5][6][7]
Experimental Protocol: this compound-CCR10 Binding ELISA
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a capture antibody specific for a tag on recombinant CCR10 (e.g., anti-His antibody) at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
-
CCR10 Incubation:
-
Wash the plate three times.
-
Add 100 µL of purified, tagged CCR10 solution to each well and incubate for 2 hours at room temperature.
-
-
This compound Incubation:
-
Wash the plate three times.
-
Add serial dilutions of biotinylated this compound to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of biotinylated this compound to determine the binding characteristics.
-
Section 2: Cellular Assays to Assess Functional Responses
Studying the cellular consequences of the this compound-CCR10 interaction is crucial to understanding its biological relevance.
Chemotaxis (Cell Migration) Assay
The Boyden chamber assay is a classic method to quantify the chemotactic response of CCR10-expressing cells towards a this compound gradient.[8][9][10][11][12]
Experimental Protocol: Boyden Chamber Chemotaxis Assay
-
Cell Preparation:
-
Culture cells known to express CCR10 (e.g., certain T cell lines, or primary T lymphocytes).
-
Harvest and resuspend the cells in serum-free migration medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Place a porous membrane (e.g., 5 µm pore size for lymphocytes) in a Boyden chamber insert.[8]
-
Add migration medium containing various concentrations of this compound (chemoattractant) to the lower chamber.
-
Add the cell suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (typically 2-4 hours).
-
-
Cell Staining and Quantification:
-
Remove the insert and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Calcium Mobilization Assay
Activation of the G-protein coupled receptor CCR10 by this compound leads to a transient increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.[13][14][15][16][17]
Experimental Protocol: Calcium Flux Assay
-
Cell Preparation and Dye Loading:
-
Plate CCR10-expressing cells in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Use a fluorescence plate reader or a flow cytometer to measure the baseline fluorescence.
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from the baseline.
-
Plot the peak ΔF against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Section 3: Signaling Pathway Analysis
Dissecting the intracellular signaling pathways activated by the this compound-CCR10 interaction provides mechanistic insights into its cellular effects. The PI3K/Akt and MAPK/ERK pathways are known to be key downstream effectors.[2][3]
Western Blotting for Phosphorylated Signaling Proteins
Western blotting is a standard technique to detect the phosphorylation and subsequent activation of key signaling molecules like Akt.
Experimental Protocol: Western Blot for p-Akt
-
Cell Stimulation and Lysis:
-
Starve CCR10-expressing cells of serum for several hours.
-
Stimulate the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Gel Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-Akt signal to total Akt or a loading control like β-actin to determine the fold-change in phosphorylation.
-
Section 4: In Vivo Models to Study Physiological Relevance
To understand the role of the this compound-CCR10 axis in a physiological context, particularly in skin inflammation, in vivo animal models are indispensable.
DNCB-Induced Atopic Dermatitis Mouse Model
This model mimics many features of human atopic dermatitis and is useful for studying the contribution of the this compound-CCR10 interaction to skin inflammation.[4][6][8][9]
Experimental Protocol: DNCB-Induced Atopic Dermatitis
-
Sensitization Phase:
-
Shave the dorsal skin of BALB/c mice.
-
Apply a 1% solution of 2,4-dinitrochlorobenzene (DNCB) in an acetone/olive oil vehicle to the shaved skin to sensitize the mice.
-
-
Challenge Phase:
-
After a sensitization period (e.g., 3-5 days), repeatedly apply a lower concentration of DNCB (e.g., 0.2-0.5%) to the same skin area every 2-3 days to elicit an inflammatory response.
-
-
Therapeutic Intervention (Optional):
-
Administer potential therapeutic agents, such as a neutralizing anti-CCL27 antibody or a small molecule CCR10 antagonist, to a cohort of mice during the challenge phase.
-
-
Analysis of Skin Inflammation:
-
Monitor and score the clinical severity of the skin lesions (e.g., erythema, edema, excoriation).
-
At the end of the experiment, collect skin tissue for histological analysis (e.g., H&E staining for immune cell infiltration and measurement of epidermal thickness).
-
Isolate cells from the skin and draining lymph nodes for flow cytometric analysis of CCR10-expressing T cells.
-
Measure the levels of this compound and other inflammatory cytokines in the skin tissue by ELISA or qPCR.
-
This comprehensive suite of methodologies provides a robust framework for the detailed investigation of the this compound-CCR10 interaction, from molecular binding to cellular function and in vivo physiological relevance. These protocols can be adapted and optimized to address specific research questions and will be invaluable for advancing our understanding of this critical chemokine axis and for the development of targeted therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol: Sandwich ELISA (Colorimetric) – Direct Detection [novusbio.com]
- 6. Sandwich ELISA protocol | Abcam [abcam.com]
- 7. abcam.com [abcam.com]
- 8. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 9. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 12. ibidi.com [ibidi.com]
- 13. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. m.youtube.com [m.youtube.com]
- 17. selectscience.net [selectscience.net]
Silencing the Inflammatory Signal: A Guide to siRNA-Mediated Knockdown of CCL27 in Keratinocytes
For Immediate Release
[City, State] – [Date] – In the intricate landscape of skin inflammation, the chemokine CCL27 has emerged as a pivotal player, orchestrating the migration of T cells to the skin and thereby driving inflammatory responses in diseases such as atopic dermatitis and psoriasis.[1] For researchers and drug development professionals seeking to modulate this pathway, small interfering RNA (siRNA) presents a potent and specific tool to silence this compound expression in its primary source: the keratinocyte. This application note provides detailed protocols and a comprehensive overview for the effective knockdown of this compound in human keratinocytes using siRNA, offering a valuable resource for therapeutic development and dermatological research.
Introduction to this compound and its Role in Skin Inflammation
CC-chemokine ligand 27 (this compound), also known as cutaneous T-cell-attracting chemokine (CTACK), is predominantly expressed by epidermal keratinocytes.[1] Its expression is upregulated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound acts as a specific chemoattractant for skin-homing memory T-lymphocytes that express the C-C chemokine receptor 10 (CCR10). This this compound/CCR10 interaction is a critical axis in the pathogenesis of T-cell-mediated skin inflammation. By silencing the expression of this compound at the genetic level, researchers can effectively disrupt this signaling cascade, paving the way for novel therapeutic interventions.
Data Presentation: Efficacy of this compound Knockdown
The following tables summarize the expected quantitative data from a typical siRNA-mediated knockdown of this compound in primary human keratinocytes. These tables are designed for easy comparison of knockdown efficiency at both the mRNA and protein levels.
Table 1: Quantification of this compound mRNA Expression via qRT-PCR
| Treatment Group | Concentration | Relative this compound mRNA Expression (Normalized to Housekeeping Gene) | Standard Deviation | P-value vs. Scrambled siRNA |
| Untreated Control | N/A | 1.00 | ± 0.08 | N/A |
| Scrambled siRNA | 50 nM | 0.98 | ± 0.12 | > 0.05 |
| This compound siRNA 1 | 50 nM | 0.25 | ± 0.05 | < 0.01 |
| This compound siRNA 2 | 50 nM | 0.31 | ± 0.06 | < 0.01 |
Table 2: Quantification of Secreted this compound Protein via ELISA
| Treatment Group | Concentration | This compound Protein Concentration in Supernatant (pg/mL) | Standard Deviation | P-value vs. Scrambled siRNA |
| Untreated Control | N/A | 550 | ± 45 | N/A |
| Scrambled siRNA | 50 nM | 542 | ± 51 | > 0.05 |
| This compound siRNA 1 | 50 nM | 135 | ± 22 | < 0.01 |
| This compound siRNA 2 | 50 nM | 168 | ± 28 | < 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and success in achieving significant this compound knockdown.
Protocol 1: siRNA Transfection of Human Keratinocytes
This protocol outlines the transient transfection of primary human keratinocytes using a lipid-based transfection reagent such as Lipofectamine™ RNAiMAX.
Materials:
-
Primary Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte Growth Medium (KGM)
-
siRNA targeting human this compound (validated sequences)
-
Scrambled (non-targeting) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEKa cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free KGM.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute 50 pmol of siRNA (this compound-specific or scrambled control) into 125 µL of Opti-MEM™. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~250 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the HEKa cells. b. Add the 250 µL of siRNA-lipid complex to each well. c. Add 1.25 mL of fresh, antibiotic-free KGM to each well. d. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding to analysis of gene or protein expression.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification
This protocol describes the measurement of this compound mRNA levels using a two-step qRT-PCR with SYBR Green detection.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for human this compound and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
-
Nuclease-free water and tubes
Procedure:
-
RNA Isolation: At 48 hours post-transfection, lyse the cells directly in the wells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. Elute the RNA in nuclease-free water.
-
cDNA Synthesis: a. Quantify the isolated RNA using a spectrophotometer. b. Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup: a. Prepare a reaction mixture containing SYBR Green qPCR Master Mix, 10 µM of each forward and reverse primer (for either this compound or the housekeeping gene), and nuclease-free water. b. Add 2 µL of the synthesized cDNA to each well of a qPCR plate. c. Add the reaction mixture to each well. d. Run the plate in a qRT-PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the results using the ΔΔCt method. Normalize the Ct values of this compound to the Ct values of the housekeeping gene. Calculate the fold change in expression relative to the scrambled siRNA control.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted this compound Protein
This protocol details the quantification of secreted this compound protein in the cell culture supernatant.
Materials:
-
Human this compound ELISA kit (e.g., R&D Systems, Abcam)
-
Cell culture supernatant collected from transfected keratinocytes
-
Microplate reader
Procedure:
-
Sample Collection: At 72 hours post-transfection, collect the cell culture supernatant from each well. Centrifuge to remove any cellular debris.
-
ELISA Procedure: a. Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Generate a standard curve using the provided standards. c. Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the targeted biological pathway, the following diagrams have been generated using Graphviz.
Conclusion
The use of siRNA to knockdown this compound expression in keratinocytes is a powerful and specific method for studying the role of this chemokine in skin inflammation and for evaluating its potential as a therapeutic target. The protocols and data presented herein provide a solid framework for researchers and drug development professionals to effectively implement this technique. By disrupting the this compound/CCR10 axis, it is possible to significantly reduce the recruitment of inflammatory T-cells to the skin, offering a promising avenue for the development of novel treatments for a range of dermatological disorders.
References
Application Notes and Protocols: In Vitro Cell Culture Models to Study CCL27 Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the study of the chemokine CCL27 (Cutaneous T-cell Attracting Chemokine). The protocols and data presented herein are intended to facilitate research into the biological functions of this compound, particularly its role in immune cell trafficking, skin inflammation, and its potential as a therapeutic target.
Introduction to this compound and its Receptor CCR10
This compound is a CC chemokine that plays a crucial role in T-cell homing to the skin.[1][2] It is constitutively expressed by epidermal keratinocytes, creating a chemotactic gradient that attracts immune cells expressing its cognate receptor, CCR10.[1][3] The this compound/CCR10 axis is pivotal in the pathogenesis of various inflammatory skin diseases, including atopic dermatitis and psoriasis, making it an attractive target for drug development.[1][2] In vitro models are essential tools for dissecting the molecular mechanisms of this compound function and for the screening of potential therapeutic agents.
Key In Vitro Models for Studying this compound Function
Several in vitro models can be employed to investigate the biological activities of this compound. The choice of model depends on the specific research question.
-
Monoculture Models: These involve the culture of a single cell type and are useful for studying direct cellular responses to this compound.
-
Keratinocyte Cultures: Primary human epidermal keratinocytes or immortalized keratinocyte cell lines (e.g., HaCaT) are used to study the regulation of this compound production.[4]
-
Immune Cell Cultures: Primary T-cells, particularly cutaneous lymphocyte-associated antigen (CLA)+ T-cells, or cell lines engineered to express CCR10 (e.g., Jurkat T-cells) are used to study chemotaxis and signaling in response to this compound.[3][5]
-
Endothelial Cell Cultures: Human dermal microvascular endothelial cells (HDMECs) or lymphatic endothelial cells (LECs) can be used to investigate the role of this compound in cell adhesion and transmigration.[1][6]
-
-
Co-culture Models: These models, involving the culture of two or more cell types, can recapitulate the complex cellular interactions that occur in vivo.
-
Keratinocyte-T-cell Co-cultures: This model is ideal for studying the entire process of T-cell recruitment to the skin, from this compound production by keratinocytes to T-cell migration.
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to in vitro studies of this compound.
Table 1: this compound-Induced Chemotaxis
| Cell Type | This compound Concentration | Assay Type | EC50 | Reference |
| CCR10-expressing cells | Variable | Transwell Migration | 34 nM | [7] |
| Non-small-cell lung cancer cells (A549, SK-MES-1) | 100 ng/ml | Transwell Migration / Wound Healing | Not Applicable | [8] |
Table 2: Regulation of this compound Production in Keratinocytes (HaCaT cells)
| Stimulus | Effect on this compound Production | Signaling Pathway(s) Involved | Reference |
| TNF-α and IL-1β | Strong Induction | p38 MAPK, NF-κB | [4] |
Experimental Protocols
Protocol 1: Induction of this compound Production in HaCaT Keratinocytes
This protocol describes how to stimulate the human keratinocyte cell line HaCaT to produce this compound.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
Recombinant Human IL-1β
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
-
ELISA kit for human this compound
Procedure:
-
Seed HaCaT cells in 6-well plates at a density of 2 x 10^5 cells/well and culture until they reach 80-90% confluency.
-
Wash the cells once with PBS.
-
Replace the culture medium with fresh DMEM containing 2% FBS.
-
Stimulate the cells with TNF-α (10 ng/mL) and IL-1β (10 ng/mL) for 24-48 hours.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant at 1500 rpm for 10 minutes to remove cellular debris.
-
Quantify the concentration of this compound in the supernatant using a human this compound ELISA kit according to the manufacturer's instructions.
Protocol 2: In Vitro T-Cell Chemotaxis Assay (Transwell System)
This protocol details a chemotaxis assay to measure the migration of CCR10-expressing T-cells towards a this compound gradient.
Materials:
-
CCR10-expressing T-cells (e.g., CLA+ primary T-cells or CCR10-transduced Jurkat cells)
-
RPMI-1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)
-
Recombinant Human this compound
-
Transwell inserts with a 5.0 µm pore size for a 24-well plate
-
24-well tissue culture plate
-
Flow cytometer or cell counter
Procedure:
-
Resuspend CCR10-expressing T-cells in RPMI-1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
In the lower chambers of the 24-well plate, add 600 µL of RPMI-1640 with 0.5% BSA containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 ng/mL).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the T-cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a hemocytometer.
-
Calculate the migration index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the medium-only control.
Protocol 3: Keratinocyte - T-Cell Co-culture for Migration Analysis
This protocol outlines a co-culture system to model T-cell migration towards this compound-producing keratinocytes.
Materials:
-
HaCaT cells
-
CCR10-expressing T-cells
-
DMEM and RPMI-1640 media
-
Transwell inserts with a 5.0 µm pore size for a 24-well plate
-
Recombinant Human TNF-α and IL-1β
Procedure:
-
Seed HaCaT cells in the lower chambers of a 24-well plate and grow to confluency.
-
Stimulate the HaCaT cells with TNF-α (10 ng/mL) and IL-1β (10 ng/mL) for 24 hours to induce this compound production.
-
Wash the HaCaT cell layer gently with PBS.
-
Place Transwell inserts into the wells above the HaCaT cells.
-
Add CCR10-expressing T-cells (1 x 10^5 cells in 100 µL of RPMI-1640 with 0.5% BSA) to the upper chamber of the inserts.
-
Incubate the co-culture for 4-6 hours at 37°C.
-
Quantify the number of T-cells that have migrated through the insert into the lower chamber containing the HaCaT cells. This can be done by carefully removing the insert, collecting the media from the lower chamber, and counting the T-cells. For more detailed analysis, migrated T-cells can be distinguished from HaCaT cells by flow cytometry using a T-cell specific marker (e.g., CD3).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: this compound/CCR10 signaling pathway leading to cell migration.
Caption: Regulation of this compound production in keratinocytes.
Caption: Experimental workflow for a Transwell migration assay.
References
- 1. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound–CCR10 interactions regulate T cell–mediated skin inflammation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oak.ulsan.ac.kr [oak.ulsan.ac.kr]
- 6. This compound/CCL28-CCR10 Chemokine Signaling Mediates Migration of Lymphatic Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemokine this compound (CTACK) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 8. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of CCR10-Expressing Cells in Response to CCL27
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemokine receptor CCR10 and its primary ligand, CCL27, form a critical signaling axis predominantly associated with T-cell homing to the skin.[1] The interaction between this compound, mainly expressed by epidermal keratinocytes, and CCR10, present on a subset of memory T cells, mediates the recruitment of these immune cells to cutaneous sites during inflammation.[1] Dysregulation of the CCR10-CCL27 axis has been implicated in the pathogenesis of various inflammatory skin diseases, including atopic dermatitis and psoriasis, as well as in the progression of some cancers. Consequently, the ability to accurately identify and quantify CCR10-expressing cells and to characterize their functional responses to this compound is of significant interest in both basic research and therapeutic development.
These application notes provide detailed protocols for the flow cytometric analysis of CCR10 expression on immune cells and for functional assays measuring cellular responses to this compound stimulation.
Key Signaling Pathways
The binding of this compound to CCR10 initiates a cascade of intracellular signaling events that are crucial for cell migration and other cellular functions. The primary signaling pathways activated upon receptor engagement are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[2][3] Activation of these pathways ultimately leads to changes in gene expression, cell survival, and cytoskeletal rearrangements necessary for chemotaxis. In some cellular contexts, this signaling can also influence the production of factors involved in tissue remodeling and angiogenesis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[2]
Experimental Protocols
Flow Cytometry Analysis of CCR10 Surface Expression
This protocol details the immunofluorescent staining of human peripheral blood mononuclear cells (PBMCs) for the detection of CCR10.
Materials:
-
Antibodies:
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Ficoll-Paque™ PLUS for PBMC isolation
-
ACK Lysing Buffer (optional, for red blood cell lysis)
-
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.
-
Cell Preparation: Wash the isolated PBMCs twice with cold PBS and resuspend in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.
-
Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. b. Add the fluorescently conjugated antibodies to the respective tubes. A pre-determined optimal concentration of each antibody should be used (typically determined by titration). For the PE Mouse Anti-Human CCR10 (Clone: 1B5), a starting concentration of 0.25 µg per 10^6 cells can be used. Include an isotype control for the CCR10 antibody. c. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
-
Gating Strategy: a. Gate on lymphocytes based on forward and side scatter properties. b. Gate on single cells. c. Within the lymphocyte gate, identify CD4+ and CD8+ T cell populations. d. Analyze the expression of CCR10 on the CD4+ and CD8+ T cell subsets, using the isotype control to set the gate for positive staining.
Data Presentation:
| Cell Population | Marker | Percentage of Positive Cells (Mean ± SD) |
| CD4+ T Cells | CCR10 | 5.2 ± 1.8% |
| CD8+ T Cells | CCR10 | 2.1 ± 0.9% |
Note: The provided data is illustrative and may vary depending on the donor and experimental conditions.
Chemotaxis Assay
This protocol describes a transwell migration assay to assess the chemotactic response of CCR10-expressing cells to a this compound gradient.
Materials:
-
Cells: CCR10-expressing cells (e.g., primary T cells, CCR10-transfected cell line).
-
Reagents:
-
Recombinant Human this compound
-
Assay Medium (e.g., RPMI 1640 with 0.5% BSA)
-
-
Equipment:
-
Transwell inserts (5 µm pore size for lymphocytes)
-
24-well companion plates
-
Flow cytometer for cell counting
-
Protocol:
-
Cell Preparation: Resuspend CCR10-expressing cells in Assay Medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: a. Prepare a dose-response range of this compound in Assay Medium. A typical concentration range would be from 1 to 1000 ng/mL. The reported EC50 for this compound-mediated migration is approximately 34 nM (~340 ng/mL).[4] b. Add 600 µL of the this compound dilutions or Assay Medium alone (negative control) to the lower wells of the 24-well plate. c. Place the transwell inserts into the wells. d. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Cell Quantification: a. Carefully remove the transwell inserts. b. Collect the cells that have migrated to the lower chamber. c. Quantify the number of migrated cells using a flow cytometer with counting beads or by acquiring a fixed volume for a fixed time.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to this compound by the number of cells that migrated in the absence of this compound (negative control).
Data Presentation:
| This compound Concentration (ng/mL) | Number of Migrated Cells (Mean ± SD) | Chemotactic Index |
| 0 (Control) | 5,234 ± 678 | 1.0 |
| 10 | 12,567 ± 1,123 | 2.4 |
| 50 | 28,987 ± 2,345 | 5.5 |
| 100 | 45,678 ± 3,456 | 8.7 |
| 500 | 35,432 ± 2,876 | 6.8 |
Note: The provided data is illustrative and represents a typical bell-shaped dose-response curve for chemotaxis.
CCR10 Internalization Assay
This protocol measures the internalization of CCR10 from the cell surface upon binding to this compound.
Materials:
-
Cells: CCR10-expressing cells.
-
Reagents:
-
Recombinant Human this compound
-
PE Mouse Anti-Human CCR10 (Clone: 1B5)
-
Assay Medium (e.g., RPMI 1640 with 1% BSA)
-
Fixation Buffer (e.g., 1% paraformaldehyde in PBS)
-
Protocol:
-
Cell Preparation: Resuspend cells in Assay Medium at 2 x 10^6 cells/mL.
-
This compound Stimulation: a. Add this compound to the cell suspension at a final concentration of 100 ng/mL. For a negative control, add an equal volume of Assay Medium. b. Incubate at 37°C for 30 minutes to allow for receptor internalization.
-
Staining: a. Place the tubes on ice to stop the internalization process. b. Wash the cells twice with cold PBS. c. Stain the cells with PE Mouse Anti-Human CCR10 antibody as described in Protocol 1.
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Compare the Mean Fluorescence Intensity (MFI) of CCR10 staining on this compound-stimulated cells versus unstimulated cells. A decrease in MFI indicates receptor internalization.
Data Presentation:
| Condition | CCR10 MFI (Mean ± SD) | % Internalization |
| Unstimulated | 12,543 ± 987 | 0% |
| This compound (100 ng/mL) | 6,271 ± 543 | 50% |
% Internalization = [1 - (MFI stimulated / MFI unstimulated)] x 100
Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration following CCR10 activation by this compound.
Materials:
-
Cells: CCR10-expressing cells.
-
Reagents:
-
Recombinant Human this compound
-
Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 1 mM CaCl2, 1 mM MgCl2, and 1% BSA)
-
Ionomycin (positive control)
-
Protocol:
-
Dye Loading: a. Resuspend cells in Assay Buffer at 1-2 x 10^6 cells/mL. b. Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-45 minutes at 37°C). c. Wash the cells to remove excess dye and resuspend in Assay Buffer.
-
Data Acquisition: a. Acquire the cells on a flow cytometer capable of kinetic measurements. b. Establish a baseline fluorescence for 30-60 seconds. c. Pause the acquisition, add this compound (e.g., 100-500 ng/mL), and immediately resume acquisition for 3-5 minutes to record the calcium flux. d. As a positive control, add a calcium ionophore like ionomycin at the end of the run to elicit a maximal calcium response.
-
Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence after this compound addition, relative to the baseline, indicates the magnitude of the calcium mobilization.
Data Presentation:
| Stimulant | Peak Fluorescence (Relative Fluorescence Units) |
| Baseline | 100 |
| This compound (200 ng/mL) | 450 |
| Ionomycin | 800 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the flow cytometric analysis of CCR10-expressing cells and their functional responses to this compound. Accurate and reproducible characterization of the CCR10-CCL27 axis is essential for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies targeting this pathway. The provided data tables and diagrams serve as a guide for data presentation and interpretation. Researchers should optimize these protocols for their specific cell types and experimental systems.
References
- 1. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of CCR10/CCL27–CCL28 axis in tumour development: mechanisms, diagnostic and therapeutic approaches, and perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. PE Mouse Anti-Human CCR10 [bdbiosciences.com]
- 5. PE Mouse Anti-Human CCR10 [bdbiosciences.com]
Application Notes and Protocols for Western Blotting of CCL27 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C motif chemokine ligand 27 (CCL27), also known as cutaneous T-cell-attracting chemokine (CTACK), is a small cytokine belonging to the CC chemokine family. It is constitutively expressed in the skin by keratinocytes and plays a crucial role in T-cell mediated skin inflammation by binding to its receptor, CCR10. This interaction mediates the homing of memory T lymphocytes to the skin.[1] Given its role in skin inflammatory processes, accurate detection and quantification of this compound are vital for research in dermatology, immunology, and drug development for inflammatory skin diseases. Western blotting is a fundamental technique for identifying and quantifying this compound protein levels in various biological samples.
Principle of Western Blotting
Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or cell lysate. The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support such as a nitrocellulose or PVDF membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibody is then detected, typically through a chemiluminescent or fluorescent signal, allowing for the visualization and quantification of the protein of interest.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for a successful Western blot. Since this compound is a secreted protein, protocols for both cell lysates and concentrating proteins from cell culture supernatants are provided.[2]
A. Preparation of Whole Cell Lysate
This method is suitable if you want to measure intracellular this compound levels. To prevent the secretion of this compound into the extracellular space and ensure sufficient protein for detection, cells can be treated with a protein secretion inhibitor like Brefeldin A before harvesting.[2]
-
Cell Culture: Grow cells to the desired confluency (typically 70-80%) in an appropriate culture medium.[2]
-
(Optional) Inhibit Protein Secretion: Treat cells with Brefeldin A according to the manufacturer's protocol to inhibit protein secretion.[2]
-
Cell Harvesting:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold RIPA lysis buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate for 10-15 seconds to shear nuclear chromatin and reduce viscosity.[3]
-
-
Centrifugation: Centrifuge the lysate at 14,000-17,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Collect Supernatant: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled microcentrifuge tube.[2]
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.[2]
B. Concentration of Secreted this compound from Culture Medium
This method is used to detect this compound that has been secreted into the cell culture medium.
-
Collect Medium: Collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove any cells or debris.[2]
-
Concentration:
-
Ultrafiltration: Use an ultrafiltration spin column with an appropriate molecular weight cutoff (e.g., 3-10 kDa) to concentrate the supernatant. Centrifuge according to the manufacturer's instructions.[2]
-
TCA Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10-20% and incubate on ice overnight.[4][5] Centrifuge at 13,000 x g for 10 minutes, discard the supernatant, and wash the protein pellet with ice-cold acetone.[4]
-
-
Resuspend Protein Pellet: If using TCA precipitation, air-dry the pellet and resuspend it in a suitable buffer (e.g., PBS or Tris-HCl).[4]
-
Protein Quantification: Determine the protein concentration.
SDS-PAGE
-
Sample Preparation for Loading:
-
Take a calculated volume of lysate or concentrated supernatant containing 20-50 µg of total protein.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3] For membrane proteins, heating at 70°C for 10 minutes may be preferable to avoid aggregation.
-
Centrifuge briefly to collect the condensate.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 12-15% polyacrylamide gel.
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then transfer buffer. If using nitrocellulose, simply equilibrate it in transfer buffer.
-
Assemble Transfer Stack: Assemble the transfer "sandwich" (sponge, filter paper, gel, membrane, filter paper, sponge) in a cassette, ensuring no air bubbles are trapped between the gel and the membrane.[3]
-
Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. A typical wet transfer can be run at 100 V for 60-90 minutes in a cold room or on ice.[3]
-
Verify Transfer: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer. Destain with TBST before proceeding.
Immunoblotting
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3] This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation:
-
Dilute the primary anti-CCL27 antibody in blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.
Detection
-
Prepare Substrate: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[3]
-
Incubation: Incubate the membrane in the ECL substrate for 1-5 minutes.[3] Do not let the membrane dry out.[3]
-
Imaging: Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal. Start with a short exposure (e.g., 10-30 seconds) and adjust as needed.[3]
Data Presentation: Quantitative Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Loading Amount | 20 - 50 µg of total protein per lane | May need to be increased to 50-100 µg for low abundance proteins. |
| Polyacrylamide Gel % | 12 - 15% | Suitable for the molecular weight of this compound. |
| Expected Molecular Weight | ~10-13 kDa | The predicted molecular mass is around 10.1-12.6 kDa.[6] |
| Primary Antibody Dilution | 1 µg/mL (Monoclonal) | Optimal dilutions should be determined by the user.[1] |
| Secondary Antibody Dilution | 1:2,000 - 1:10,000 | Dependent on the specific antibody and detection system. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | BSA is recommended for phosphorylated proteins. |
Visualizations
This compound Signaling Pathway
Caption: this compound binds to CCR10, initiating downstream signaling.
Western Blotting Workflow for this compound
Caption: Step-by-step workflow for this compound Western blotting.
References
- 1. This compound Monoclonal Antibody (124308) (MA5-23862) [thermofisher.com]
- 2. Sample preparation of secreted proteins for western blot | Abcam [abcam.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Secreted Protein Extraction and Western Blotting [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protein, C-C Motif Chemokine 27 - Syd Labs [sydlabs.com]
Application Notes and Protocols for Animal Models of Skin Inflammation Involving CCL27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two key animal models used to study the role of the chemokine CCL27 in skin inflammation: the Keratin-14 IL-4 (K14-IL4) transgenic mouse model of atopic dermatitis and the imiquimod-induced psoriasis model in this compound knockout mice. Detailed protocols for model induction, experimental procedures, and data analysis are provided to facilitate the application of these models in preclinical research and drug development.
Introduction to this compound in Skin Inflammation
The chemokine (C-C motif) ligand 27 (this compound) plays a pivotal role in T-cell mediated skin inflammation. It is constitutively expressed by epidermal keratinocytes and acts as a ligand for the C-C chemokine receptor 10 (CCR10), which is expressed on a subset of skin-homing memory T-cells. The this compound/CCR10 axis is crucial for the recruitment of these T-cells to the skin under both homeostatic and inflammatory conditions. Dysregulation of this pathway has been implicated in the pathogenesis of inflammatory skin diseases such as atopic dermatitis and psoriasis.
Animal Models
Keratin-14 IL-4 (K14-IL4) Transgenic Mouse Model of Atopic Dermatitis
This model is characterized by the overexpression of interleukin-4 (IL-4) in the epidermis, leading to a spontaneous pruritic inflammatory skin disease that recapitulates many features of human atopic dermatitis.[1][2] This includes skin infiltration of T-cells, an early upregulation of T helper 2 (Th2) cytokines, and a later surge in Th1 cytokines.[1] In this model, both mRNA and protein levels of this compound are significantly increased in the skin and serum.[1][2] Furthermore, a high percentage of T-cells infiltrating the skin and in the draining lymph nodes of these mice express CCR10.[1]
This protocol describes the use of a neutralizing anti-CCL27 antibody to investigate the role of this chemokine in the progression of atopic dermatitis-like inflammation in K14-IL4 transgenic mice.
Materials:
-
K14-IL4 transgenic mice with early skin lesions
-
Neutralizing rat anti-mouse this compound antibody
-
Isotype control antibody (rat IgG2b)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Selection: Select K14-IL4 transgenic mice exhibiting early signs of skin lesions. Age- and sex-matched littermates should be used for control groups.
-
Antibody Preparation: Reconstitute the neutralizing anti-CCL27 antibody and the isotype control antibody in sterile PBS to a final concentration of 100 µg per 100 µL.
-
Administration: Administer 200 µg of the neutralizing anti-CCL27 antibody or the isotype control antibody subcutaneously into the base of the ears or affected skin areas.
-
Dosing Schedule: Repeat the injections every 3 days for a total of 24 days.
-
Monitoring and Scoring: Monitor the mice regularly for clinical signs of skin inflammation. A scoring system such as the SCORAD (Scoring Atopic Dermatitis) index can be adapted for mice to assess erythema, edema, excoriation, and lichenification on a scale of 0 (none) to 3 (severe).[3][4][5]
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect skin tissue and serum for further analysis.
Treatment with a neutralizing anti-CCL27 antibody is expected to reduce the clinical progression of skin inflammation.[1] This can be quantified by a decrease in the clinical score. Histological analysis of skin sections is expected to show a reduction in epidermal thickness and a decrease in the infiltration of T-cells and mast cells.
Quantitative Data from this compound Neutralization Studies in K14-IL4 Mice
| Parameter | Control (Isotype) Group | Anti-CCL27 Treated Group | Fold Change/Reduction | Reference |
| This compound mRNA in skin (relative to non-Tg) | 4.36-fold increase | - | - | [1] |
| T-cell Infiltration | Significant infiltration | Decreased | Not specified | [1] |
| Mast Cell Infiltration | Significant infiltration | Decreased | Not specified | [1] |
| Clinical Score of Inflammation | Progressive increase | Reduced progression | Not specified | [1] |
Imiquimod-Induced Psoriasis Model in this compound Knockout Mice
This model utilizes the topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, to induce a psoriasis-like skin inflammation. The use of this compound knockout (this compound-/-) mice in this model has revealed a homeostatic, regulatory role for this compound in the skin. Contrary to what might be expected in an inflammatory model, this compound-/- mice exhibit an overreactive inflammatory response to imiquimod, suggesting that this compound is crucial for maintaining immune homeostasis in the skin.[6]
This protocol details the procedure for inducing psoriasis-like skin inflammation in this compound-/- mice and wild-type controls using a commercially available imiquimod cream.
Materials:
-
This compound-/- mice
-
Wild-type (WT) littermate controls
-
5% imiquimod cream
-
Calipers for measuring ear thickness
-
Equipment for histological analysis
Procedure:
-
Animal Selection: Use age- and sex-matched this compound-/- and WT mice.
-
Induction of Inflammation: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5 to 8 consecutive days.
-
Monitoring and Scoring:
-
Clinical Scoring: Score the severity of erythema, scaling, and thickness of the back skin daily on a scale from 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The cumulative score serves as the Psoriasis Area and Severity Index (PASI).
-
Ear Thickness: Measure the thickness of the right ear daily using calipers.
-
-
Sample Collection: On the final day of the experiment, euthanize the mice and collect the treated skin and ear tissue.
This compound-/- mice are expected to display a more severe inflammatory phenotype compared to WT mice.[6] This includes visibly more inflamed ears, a greater increase in epidermal thickness, and higher clinical scores.[6] Flow cytometric analysis of skin-infiltrating immune cells is expected to show increased frequencies of IL-17A-producing T-cells in this compound-/- mice.[6]
Quantitative Data from Imiquimod-Induced Psoriasis Model in this compound-/- Mice
| Parameter | Wild-Type (WT) Mice | This compound-/- Mice | Key Finding | Reference |
| Epidermal Thickness (µm) after 8 days | ~50 | ~100 | Increased in this compound-/- | [6] |
| IL-17A+ γδ T-cells (%) | ~15 | ~25 | Increased in this compound-/- | [6] |
| IL-17A+ CD4+ T-cells (%) | ~5 | ~10 | Increased in this compound-/- | [6] |
| IL-17A+ CD8+ T-cells (%) | ~2 | ~5 | Increased in this compound-/- | [6] |
Key Experimental Methodologies
Histological Analysis of Skin Inflammation
Purpose: To quantify changes in skin morphology and inflammatory cell infiltration.
Protocol:
-
Tissue Processing: Fix skin samples in 10% buffered formalin, embed in paraffin, and cut into 5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and measurement of epidermal thickness.
-
Toluidine Blue Staining: For the identification and quantification of mast cells.
-
-
Quantification:
-
Epidermal Thickness: Measure the thickness of the epidermis from the basal layer to the granular layer using image analysis software.[6]
-
Cell Infiltration: Count the number of infiltrating cells (e.g., T-cells, mast cells) per high-power field or per unit area of the dermis.
-
T-Cell Chemotaxis Assay
Purpose: To assess the migratory response of T-cells towards a this compound gradient.
Protocol:
-
Cell Preparation: Isolate T-cells from the spleen or lymph nodes of experimental animals.
-
Assay Setup: Use a transwell migration assay system with a polycarbonate membrane (typically 5 µm pore size).
-
Procedure:
-
Add media containing this compound to the lower chamber.
-
Add the T-cell suspension to the upper chamber (the insert).
-
Incubate for 2-4 hours at 37°C.
-
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
Signaling Pathways and Visualizations
This compound/CCR10 Signaling Pathway
The binding of this compound to CCR10 on T-cells initiates a signaling cascade that is crucial for cell migration and activation. This process is mediated by G-proteins and involves downstream effector molecules such as those in the PI3K/Akt and MAPK pathways.[7][8] Pro-inflammatory cytokines like TNF-α and IL-1β can upregulate the expression of this compound by keratinocytes, further amplifying the inflammatory response.[8][9]
Experimental Workflow for this compound Neutralization in K14-IL4 Mice
The following diagram illustrates the experimental workflow for investigating the effects of this compound neutralization in the K14-IL4 transgenic mouse model of atopic dermatitis.
Logical Relationship in the Imiquimod/CCL27-/- Model
This diagram illustrates the logical relationship between the absence of this compound and the resulting exacerbated inflammatory response in the imiquimod-induced psoriasis model.
References
- 1. This compound is a critical factor for the development of atopic dermatitis in the keratin-14 IL-4 transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Severity scoring of atopic dermatitis: a comparison of two scoring systems [repositorio.unifesp.br]
- 5. Severity scoring of atopic dermatitis: a comparison of three scoring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Transwell Migration Assay Using Recombinant CCL27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-C motif) ligand 27 (CCL27), also known as cutaneous T-cell-attracting chemokine (CTACK), is a key signaling protein primarily involved in the chemotaxis of specific leukocyte populations. It selectively binds to its receptor, CCR10, which is notably expressed on skin-homing memory T-cells and other cell types, including lymphatic endothelial cells and certain cancer cells.[1][2] The this compound/CCR10 signaling axis is integral to T-cell-mediated skin inflammation and plays a role in both physiological immune surveillance and pathological conditions.[1][2] Furthermore, this axis has been implicated in tumor progression and metastasis, particularly in melanoma and lung cancer, by promoting cell proliferation, migration, and invasion.[3][4]
The Transwell migration assay is a widely used in vitro method to quantify the chemotactic response of cells to a specific chemoattravctant. This assay utilizes a permeable support, or insert, that separates an upper and a lower chamber. Cells are seeded into the upper chamber, and a solution containing the chemoattractant, in this case, recombinant this compound, is placed in the lower chamber. This creates a chemical gradient across the permeable membrane, stimulating the cells to migrate through the pores towards the chemoattractant. The number of migrated cells is then quantified to determine the chemotactic activity of the ligand.
These application notes provide a detailed protocol for performing a Transwell migration assay to assess the chemotactic effect of recombinant this compound on CCR10-expressing cells. The included methodologies, data presentation guidelines, and visual diagrams are designed to facilitate the successful execution and interpretation of this assay in a research or drug development setting.
Key Experimental Parameters and Data Presentation
Quantitative data from a Transwell migration assay should be presented in a clear and organized manner to allow for easy interpretation and comparison between experimental conditions. A typical experiment involves testing a range of recombinant this compound concentrations to determine the optimal dose for inducing cell migration and to generate a dose-response curve.
Table 1: Representative Data for this compound-Mediated Cell Migration
| Recombinant this compound Concentration (nM) | Mean Migrated Cells per Field | Standard Deviation | Fold Increase over Control |
| 0 (Control) | 52 | ± 6 | 1.0 |
| 1 | 115 | ± 12 | 2.2 |
| 10 | 280 | ± 25 | 5.4 |
| 34 (EC50) | 450 | ± 38 | 8.7 |
| 100 | 435 | ± 35 | 8.4 |
| 200 | 210 | ± 20 | 4.0 |
Note: The data presented in this table are representative and will vary depending on the cell type, incubation time, and specific experimental conditions. The EC50 value of 34 nM is based on published data for cells expressing recombinant CCR10.[5] A characteristic bell-shaped curve is often observed in chemokine migration assays, where migration decreases at very high concentrations due to receptor desensitization and internalization.[6]
Signaling Pathway and Experimental Workflow
This compound/CCR10 Signaling Pathway in Cell Migration
Upon binding of this compound to its G-protein coupled receptor, CCR10, a cascade of intracellular signaling events is initiated. This leads to the activation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and MAPK/ERK pathways.[3] These pathways converge to activate small Rho GTPases, such as Rac1 and Cdc42, which are master regulators of cytoskeletal dynamics.[7][8] Activation of these GTPases leads to actin polymerization, formation of lamellipodia and filopodia, and ultimately, directed cell migration towards the this compound gradient.
Figure 1: this compound/CCR10 signaling cascade leading to cell migration.
Transwell Migration Assay Workflow
The experimental workflow for a Transwell migration assay using recombinant this compound can be broken down into four main stages: preparation, cell seeding, incubation, and analysis. Each stage involves several critical steps to ensure reliable and reproducible results.
Figure 2: Experimental workflow for the Transwell migration assay.
Experimental Protocols
Materials and Reagents
-
CCR10-expressing cells (e.g., human T-lymphocytes, lymphatic endothelial cells, melanoma cell lines)
-
Recombinant Human this compound (ensure high purity and biological activity)
-
Transwell permeable supports (e.g., 24-well format with 6.5 mm diameter inserts; pore size of 3-5 µm for lymphocytes, 8 µm for larger cells)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution: 4% Paraformaldehyde in PBS or 100% Methanol
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
-
Extraction solution: 10% Acetic Acid or 100% Methanol
-
Cotton swabs
-
Inverted microscope
-
Microplate reader (optional, for quantification)
Protocol: Transwell Migration Assay
Day 1: Cell Preparation
-
Culture CCR10-expressing cells to approximately 80% confluency.
-
If using adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Resuspend the cells in a serum-free or low-serum (e.g., 0.5% BSA) medium. This step, known as serum starvation (typically 4-24 hours), helps to reduce basal migration and increase the specific response to the chemoattractant.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in serum-free/low-serum medium.
Day 2: Assay Setup and Execution
-
Prepare Chemoattractant Gradient:
-
Prepare serial dilutions of recombinant this compound in assay medium (e.g., RPMI with 0.5% BSA). A suggested concentration range to test is 0, 1, 10, 30, 100, and 200 nM to identify the optimal concentration.[5] A concentration of around 80 ng/ml has also been reported for T-cell migration.[9]
-
Add 600 µL of the this compound dilutions to the lower wells of the 24-well plate. The "0" concentration well serves as the negative control for basal migration.
-
-
Cell Seeding:
-
Carefully place the Transwell inserts into the wells containing the this compound solutions, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the prepared cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation:
Day 2/3: Staining and Quantification
-
Remove Non-Migrated Cells:
-
Carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the top surface of the membrane. Be careful not to puncture the membrane.
-
-
Fix and Stain Migrated Cells:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a fixing solution (e.g., 4% PFA or 100% Methanol) for 10-15 minutes at room temperature.
-
Gently wash the inserts with PBS.
-
Stain the cells by immersing the inserts in the 0.5% Crystal Violet solution for 20-30 minutes.
-
-
Washing and Drying:
-
Gently wash the inserts in a beaker of water to remove excess stain.
-
Allow the inserts to air dry completely.
-
-
Quantification:
-
Microscopic Method: Place the dried insert on a microscope slide and count the number of stained, migrated cells in several (e.g., 5-10) random high-power fields. Calculate the average number of migrated cells per field.
-
Extraction Method: To quantify the total migration, place the stained insert into a new well containing an extraction solution (e.g., 10% acetic acid). Incubate for 10-15 minutes with gentle shaking to solubilize the dye. Transfer the colored solution to a 96-well plate and measure the absorbance at 570-590 nm using a microplate reader.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background migration (in control wells) | Pore size too large for cells. | Use an insert with a smaller pore size (e.g., 3 µm for small lymphocytes). |
| Incubation time too long. | Perform a time-course experiment to determine the optimal incubation period. | |
| Cell density too high. | Reduce the number of cells seeded in the upper chamber. | |
| Low or no migration | Sub-optimal this compound concentration. | Perform a dose-response experiment with a wider range of concentrations. |
| Low or no CCR10 expression on cells. | Confirm CCR10 expression using flow cytometry or qPCR. | |
| Inactive recombinant this compound. | Check the activity of the this compound lot using a positive control cell line. | |
| Incubation time too short. | Increase the incubation time. | |
| High variability between replicates | Inconsistent cell counting/seeding. | Ensure a homogenous cell suspension and accurate pipetting. |
| Air bubbles trapped under the insert. | Be careful when placing the insert into the lower well; ensure the membrane is in full contact with the medium. | |
| Inconsistent removal of non-migrated cells. | Gently and consistently wipe the top of the membrane for all inserts. |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. The this compound-CCR10 axis contributes to promoting proliferation, migration, and invasion of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemokine this compound (CTACK) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. Rho GTPases: Masters of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Troubleshooting & Optimization
Troubleshooting low signal in CCL27 ELISA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CCL27 ELISA kits.
Troubleshooting Guide: Low Signal in this compound ELISA
Low or no signal is a common issue in ELISA experiments. This guide provides a systematic approach to identifying and resolving the root causes of weak signals in your this compound ELISA.
Question: Why am I getting a low or no signal in my this compound ELISA?
Answer: A low signal can be attributed to several factors, ranging from procedural errors to reagent issues. Below is a breakdown of potential causes and their solutions.
Procedural and Reagent-Based Issues
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation | Ensure all reagents, including standards, antibodies, and buffers, are prepared exactly as described in the kit manual. Verify all dilutions and reconstitution volumes. |
| Improper Storage of Kit Components | Check that all kit components have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of sensitive reagents. |
| Expired Reagents | Do not use expired reagents. Ensure the kit is within its expiration date. |
| Inadequate Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Shorter incubation times or incorrect temperatures can lead to incomplete binding. |
| Insufficient Washing | Inadequate washing between steps can leave interfering substances in the wells. Ensure a thorough wash protocol is followed, but avoid overly vigorous washing that could dislodge the capture antibody. |
| Pipetting Errors | Calibrate and use pipettes correctly to ensure accurate dispensing of all reagents and samples. Inaccurate volumes can significantly impact the results. |
| Contaminated Reagents or Buffers | Use fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination. Ensure buffers are not contaminated with interfering substances like sodium azide, which can inhibit HRP activity. |
| Incorrect Plate Reading Wavelength | Set the microplate reader to the correct wavelength as specified in the kit manual (typically 450 nm for TMB substrate). |
Sample and Standard-Related Issues
| Potential Cause | Recommended Solution |
| Low Analyte Concentration in Samples | The this compound concentration in your samples may be below the detection limit of the assay. Try concentrating the sample or using a more sensitive ELISA kit if available. |
| Degraded Standard | Ensure the standard is reconstituted correctly and stored as recommended. A degraded standard will result in a poor standard curve and inaccurate sample quantification. |
| Improper Sample Collection and Handling | Follow proper procedures for sample collection, processing, and storage to maintain the integrity of this compound. Avoid multiple freeze-thaw cycles. |
Example of a Good vs. Low Signal Standard Curve
The table below illustrates the expected Optical Density (OD) values for a typical this compound ELISA standard curve versus a curve exhibiting a low signal.
| Concentration (pg/mL) | Expected OD (450 nm) | Low Signal OD (450 nm) |
| 1000 | 2.532 | 0.815 |
| 500 | 1.614 | 0.423 |
| 250 | 0.855 | 0.211 |
| 125 | 0.458 | 0.105 |
| 62.5 | 0.251 | 0.052 |
| 31.25 | 0.153 | 0.028 |
| 15.6 | 0.101 | 0.015 |
| 0 (Blank) | 0.050 | 0.005 |
Frequently Asked Questions (FAQs)
Q1: What is the typical assay range for a human this compound ELISA kit? A1: The assay range for human this compound ELISA kits can vary, but a typical range is between 15.6 pg/mL and 1000 pg/mL.
Q2: Can I use a different substrate than the one provided in the kit? A2: It is highly recommended to use the substrate provided in the kit, as it has been optimized for the specific antibody-enzyme conjugate. Using a different substrate may result in suboptimal performance.
Q3: My standard curve is not linear. What should I do? A3: ELISA standard curves are typically sigmoidal, not linear. It is recommended to use a four-parameter logistic (4-PL) curve fit for accurate quantification. If you are still having issues, check for errors in standard dilution preparation.
Q4: What are some common sources of interference in a this compound ELISA? A4: Potential sources of interference can include components in the sample matrix, such as lipids or heterophilic antibodies. If interference is suspected, sample dilution may be necessary.
Q5: How can I improve the sensitivity of my assay? A5: To improve sensitivity, ensure optimal incubation times and temperatures are used. You can also consider using a signal amplification system if compatible with your kit.
Experimental Protocols
Standard Sandwich ELISA Protocol for this compound
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.
-
Plate Preparation: Add 100 µL of Assay Diluent to each well of the pre-coated microplate.
-
Add Standards and Samples: Add 50 µL of the prepared standards, controls, or samples to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash four times with 400 µL of Wash Buffer per well. After the final wash, remove any remaining Wash Buffer by inverting the plate and blotting it on a clean paper towel.
-
Add Conjugate: Add 200 µL of the this compound conjugate to each well. Cover the plate and incubate for 2 hours at room temperature.
-
Second Washing: Repeat the aspiration and washing step as described in step 4.
-
Add Substrate: Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read Plate: Determine the optical density of each well within 30 minutes using a microplate reader set to 450 nm.
Visualizations
Troubleshooting Workflow for Low Signal in this compound ELISA
Caption: A logical workflow for troubleshooting low signal issues in a this compound ELISA.
This compound Signaling Pathway
Caption: Simplified overview of the this compound-CCR10 signaling pathway.
Optimizing CCL27 Immunohistochemistry for Frozen Tissue: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their immunohistochemistry (IHC) protocols for detecting CCL27 in frozen tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected expression pattern of this compound in frozen tissue?
A1: this compound, also known as CTACK, is predominantly expressed by keratinocytes in the epidermis.[1][2][3] In normal skin, the most abundant expression is found in basal keratinocytes.[2] Suprabasal keratinocytes show minimal expression in normal skin, but this can be upregulated in inflammatory skin conditions.[2][3] Therefore, you should expect to see cytoplasmic staining within the epidermal layers of skin tissue.
Q2: Which type of fixative is recommended for this compound IHC on frozen sections?
A2: For frozen sections, cold acetone or a short fixation with 4% paraformaldehyde (PFA) are common choices. Acetone fixation is generally good for preserving antigenicity, while PFA helps to maintain better tissue morphology.[4] However, excessive fixation with PFA can mask the epitope, leading to weak or no signal.[5] The optimal fixation method should be determined empirically for your specific antibody and tissue.
Q3: Is antigen retrieval necessary for this compound staining in frozen tissue?
A3: While often associated with formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval can sometimes enhance signal in PFA-fixed frozen sections.[5][6] For alcohol-fixed (e.g., acetone) frozen sections, antigen retrieval is typically not required as cross-linking is minimal.[7] If using PFA fixation and experiencing weak staining, a gentle heat-induced epitope retrieval (HIER) with a citrate buffer (pH 6.0) may be beneficial.[8] However, be aware that HIER can be harsh on frozen sections and may compromise tissue integrity.[5][8]
Q4: How do I select a suitable primary antibody for this compound IHC on frozen tissue?
A4: It is critical to choose a primary antibody that has been validated for use in immunohistochemistry on frozen sections (IHC-Fr). Check the antibody datasheet for validation data and recommended working concentrations.[9][10] Several vendors offer monoclonal and polyclonal antibodies against this compound with demonstrated reactivity in IHC applications.[9][11][12]
Q5: What are appropriate positive and negative controls for a this compound IHC experiment?
A5:
-
Positive Tissue Control: Normal skin tissue is an excellent positive control, as this compound is constitutively expressed in epidermal keratinocytes.[3][13]
-
Negative Tissue Control: A tissue known not to express this compound, or a this compound-knockout tissue sample if available, can serve as a negative control.[1][14]
-
Isotype Control: This involves using a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess non-specific background staining.[15]
-
No Primary Control: Incubating a slide with only the antibody diluent instead of the primary antibody helps to verify that the secondary antibody and detection system are not causing non-specific staining.[15]
Troubleshooting Guides
Problem 1: Weak or No Staining
If you are observing a faint signal or a complete absence of staining for this compound, consider the following causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Antibody Concentration | The primary antibody may be too dilute. Perform a titration experiment to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200).[16] |
| Suboptimal Fixation | Over-fixation with PFA can mask the this compound epitope.[17] Reduce the fixation time or switch to a less harsh fixative like cold acetone.[4] Under-fixation can lead to poor tissue morphology and loss of antigen.[18] |
| Antigen Retrieval Not Performed (for PFA-fixed tissue) | If using PFA fixation, the epitope may be masked. Introduce a gentle heat-induced epitope retrieval (HIER) step with citrate buffer (pH 6.0).[8] |
| Inactive Primary/Secondary Antibody | Ensure antibodies have been stored correctly and are within their expiration date.[19] Run a positive control to confirm antibody activity.[10] |
| Low Abundance of Target Protein | This compound expression can vary depending on the tissue's physiological state.[2] Consider using a signal amplification system (e.g., polymer-based detection kits) to enhance the signal.[10] |
Problem 2: High Background or Non-Specific Staining
High background can obscure specific staining, making interpretation difficult. The following table outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Primary Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding. Titrate the primary antibody to the lowest concentration that provides a specific signal with low background.[10] Consider incubating at 4°C overnight instead of a shorter time at room temperature.[17] |
| Insufficient Blocking | Non-specific protein binding can be reduced by effective blocking. Use a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5% normal goat serum for a goat anti-mouse secondary).[6] |
| Endogenous Peroxidase Activity (for HRP-based detection) | Tissues can contain endogenous peroxidases that react with the HRP substrate. Quench this activity by incubating sections in 3% hydrogen peroxide (H₂O₂) before primary antibody incubation.[16] |
| Hydrophobic Interactions | Antibodies can non-specifically adhere to tissue components. Include a mild detergent like Tween-20 (0.05%) in your wash buffers and antibody diluent to reduce these interactions.[16] |
| Drying of Tissue Sections | Allowing the tissue section to dry out at any stage can cause high background.[19] Use a humidified chamber for all incubation steps and ensure sections remain covered in buffer or antibody solution.[15] |
Experimental Protocols
Detailed Protocol for this compound IHC on Frozen Skin Tissue
This protocol is a general guideline and may require optimization.
1. Tissue Preparation and Sectioning:
- Embed fresh tissue in Optimal Cutting Temperature (O.C.T.) compound and snap-freeze in isopentane cooled with liquid nitrogen.[5] Store blocks at -80°C.
- Allow the frozen tissue block to equilibrate to the cryostat temperature (-20°C) for at least 30 minutes.[6]
- Cut sections at 5-10 µm thickness and mount on positively charged slides.[6]
- Air dry the sections at room temperature for 30-60 minutes.[5]
2. Fixation:
- Option A (Acetone): Fix slides in ice-cold acetone for 10 minutes at -20°C.[4] Air dry for 10-20 minutes.
- Option B (PFA): Fix slides in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[4]
3. Washing and Antigen Retrieval (if needed):
- Wash slides three times for 5 minutes each in a wash buffer (e.g., PBS with 0.05% Tween-20).
- For PFA-fixed sections with weak signal: Perform HIER by incubating slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 5-10 minutes.[8] Allow slides to cool for 20 minutes before proceeding.
4. Staining Procedure:
- Peroxidase Block (for HRP detection): Incubate sections in 3% H₂O₂ in PBS for 10 minutes to block endogenous peroxidase activity.[16] Rinse with wash buffer.
- Blocking: Incubate sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[6]
- Primary Antibody: Drain the blocking solution (do not rinse) and apply the this compound primary antibody diluted in antibody diluent (e.g., 1% BSA in PBS). Incubate overnight at 4°C in a humidified chamber.
- Washing: Wash slides three times for 5 minutes each in wash buffer.
- Secondary Antibody: Apply the biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG) diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
- Washing: Wash slides three times for 5 minutes each in wash buffer.
- Detection:
- If using a biotinylated secondary, apply Streptavidin-HRP and incubate for 30 minutes.
- Apply the chromogen substrate (e.g., DAB) and monitor for color development.
- Counterstaining: Lightly counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.
Data Presentation
Table 1: Example of Primary Antibody Titration for this compound
| Dilution | Staining Intensity | Background | Signal-to-Noise Ratio | Comments |
| 1:50 | +++ | High | Poor | Non-specific staining observed in the dermis. |
| 1:100 | +++ | Moderate | Good | Strong specific staining in the epidermis, some background. |
| 1:200 | ++ | Low | Excellent | Optimal. Clear epidermal staining with minimal background. |
| 1:400 | + | Low | Fair | Signal is specific but weak. |
Table 2: Example of Antigen Retrieval Optimization for PFA-Fixed Tissue
| Antigen Retrieval Method | Staining Intensity | Tissue Morphology | Comments |
| No Retrieval | + | Excellent | Weak but specific staining in the basal layer. |
| HIER, Citrate pH 6.0, 5 min | ++ | Good | Significant improvement in signal intensity. Morphology intact. |
| HIER, Citrate pH 6.0, 15 min | +++ | Fair | Strong signal, but some tissue detachment and damage noted. |
| PIER (Proteinase K) | +/- | Poor | Very weak signal with significant damage to tissue structure. |
Visualizations
Caption: Troubleshooting workflow for this compound IHC on frozen tissue.
Caption: Simplified this compound-CCR10 signaling axis in T-cell homing.
References
- 1. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. sysy.com [sysy.com]
- 5. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 6. genetex.com [genetex.com]
- 7. support.biossusa.com [support.biossusa.com]
- 8. Antigen Retrieval Method for Frozen Sections - IHC WORLD [ihcworld.com]
- 9. This compound antibody | 1 product in Validated Antibody Database; 5 cited in the literature; 18 total from 6 suppliers [labome.com]
- 10. origene.com [origene.com]
- 11. Human this compound/CTACK Antibody MAB376-100: R&D Systems [rndsystems.com]
- 12. This compound Monoclonal Antibody (124308) (MA5-23862) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry (or IHC) Protocol for frozen sections [protocols.io]
- 16. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 17. 8vr.d73.myftpupload.com [8vr.d73.myftpupload.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. documents.cap.org [documents.cap.org]
Technical Support Center: CCL27 Western Blot Analysis
Welcome to the technical support center for CCL27 Western blot analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on high background problems.
Troubleshooting Guides
High background on your this compound Western blot can obscure specific bands and make data interpretation difficult. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Question: I am observing high background on my this compound Western blot. What are the potential causes and how can I fix it?
High background in a Western blot can be caused by several factors, ranging from antibody concentrations to washing procedures. Below is a step-by-step guide to troubleshoot this common problem.
1. Antibody Concentration Optimization
Excessive antibody concentration is a frequent cause of high background.[1][2][3]
-
Primary Antibody: If the concentration of your anti-CCL27 antibody is too high, it can lead to non-specific binding and a generally dark blot.[1][4]
-
Solution: Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions.[1] Commercial antibodies often provide a recommended starting dilution on the datasheet, which can be a good starting point for your optimization.[5] For example, some commercially available anti-human this compound monoclonal antibodies suggest a starting dilution of 1:500-1:2000, while others recommend 1 µg/mL.[6][7]
-
-
Secondary Antibody: A high concentration of the secondary antibody can also contribute significantly to background noise.[2]
2. Blocking Step Insufficiency
Inadequate blocking is a primary reason for high background, as it allows for non-specific binding of antibodies to the membrane.[4][9]
-
Blocking Agent: The choice and concentration of the blocking agent are critical. Commonly used blockers are non-fat dry milk and bovine serum albumin (BSA).
-
Solution: The ideal blocking buffer depends on the specific primary antibody. Typically, a 1-5% solution is recommended.[2] If you are using an avidin-biotin detection system, avoid using milk as it contains biotin, which can lead to high background.[10][11] Ensure the blocking solution is freshly prepared to prevent bacterial growth, which can also cause background issues.[2][9]
-
-
Blocking Time: Insufficient blocking time will not effectively cover all non-specific binding sites.
-
Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[2]
-
3. Washing Steps Inadequacy
Thorough washing is essential to remove unbound and non-specifically bound antibodies.[3]
-
Washing Buffer: The composition of your wash buffer is important.
-
Washing Duration and Volume: Insufficient washing time or volume can leave behind residual antibodies.
-
Solution: Increase the duration and number of washing steps. For example, perform three to five washes of 5-10 minutes each with a sufficient volume of wash buffer to fully submerge the membrane.[3]
-
4. Membrane Handling and Type
Proper membrane handling is crucial to prevent artifacts and background.
-
Membrane Choice: Different membranes have different properties. PVDF membranes have a higher protein binding capacity and can lead to higher background compared to nitrocellulose.[2]
-
Solution: If your protein of interest is abundant, consider switching to a nitrocellulose membrane to reduce background.[2]
-
-
Handling: Contamination from handling can cause blotches and high background.
5. Detection Reagent and Exposure Time
The final detection step can also be a source of high background.
-
Substrate Issues: If using a chemiluminescent substrate, the signal may be too strong or the substrate may be expired.[1]
-
Solution: Reduce the concentration of the substrate or shorten the incubation time.[1] Ensure the substrate is within its expiration date.
-
-
Exposure Time: Overexposure of the blot to film or a digital imager will result in a dark background.[8][11]
-
Solution: Reduce the exposure time.[1] If the signal from your protein of interest is weak, it is better to optimize other steps of the protocol rather than relying on long exposure times.
-
FAQs
Q1: What is the expected molecular weight of this compound?
The predicted molecular weight of the mature human this compound protein is approximately 10 kDa. However, it can run at a slightly different apparent molecular weight on an SDS-PAGE gel.
Q2: Which blocking buffer is best for a this compound Western blot?
The optimal blocking buffer can depend on the specific anti-CCL27 antibody being used. A good starting point is 5% non-fat dry milk or 5% BSA in TBST. If high background persists, it is worth trying the other blocking agent. Some antibody datasheets may specify a recommended blocking buffer.
Q3: Can I reuse my diluted anti-CCL27 antibody?
While it is possible to reuse diluted primary antibodies, it is generally not recommended as it can lead to reduced signal and increased background over time due to antibody degradation or contamination. For consistent results, it is best to use a fresh dilution of the antibody for each experiment.[1]
Q4: My blot shows multiple non-specific bands in addition to high background. What should I do?
The presence of non-specific bands is often due to the same reasons as high background.[4] Optimizing the primary antibody concentration is the first and most critical step.[2][4] Additionally, ensure your protein samples have not degraded by using fresh lysates and adding protease inhibitors. You can also try incubating the primary antibody at 4°C overnight, which can help decrease non-specific binding.[4]
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for a this compound Western blot. These are general recommendations and may require further optimization for your specific experimental conditions.
| Parameter | Recommendation | Source(s) |
| Primary Antibody Dilution | 1:500 - 1:2000 or 1 µg/mL (Monoclonal) 0.1 µg/mL (Polyclonal) | [6][7] |
| Secondary Antibody Dilution | Titrate to determine optimal concentration (typically 1:1000 - 1:20,000) | [2][8] |
| Blocking | 1-5% non-fat dry milk or BSA in TBST for 1 hour at RT or overnight at 4°C | [2] |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C | [5] |
| Secondary Antibody Incubation | 1 hour at room temperature | [8] |
| Washing Steps | 3-5 washes of 5-10 minutes each in TBST | [3] |
Experimental Protocols
Standard Protocol for this compound Western Blot
This protocol provides a general framework. Please refer to the datasheet of your specific anti-CCL27 antibody for any specific recommendations.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 15% for a ~10 kDa protein).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Activate the PVDF membrane in methanol before transfer.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-CCL27 primary antibody in blocking buffer to the optimized concentration.
-
Incubate the membrane with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
Visualizations
Caption: Troubleshooting workflow for high background in Western blots.
Caption: Key steps in the this compound Western blot experimental workflow.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biossusa.com [biossusa.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. youtube.com [youtube.com]
- 6. This compound Monoclonal Antibody (3B7A5) (MA5-48703) [thermofisher.com]
- 7. This compound Monoclonal Antibody (124308) (MA5-23862) [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. medicalalgorithms.com [medicalalgorithms.com]
- 11. youtube.com [youtube.com]
- 12. Essential Steps to Avoid Blotchy Western Blots – Bioace online [ibioace.com]
Technical Support Center: Improving Efficiency of CCL27 siRNA Knockdown
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the siRNA-mediated knockdown of C-C Motif Chemokine Ligand 27 (CCL27). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and achieve efficient and specific this compound silencing.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound and why is its knockdown important?
A1: this compound, also known as CTACK, is a chemokine predominantly expressed by keratinocytes in the skin. It plays a crucial role in T-cell mediated skin inflammation by binding to its receptor, CCR10, on skin-homing T-cells. This interaction is implicated in the pathogenesis of inflammatory skin diseases such as atopic dermatitis and psoriasis. Knockdown of this compound is a valuable research tool to study its function in these diseases and to evaluate its potential as a therapeutic target.
Q2: Which cell lines are suitable for this compound siRNA knockdown experiments?
A2: The most relevant cell lines for studying this compound function are those that endogenously express it, primarily keratinocytes. The human keratinocyte cell line, HaCaT , is a commonly used and suitable model. Primary human epidermal keratinocytes (NHEKs) are also an excellent choice for more physiologically relevant studies, though they can be more challenging to transfect.
Q3: Where can I obtain siRNA sequences for this compound?
A3: Several commercial vendors offer pre-designed and validated siRNA sequences for human and mouse this compound. It is recommended to use these pre-designed options as they have been developed using algorithms to maximize knockdown efficiency and minimize off-target effects. Some vendors provide the specific sequences of their siRNAs, which is beneficial for publications and for designing appropriate controls. It is advisable to test a pool of 3-4 individual siRNAs targeting different regions of the this compound mRNA to identify the most effective one for your specific experimental setup.
Q4: How should I validate the knockdown of this compound?
A4: Validation of this compound knockdown should be performed at both the mRNA and protein levels.
-
mRNA Level: Quantitative real-time PCR (qPCR) is the standard method to measure the reduction in this compound mRNA.[1] Assays should be performed 24-48 hours post-transfection.
-
Protein Level: Western blotting is commonly used to assess the decrease in this compound protein levels. Due to protein stability, it is recommended to perform Western blots 48-96 hours post-transfection.
Troubleshooting Guides
This section addresses common issues encountered during this compound siRNA knockdown experiments and provides actionable solutions.
Issue 1: Low Knockdown Efficiency of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal siRNA Concentration | Titrate the siRNA concentration. Start with a range of 5 nM to 50 nM. Higher concentrations do not always lead to better knockdown and can increase off-target effects and cytotoxicity.[2] |
| Inefficient Transfection Reagent | Use a transfection reagent specifically designed for siRNA delivery and optimized for your cell type (e.g., keratinocytes). Not all transfection reagents work equally well for all cell lines. |
| Incorrect Reagent-to-siRNA Ratio | Optimize the ratio of transfection reagent to siRNA. Follow the manufacturer's recommendations as a starting point and perform a titration to find the optimal ratio for your cells. |
| Cell Health and Confluency | Ensure cells are healthy, actively dividing, and at the optimal confluency at the time of transfection (typically 50-70%). Over-confluent or unhealthy cells transfect poorly. |
| Presence of Serum and Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. Consider performing the transfection in serum-free and antibiotic-free media, and then adding complete media after the initial incubation period (e.g., 4-6 hours). |
| Poor siRNA Quality | Use high-quality, purified siRNA. Degradation of siRNA can significantly impact its effectiveness. |
Issue 2: High Cell Toxicity or Death After Transfection
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Transfection Reagent Concentration | Reduce the amount of transfection reagent used. Perform a titration to find the lowest effective concentration that maintains high cell viability. |
| High siRNA Concentration | High concentrations of siRNA can be toxic to cells. Use the lowest concentration of siRNA that achieves the desired level of knockdown. |
| Prolonged Exposure to Transfection Complex | Limit the incubation time of the cells with the siRNA-lipid complex. For sensitive cells, an incubation of 4-6 hours may be sufficient. |
| Poor Cell Health Prior to Transfection | Only use healthy, low-passage number cells for your experiments. Stressed or unhealthy cells are more susceptible to transfection-related toxicity. |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Variable Cell Confluency | Ensure that the cell confluency is consistent across all experiments at the time of transfection. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of siRNA and transfection reagents for each experiment. Ensure thorough mixing of the components. |
| Variability in Incubation Times | Maintain consistent incubation times for complex formation and for cell exposure to the transfection complexes. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Experimental Protocols
Protocol: siRNA Transfection for this compound Knockdown in HaCaT Cells
This protocol provides a general guideline for transfecting HaCaT cells with this compound siRNA. Optimization of siRNA and transfection reagent concentrations is recommended.
Materials:
-
HaCaT cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound siRNA (and negative control siRNA)
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HaCaT cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In tube A, dilute 10-50 pmol of this compound siRNA into 100 µL of serum-free medium.
-
In tube B, dilute 1-3 µL of the transfection reagent into 100 µL of serum-free medium.
-
Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B) and mix gently by pipetting.
-
Incubate the mixture for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the HaCaT cells.
-
Add 800 µL of serum-free medium to the siRNA-lipid complex mixture.
-
Gently overlay the 1 mL mixture onto the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation, add 1 mL of complete growth medium (containing 2x the normal serum and antibiotic concentration) without removing the transfection mixture.
-
Continue to incubate the cells for 24-96 hours before analysis.
-
-
Analysis:
-
For mRNA analysis (qPCR), harvest the cells at 24-48 hours post-transfection.
-
For protein analysis (Western blot), harvest the cells at 48-96 hours post-transfection.
-
Quantitative Data Summary
The following table provides a general overview of typical concentration ranges and expected knockdown efficiencies. These values should be optimized for your specific experimental conditions.
| Parameter | Typical Range | Expected Outcome |
| siRNA Concentration | 5 - 50 nM | >70% knockdown of mRNA |
| Transfection Time | 24 - 72 hours | Optimal knockdown window |
| Cell Viability | >90% | Minimal cytotoxicity |
Visualizations
This compound-CCR10 Signaling Pathway
Caption: The this compound-CCR10 signaling cascade leading to cellular responses.
Experimental Workflow for this compound siRNA Knockdown
Caption: Step-by-step workflow for a typical this compound siRNA knockdown experiment.
References
Recombinant CCL27 Protein: A Technical Guide to Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of recombinant CCL27 protein. Adherence to these guidelines is critical for maintaining the protein's biological activity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
1. How should I store lyophilized recombinant this compound protein?
Lyophilized this compound protein is stable for up to 12 months when stored at -20°C to -80°C.[1][2] For shorter periods, some manufacturers suggest that it is stable for three weeks at room temperature, though desiccated storage below -18°C is recommended.[3]
2. What is the best way to reconstitute lyophilized this compound?
It is recommended to briefly centrifuge the vial before opening to ensure the entire lyophilized pellet is at the bottom.[4] Reconstitute the protein in sterile, deionized water or a recommended buffer such as sterile PBS to a concentration of 0.1-1.0 mg/mL.[4]
3. How should I store the reconstituted this compound solution?
For short-term storage, the reconstituted protein can be kept at 4-8°C for up to one week.[5] For long-term storage, it is advisable to add a cryoprotectant like glycerol (at a final concentration of 5-50%) and aliquot the solution into single-use volumes to be stored at -20°C or -80°C.[4][5] This will help to avoid repeated freeze-thaw cycles.
4. Why is it important to avoid repeated freeze-thaw cycles?
Repeatedly freezing and thawing a protein solution can lead to denaturation and aggregation, which results in a loss of biological activity. Each freeze-thaw cycle can cause a significant decrease in the concentration of active protein. For instance, a study on the chemokine MCP-1/CCL2 showed that a second freeze-thaw cycle can result in a loss of approximately 50% of the protein.
5. Can I store reconstituted this compound at -20°C?
Yes, reconstituted this compound can be stored at -20°C, especially for long-term storage. However, -80°C is often preferred to better preserve protein integrity over extended periods.
6. What buffers are suitable for storing recombinant this compound?
Many suppliers provide this compound lyophilized from a phosphate-buffered saline (PBS) solution at a neutral pH.[1] Some formulations may also include stabilizers like trehalose and mannitol.[2] When reconstituting, sterile PBS is a common choice. The optimal buffer may depend on the specific application.
7. What is the expected shelf life of recombinant this compound?
The shelf life of lyophilized this compound is generally up to 12 months when stored at -20°C to -80°C.[2] Once reconstituted, the protein is stable for about one week at 4-8°C and for several months at -20°C to -80°C, particularly when aliquoted to avoid freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | 1. Improper storage temperature.2. Multiple freeze-thaw cycles.3. Protein degradation due to contamination.4. Incorrect reconstitution. | 1. Ensure the protein has been stored at the recommended temperature (-20°C to -80°C for long-term).2. Aliquot the reconstituted protein into single-use vials to minimize freeze-thaw cycles.3. Use sterile buffers and aseptic techniques during handling.4. Verify the reconstitution protocol and the concentration of the stock solution. |
| Protein precipitation upon reconstitution | 1. Incorrect buffer or pH.2. High protein concentration.3. Vigorous shaking during reconstitution. | 1. Ensure the reconstitution buffer is appropriate and at the correct pH.2. Reconstitute to the recommended concentration range (e.g., 0.1-1.0 mg/mL).3. Gently agitate or swirl the vial to dissolve the protein; avoid vortexing. |
| Inconsistent experimental results | 1. Variability in protein activity between aliquots.2. Degradation of the protein over time. | 1. Use freshly thawed aliquots for each experiment.2. Perform a quality control check on the protein's activity using a bioassay if it has been stored for an extended period. |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Key Recommendations |
| Lyophilized | -20°C to -80°C | Up to 12 months[2] | Store in a desiccated environment. |
| Room Temperature | Up to 3 weeks (not recommended for long term)[3] | For short-term shipping or temporary storage. | |
| Reconstituted | 4°C to 8°C | Up to 1 week[5] | For immediate or short-term use. |
| -20°C to -80°C | Up to 6 months[5] | Aliquot to avoid freeze-thaw cycles. The addition of a carrier protein (e.g., 0.1% BSA) or a cryoprotectant (e.g., glycerol) is recommended for long-term storage.[4][6] |
Experimental Protocols
Assessment of Protein Integrity by SDS-PAGE
Objective: To visually assess the purity and integrity of the recombinant this compound protein.
Materials:
-
Recombinant this compound protein sample
-
SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
-
Polyacrylamide gels (appropriate percentage for a ~10-12 kDa protein)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Electrophoresis apparatus and power supply
Procedure:
-
Prepare the protein sample by diluting it in SDS-PAGE loading buffer.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the protein.
-
Load the denatured protein sample and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel in the electrophoresis apparatus using the appropriate running buffer and voltage until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel and analyze the results. A single band at the expected molecular weight (~10.1 kDa for mature human this compound) indicates high purity.[1] The presence of additional bands may indicate degradation or impurities.
Confirmation of Protein Identity by Western Blot
Objective: To confirm the identity of the recombinant this compound protein using a specific antibody.
Materials:
-
SDS-PAGE gel with separated protein samples
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Perform SDS-PAGE as described above.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-CCL27 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system. A band at the correct molecular weight confirms the identity of the protein.
Assessment of Biological Activity by Chemotaxis Bioassay
Objective: To determine the biological activity of recombinant this compound by measuring its ability to induce the migration of cells expressing the CCR10 receptor.
Materials:
-
Recombinant this compound protein
-
CCR10-expressing cells (e.g., transfected BaF3 cells or human peripheral blood lymphocytes)[4][6]
-
Transwell migration plates (with appropriate pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemotaxis buffer
-
Cell counting solution or flow cytometer
Procedure:
-
Prepare a series of dilutions of the recombinant this compound protein in assay medium.
-
Add the this compound dilutions to the lower chambers of the Transwell plate. Add assay medium without this compound to the negative control wells.
-
Resuspend the CCR10-expressing cells in assay medium at the desired concentration.
-
Add the cell suspension to the upper chambers (inserts) of the Transwell plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 2-4 hours).
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counting method or a flow cytometer.
-
Plot the number of migrated cells against the concentration of this compound to determine the EC50 (the concentration that induces 50% of the maximal response). A typical effective concentration range for chemotaxis is 10-100 ng/mL.[4][6]
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Protein Stability Assessment.
References
Technical Support Center: Validating Your CCL27 Antibody
Welcome to the technical support center for CCL27 antibody validation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully validating the specificity of their this compound antibodies for various applications.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to validate the specificity of my this compound antibody?
A1: To validate your this compound antibody, you should start with a combination of positive and negative controls. Use cell lines or tissues known to express this compound (e.g., human keratinocytes) as a positive control and a cell line with very low or no expression as a negative control.[1][2] The most robust negative control is a knockout cell line or tissue from a knockout animal model where the this compound gene has been genetically ablated.[3][4]
Q2: Which experimental techniques are recommended for this compound antibody validation?
A2: The recommended techniques depend on your intended application. Key methods include:
-
Western Blot (WB): To verify the antibody detects a protein of the correct molecular weight.
-
Enzyme-Linked Immunosorbent Assay (ELISA): For quantitative detection of this compound.
-
Immunohistochemistry (IHC): To confirm specific staining in the expected cell types and subcellular location within tissue samples.[5]
-
Flow Cytometry: To identify this compound-expressing cell populations.[6]
Q3: What is the expected molecular weight of this compound in a Western Blot?
A3: The predicted molecular mass of human this compound is approximately 10.1 kDa.[7]
Q4: In which tissues and cell types is this compound typically expressed?
A4: this compound, also known as Cutaneous T-cell Attracting Chemokine (CTACK), is primarily expressed by keratinocytes in the epidermis.[8][9][10] Its expression is crucial for T-cell homing to the skin.[11]
Q5: What is the primary signaling pathway activated by this compound?
A5: this compound binds to its receptor, CCR10, which is expressed on skin-homing T-cells.[9][12] This interaction can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, playing a role in cell migration and invasion.[10]
Experimental Validation Workflows & Protocols
A critical aspect of antibody validation is a well-defined experimental workflow. Below is a generalized workflow for antibody validation.
References
- 1. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Validation - why is it important? [horizondiscovery.com]
- 3. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. korambiotech.com [korambiotech.com]
- 5. Characterization and Validation of Antibodies for Immunohistochemical Staining of the Chemokine CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Chemokine this compound (CTACK) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 8. This compound Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Anti-CCL27 antibody [EPR8582(2)] (ab186421) | Abcam [abcam.com]
Technical Support Center: Optimizing CCL27 Immunofluorescence Staining
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding immunofluorescence (IF) staining for the chemokine CCL27.
Troubleshooting Guide: Reducing Non-Specific Binding in this compound Immunofluorescence
High background and non-specific binding are common challenges in immunofluorescence that can obscure the true localization of your target protein. Below are common issues and actionable solutions to help you achieve clean, specific staining for this compound.
Question: I am observing high background fluorescence across my entire sample. What are the likely causes and how can I fix this?
Answer: High background fluorescence can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
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Inadequate Blocking: Insufficient blocking is a primary cause of non-specific antibody binding.
-
Solution: Ensure you are using an appropriate blocking solution. A common and effective choice is 5-10% normal serum from the same species as your secondary antibody, diluted in a buffer like PBS with 0.1% Triton X-100.[1] Increase the blocking incubation time to at least 1 hour at room temperature.
-
-
Primary Antibody Concentration is Too High: An excess of primary antibody can lead to it binding to non-target sites.
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Solution: Perform a titration experiment to determine the optimal concentration of your anti-CCL27 antibody. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:100, 1:250, 1:500).[2]
-
-
Secondary Antibody Issues: The secondary antibody may be cross-reacting with proteins in your sample or binding non-specifically.
-
Solution: Run a control where you omit the primary antibody. If you still observe staining, the secondary antibody is the likely culprit.[3] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
-
-
Insufficient Washing: Inadequate washing will not remove all unbound antibodies, leading to high background.
-
Solution: Increase the number and duration of your wash steps after both primary and secondary antibody incubations. Use a gentle wash buffer like PBS with 0.05% Tween-20.
-
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for specific signal.
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Solution: Examine an unstained sample under the microscope to assess the level of autofluorescence.[4] If present, you can use a commercial autofluorescence quenching reagent or perform a photobleaching step.
-
Question: My staining appears punctate and non-specific, not localized to the expected cellular compartment. What could be wrong?
Answer: Punctate or speckled staining that is not consistent with the known localization of this compound (which is a secreted chemokine, but can be visualized in the cytoplasm of keratinocytes[5]) can be due to several factors:
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Antibody Aggregates: The primary or secondary antibody may have formed aggregates.
-
Solution: Centrifuge your antibodies at high speed (e.g., >10,000 x g) for 1-5 minutes before use to pellet any aggregates. Use the supernatant for your staining.
-
-
Suboptimal Fixation: The fixation protocol may be altering the antigen's structure or causing it to precipitate.
-
Solution: Optimize your fixation method. For this compound in skin tissue, 4% paraformaldehyde (PFA) is commonly used.[5] Ensure the fixation time is appropriate for your sample thickness.
-
-
Permeabilization Issues: If this compound is being detected intracellularly, incomplete permeabilization can result in patchy staining.
-
Solution: Ensure your permeabilization step is sufficient. A common method is a 10-minute incubation with 0.1-0.25% Triton X-100 in PBS.
-
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer for this compound immunofluorescence?
A1: The optimal blocking buffer can be target and tissue-dependent. However, a good starting point is a buffer containing 5-10% normal serum from the species in which your secondary antibody was raised.[1] For example, if you are using a donkey anti-goat secondary antibody, you would use 5-10% normal donkey serum. Bovine Serum Albumin (BSA) at 1-5% is another common blocking agent.
Q2: How do I choose the right concentration for my anti-CCL27 primary antibody?
A2: Always start with the dilution recommended on the antibody datasheet. However, for best results, you should perform a titration experiment. This involves testing a series of dilutions to find the one that gives you the best signal-to-noise ratio.
Q3: What controls should I include in my this compound immunofluorescence experiment?
A3: Proper controls are critical for interpreting your results:
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, is essential to check for non-specific binding of the secondary antibody.[3]
-
Isotype Control: This involves using a non-immune immunoglobulin of the same isotype and at the same concentration as your primary antibody to ensure the observed staining is not due to non-specific Fc receptor binding or other protein-protein interactions.
-
Positive Control: A tissue or cell line known to express this compound.
-
Negative Control: A tissue or cell line known not to express this compound.
Q4: Can I use a polyclonal or monoclonal antibody for this compound immunofluorescence?
A4: Both polyclonal and monoclonal antibodies can be used for immunofluorescence. Polyclonal antibodies may provide a stronger signal as they recognize multiple epitopes, but they can also have higher batch-to-batch variability. Monoclonal antibodies offer high specificity to a single epitope and consistency. The choice depends on the specific antibodies available and your experimental needs.
Quantitative Data Summary
For optimal results, the concentration of blocking agents and antibodies should be empirically determined. The following table provides common starting concentrations for key reagents.
| Reagent | Common Concentration Range | Key Considerations |
| Normal Serum | 5-10% (v/v) | Must be from the same species as the secondary antibody host.[1] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A good alternative to normal serum. |
| Anti-CCL27 Primary Antibody | 1:100 - 1:1000 | Titration is highly recommended. |
| Fluorophore-conjugated Secondary Antibody | 1:200 - 1:2000 | Should be stored in the dark to prevent photobleaching. |
Experimental Protocols
Optimized Immunofluorescence Protocol for this compound in Frozen Tissue Sections
This protocol is a general guideline and may require optimization for your specific tissue and antibody.
-
Tissue Preparation:
-
Embed fresh tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze.
-
Cut 5-10 µm thick sections using a cryostat and mount on charged slides.
-
Store slides at -80°C until use.
-
-
Fixation:
-
Thaw slides at room temperature for 10-15 minutes.
-
Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash slides 3 times for 5 minutes each with PBS.
-
-
Permeabilization:
-
Incubate sections with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash slides 3 times for 5 minutes each with PBS.
-
-
Blocking:
-
Incubate sections in a blocking buffer (e.g., 10% normal donkey serum, 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-CCL27 primary antibody to its optimal concentration in the blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides 3 times for 5 minutes each with PBS containing 0.05% Tween-20.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Donkey anti-Goat Alexa Fluor 488) in the blocking buffer.
-
Incubate sections with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash slides 3 times for 5 minutes each with PBS containing 0.05% Tween-20 in the dark.
-
-
Counterstaining and Mounting:
-
Incubate sections with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash slides twice with PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters.
-
Visualizations
Experimental Workflow for Troubleshooting Non-Specific Binding
Caption: A flowchart for systematically troubleshooting non-specific binding in immunofluorescence.
Generalized Chemokine Signaling Pathway (e.g., this compound/CCR10)
Caption: A generalized signaling pathway for chemokine receptors like CCR10 upon binding to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. Immunocytochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Optimizing qPCR for CCL27: A Technical Guide
Welcome to the technical support center for optimizing quantitative PCR (qPCR) assays for the chemokine C-C motif ligand 27 (CCL27). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on primer design, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design and execution of qPCR experiments for this compound.
Q1: What are the key parameters to consider when designing qPCR primers for this compound?
A1: Effective primer design is crucial for accurate and reproducible qPCR results. For this compound, adhere to the following general primer design principles:
| Parameter | Recommendation | Rationale |
| Amplicon Length | 70-200 base pairs | Shorter amplicons are generally amplified more efficiently. |
| Primer Length | 18-24 nucleotides | Provides a good balance between specificity and annealing efficiency. |
| Melting Temperature (Tm) | 60-65°C | Ensures efficient and specific primer binding. The Tm of the forward and reverse primers should be within 2-3°C of each other. |
| GC Content | 40-60% | Contributes to primer stability. Avoid long stretches of Gs or Cs. |
| 3' End | End with a G or C (GC clamp) | Promotes specific binding at the 3' end, which is critical for polymerase extension. Avoid a T at the 3' end. |
| Secondary Structures | Avoid hairpins, self-dimers, and cross-dimers | These structures can interfere with primer annealing to the target sequence and lead to non-specific amplification. |
| Specificity | Verify using BLAST | Ensure primers are specific to the this compound transcript of interest and will not amplify other genes or pseudogenes. |
Q2: How can I avoid amplifying genomic DNA (gDNA) in my this compound RT-qPCR?
A2: To prevent gDNA amplification, design primers that span an exon-exon junction. This means that one part of the primer anneals to the 3' end of one exon, and the other part anneals to the 5' end of the adjacent exon. This design ensures that the primers will only amplify cDNA, as the intron is absent. Alternatively, treating your RNA samples with DNase I prior to reverse transcription is a reliable method to remove gDNA contamination.
Q3: What is the role of this compound and its signaling pathway?
A3: this compound is a chemokine that plays a significant role in T-cell homing to the skin and is involved in various inflammatory skin diseases.[1][2] It binds to its receptor, CCR10, initiating a signaling cascade. A key pathway activated by the this compound-CCR10 interaction is the PI3K/Akt signaling axis, which is involved in cell proliferation, migration, and invasion.[3]
Below is a diagram illustrating the this compound-CCR10 signaling pathway.
References
- 1. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound–CCR10 interactions regulate T cell–mediated skin inflammation | Semantic Scholar [semanticscholar.org]
- 3. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in CCL27 Knockout Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with CCL27 knockout (KO) mice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound KO mice develop a more severe inflammatory skin phenotype compared to wild-type (WT) controls in my disease model. Is this an expected outcome?
A1: Yes, this is an expected and important finding. While this compound is known to attract T cells to the skin, its absence leads to a dysregulated and overreactive inflammatory response in certain models.[1][2] Studies using the imiquimod-induced psoriasis model have shown that this compound-KO mice exhibit increased skin inflammation.[1] The absence of this compound impairs the proper establishment and localization of resident T-cell populations, including regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis in the skin.[1][3] This disruption of the normal immune balance can result in an exacerbated response to inflammatory stimuli.
Q2: I am observing spontaneous inflammation in mucosal tissues like the lungs and reproductive tract in my aged this compound KO mice. Why is this occurring away from the skin?
A2: This is a key unexpected phenotype reported in this compound KO mice.[1] this compound is the primary chemokine responsible for the homing of CCR10-expressing T cells to the skin.[4][5] In the absence of this compound, these skin-homing T cells cannot efficiently migrate into the skin, leading to their increased accumulation in circulation and subsequent diversion to other barrier tissues that may express CCR10 or other chemokine receptors.[1] This increased infiltration of T cells into tissues like the lungs and reproductive tract can disrupt local immune homeostasis and lead to spontaneous inflammation.[1][2]
Q3: Under non-inflammatory, baseline conditions, my this compound KO mice do not show an obvious visual skin phenotype. How can I confirm the knockout is effective?
A3: The lack of a dramatic visual phenotype at baseline is normal. The primary role of the this compound-CCR10 axis is in regulating the migration and localization of specific immune cell populations, a process not always visible to the naked eye.[3] To confirm a successful knockout, you should:
-
Genotype the mice: Use PCR on genomic DNA to confirm the disruption of the this compound gene.
-
Confirm absence of protein: Perform immunofluorescent staining or ELISA on skin tissue to verify the absence of this compound protein expression.[1]
-
Analyze skin-resident T cells: Use flow cytometry to analyze immune cells from the skin. A successful knockout is characterized by a significant reduction in CCR10+ T cells in the epidermis and dermis compared to WT littermates.[1]
Q4: My flow cytometry results show a significant reduction of T cells in the skin of this compound KO mice. Is there a specific T-cell subset that is most affected?
A4: Yes. The absence of this compound predominantly impairs the establishment of T-cell populations that express its cognate receptor, CCR10.[1] Studies have shown that this compound KO mice have significantly reduced numbers of skin-resident αβ T cells, including CCR10+ regulatory T cells (Tregs), CD4+ helper T cells, and CD8+ cytotoxic T cells.[1] The localization of these cells is dysregulated, which contributes to the impaired immune homeostasis observed in the skin.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound KO mice.
Table 1: Immune Cell Populations in the Skin of this compound KO vs. WT Mice
| Cell Type | Genotype | Mean Cell Count (per cm²) | Percentage of Parent Population | Reference |
| αβ T Cells | Wild-Type (WT) | ~ 8,000 | N/A | [1] |
| This compound KO | ~ 4,000 | N/A | [1] | |
| CCR10+ Treg Cells | Wild-Type (WT) | N/A | ~ 60% | [1] |
| This compound KO | N/A | ~ 20% | [1] | |
| CCR10+ CD8+ T Cells | Wild-Type (WT) | N/A | ~ 50% | [1] |
| This compound KO | N/A | ~ 15% | [1] | |
| CCR10+ CD4+ T Cells | Wild-Type (WT) | N/A | ~ 40% | [1] |
| This compound KO | N/A | ~ 10% | [1] |
N/A: Specific mean counts were not provided in the source, but percentages reflect significant reductions.
Table 2: Genotyping PCR Results for this compound Knockout Mice
| Allele | Expected Band Size |
| Wild-Type (+/+) | 484 bp |
| Heterozygous (+/-) | 484 bp and 607 bp |
| Homozygous (-/-) | 607 bp |
Reference:[6]
Visualizations: Pathways and Workflows
Caption: this compound-CCR10 signaling pathway initiating T-cell chemotaxis.
Caption: Experimental workflow for an imiquimod-induced skin inflammation model.
Caption: Troubleshooting flowchart for unexpected results in this compound KO mice.
Detailed Experimental Protocols
1. Protocol: Imiquimod-Induced Psoriasis-like Skin Inflammation
This protocol induces an inflammatory response in mouse skin, allowing for the comparison of disease severity between this compound KO and WT mice.
-
Materials:
-
8-12 week old this compound KO mice and WT littermate controls.
-
Imiquimod cream (5%).
-
Digital calipers.
-
Anesthesia (e.g., isoflurane).
-
Dissection tools.
-
PBS, RPMI medium, liquid nitrogen.
-
-
Procedure:
-
Anesthetize mice and shave a small area on the dorsal back.
-
Measure the baseline thickness of the dorsal skin using digital calipers.
-
Apply a topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin daily for 5-7 consecutive days.
-
Each day before cream application, measure skin thickness, body weight, and score for erythema (redness) and scaling.
-
On the final day, euthanize the mice.
-
Excise the treated skin. A portion can be fixed in formalin for histology, another portion snap-frozen in liquid nitrogen for RNA/protein analysis, and a third portion processed for flow cytometry.
-
2. Protocol: Flow Cytometry of Skin Immune Cells
This protocol details the isolation and staining of immune cells from skin tissue for analysis.
-
Materials:
-
Excised mouse skin.
-
Dispase II, Collagenase D, DNase I.
-
RPMI medium with 10% FBS.
-
70 µm cell strainers.
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA).
-
Fc block (anti-CD16/32 antibody).
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Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -CCR10).
-
Live/dead stain (e.g., DAPI, Zombie Aqua).
-
-
Procedure:
-
Mince the excised skin into small pieces.
-
Incubate skin pieces in Dispase II solution at 4°C overnight to separate the epidermis and dermis.
-
Mechanically separate the epidermal and dermal layers.
-
Separately mince each layer and digest with a solution of Collagenase D and DNase I in RPMI at 37°C for 60-90 minutes with agitation.
-
Neutralize the enzymatic reaction by adding RPMI with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer.
-
Perform an Fc block by incubating cells with anti-CD16/32 antibody for 15 minutes on ice to prevent non-specific antibody binding.[7]
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a live/dead stain.
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Analyze the cells on a flow cytometer. Gate on live, single, CD45+ cells before analyzing specific T-cell populations.[8]
-
References
- 1. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
How to minimize variability in CCL27 bioassays?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in CCL27 bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its receptor?
A1: this compound, also known as Cutaneous T-cell-attracting chemokine (CTACK), is a chemokine that plays a significant role in T-cell mediated skin inflammation.[1][2] It specifically binds to its receptor, CCR10.[1][2][3]
Q2: What types of bioassays are commonly used for this compound?
A2: The most common bioassays for this compound are ELISAs (Enzyme-Linked Immunosorbent Assay) for quantification and chemotaxis assays (e.g., transwell migration assays) to assess its functional activity in attracting immune cells.[1][4][5]
Q3: What cell lines are suitable for a this compound functional assay?
A3: Cell lines expressing the CCR10 receptor are essential for this compound functional assays. This can include primary cells like skin-homing memory T-cells or cell lines recombinantly engineered to express CCR10.[1][6]
Q4: What is a typical EC50 value for a this compound chemotaxis assay?
A4: The half-maximal effective concentration (EC50) for a this compound migration assay using cells expressing recombinant CCR10 is approximately 34 nM.[1] However, this value can vary depending on the cell line and specific assay conditions.[4]
Q5: What are appropriate positive and negative controls for a this compound bioassay?
A5:
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Positive Controls: Recombinant this compound of known bioactivity should be used as a positive control to ensure the assay is performing as expected.[7] For functional assays, a known chemoattractant for the cell line being used can also serve as a positive control.
-
Negative Controls: A "zero blank" (media or buffer only) should be used to determine the baseline response.[7] Additionally, using a non-specific chemokine or an isotype control antibody can help assess non-specific effects.
Troubleshooting Guides
High Variability in ELISA Results
| Problem | Potential Cause | Recommended Solution |
| High Intra-plate Variability | Inconsistent pipetting technique. | Use a multichannel pipette for adding reagents and samples. Ensure consistent timing for each step. |
| Improper plate washing. | Ensure complete aspiration of wash buffer between steps. Avoid letting wells dry out.[8] | |
| Temperature gradients across the plate. | Allow all reagents and the plate to come to room temperature before starting the assay. | |
| High Inter-plate Variability | Differences in reagent preparation. | Prepare fresh reagents for each assay and use the same lot of critical reagents if possible. |
| Variation in incubation times or temperatures. | Strictly adhere to the incubation times and temperatures specified in the protocol. | |
| Inconsistent sample handling. | Avoid repeated freeze-thaw cycles of samples. Ensure consistent dilution of samples. |
Low or No Signal in Chemotaxis Assay
| Problem | Potential Cause | Recommended Solution |
| Low Cell Migration | Low expression of CCR10 on cells. | Confirm CCR10 expression on the cell surface using flow cytometry. |
| Cells are not healthy or viable. | Use cells in the logarithmic growth phase and ensure high viability (>95%) before the assay. | |
| Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. | |
| Incorrect incubation time. | Optimize the incubation time for cell migration; typically, this can range from 2 to 4 hours.[4] | |
| No Difference Between Sample and Control | Inactive recombinant this compound. | Use a new, validated lot of recombinant this compound. Ensure proper storage and handling of the chemokine. |
| High background migration. | Reduce the serum concentration in the assay medium or use serum-free medium to lower non-specific migration. |
Experimental Protocols
Protocol: this compound Chemotaxis (Transwell Migration) Assay
This protocol provides a general guideline for a this compound-mediated cell migration assay.
Materials:
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CCR10-expressing cells
-
Recombinant this compound
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Cell counting solution (e.g., Trypan Blue)
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Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture CCR10-expressing cells to a density of 1-2 x 10^6 cells/mL.
-
Harvest cells and wash once with assay medium.
-
Resuspend cells in assay medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of recombinant this compound in assay medium in the lower chamber of the 24-well plate (600 µL per well). Include a negative control well with assay medium only.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the transwell insert.
-
Carefully place the insert into the corresponding well of the 24-well plate, ensuring no air bubbles are trapped beneath the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the insert.
-
Plot the percentage of migrated cells against the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
This compound/CCR10 Signaling Pathway
References
- 1. Chemokine this compound (CTACK) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 2. This compound - MULTI SCIENCES [multisciences.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. ProcartaPlex Assays Support – Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Immunohistochemistry for CCL27
Welcome to the technical support center for Chemokine (C-C motif) Ligand 27 (CCL27) immunohistochemistry (IHC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining specific and reproducible this compound staining.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the blocking step in this compound IHC?
The blocking step is critical for preventing non-specific binding of primary and secondary antibodies, which is a common cause of high background staining.[1][2][3][4][5][6] Inadequate blocking can lead to false-positive results, obscuring the true localization of this compound.
Q2: What are the key types of non-specific binding I need to block for in this compound IHC?
There are three main sources of non-specific binding to address:
-
Endogenous Enzyme Activity: If using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) conjugated secondary antibody, endogenous enzymes in the tissue can react with the chromogenic substrate, leading to false-positive signals. Tissues rich in blood cells, as well as kidney and liver tissues, often have high endogenous peroxidase activity.[2][3]
-
Protein-Protein Interactions: Primary and secondary antibodies can non-specifically adhere to proteins and hydrophobic sites within the tissue.
-
Endogenous Biotin: If using an avidin-biotin-based detection system, endogenous biotin present in tissues like the kidney and liver can be a significant source of background staining.[4]
Q3: Which tissues are most relevant for this compound IHC, and do they require special blocking considerations?
This compound is predominantly expressed by keratinocytes in the skin and mucosal tissues.[7][8] Skin tissue can present challenges with autofluorescence, especially when using fluorescent detection methods. Formalin fixation can contribute to this autofluorescence, often in the green spectrum.[4] Therefore, selecting a fluorophore in the red or far-red range may be beneficial.
Troubleshooting Guide
High background and weak or no signal are common issues in IHC. This guide provides a structured approach to troubleshooting these problems in your this compound staining experiments.
High Background Staining
High background staining can make it difficult to distinguish the specific signal from noise.
| Potential Cause | Recommended Solution |
| Insufficient Protein Blocking | Increase the incubation time of the protein blocking step. Consider switching to a different blocking agent (e.g., from BSA to normal serum or vice versa). Ensure the serum used is from the same species as the secondary antibody.[1][5][9] |
| Endogenous Peroxidase Activity | Quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide (H₂O₂) for 10-15 minutes before applying the primary antibody.[2][3][4] |
| Non-specific Binding of Secondary Antibody | Run a control experiment where the primary antibody is omitted. If staining persists, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody.[4][9] |
| Primary Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration of your anti-CCL27 antibody. A higher concentration can lead to increased non-specific binding.[1][4][9] |
| Tissue Drying Out | Ensure tissue sections remain hydrated throughout the staining procedure by using a humidified chamber.[9] |
Weak or No Staining
The absence of a clear signal can be equally frustrating.
| Potential Cause | Recommended Solution |
| Primary Antibody Issues | Confirm that your anti-CCL27 antibody is validated for IHC. Verify the correct storage conditions and that it has not expired. Always include a positive control tissue known to express this compound.[1][9] |
| Suboptimal Antibody Concentration | The primary antibody may be too dilute. Perform a titration to find the optimal concentration.[1][9] |
| Inactive Secondary Antibody or Detection System | Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). Test the detection system independently to confirm its activity.[1] |
| Inadequate Antigen Retrieval | This is a critical step. For this compound, heat-induced epitope retrieval (HIER) with a citrate-based buffer at pH 6.0 is often recommended. Ensure the temperature and incubation time are optimized, as insufficient heating can fail to unmask the epitope. |
| Over-fixation of Tissue | Prolonged fixation in formalin can mask the antigenic epitope. If over-fixation is suspected, optimization of the antigen retrieval protocol is crucial.[5] |
Experimental Protocols
This section provides a detailed protocol for this compound IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
This compound Immunohistochemistry Protocol for FFPE Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0).
-
Heat the solution to 95-100°C and maintain for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
-
Endogenous Peroxidase Blocking:
-
Protein Blocking:
-
Incubate sections with a protein-based blocking solution for at least 1 hour at room temperature in a humidified chamber. Common blocking solutions include:
-
5-10% normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-rabbit secondary).
-
1-5% Bovine Serum Albumin (BSA) in wash buffer.
-
-
-
Primary Antibody Incubation:
-
Dilute the anti-CCL27 primary antibody in the blocking solution or a dedicated antibody diluent. A starting dilution of 1:200 to 1:500 is often recommended, but should be optimized for your specific antibody and tissue.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash the slides three times with wash buffer.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash the slides three times with wash buffer.
-
Develop the signal using a suitable chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), following the manufacturer's instructions.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualization of Key Pathways and Workflows
This compound Signaling Pathway
The binding of this compound to its receptor, CCR10, on the surface of T-lymphocytes and other cells initiates a signaling cascade that plays a role in cell migration, proliferation, and invasion, particularly in the context of skin inflammation and some cancers.[7] This pathway often involves the activation of the PI3K/Akt signaling axis.
Caption: A simplified diagram of the this compound-CCR10 signaling pathway.
General IHC Workflow
The following diagram outlines the key stages of a typical immunohistochemistry experiment, highlighting the critical placement of the blocking steps.
Caption: Key steps in a standard immunohistochemistry workflow.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. qedbio.com [qedbio.com]
- 4. youtube.com [youtube.com]
- 5. Having trouble getting clean IHC results? - High-Quality Tissue Microarrays with Clinical Follow-Up [arraysbank.com]
- 6. IHC Blocking | Proteintech Group [ptglab.com]
- 7. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
Technical Support Center: Troubleshooting Poor Cell Migration in CCL27 Transwell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during CCL27 transwell migration assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe little to no cell migration in my this compound transwell assay?
A1: The first step is to verify the basics of your experimental setup. This includes confirming the viability and health of your cells, ensuring the correct pore size of the transwell insert was used for your specific cell type, and checking that the this compound chemokine was added to the lower chamber to establish a chemoattractant gradient. It is also crucial to ensure no air bubbles are trapped underneath the insert, as this will prevent contact between the cells and the chemoattractant.[1]
Q2: How do I determine the optimal concentration of this compound for my assay?
A2: The optimal this compound concentration is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response experiment by testing a range of this compound concentrations to identify the one that induces the maximal migratory response.[2][3] A typical starting point for chemokines can range from 1 ng/mL to 100 ng/mL.
Q3: My cells are migrating in the negative control well (without this compound) as much as the experimental wells. What could be the cause?
A3: High background migration can be due to several factors. If your media contains serum, components within the serum can act as chemoattractants. Using serum-free or low-serum media in the upper and lower chambers (for the negative control) is recommended.[3] Additionally, extended incubation times can lead to increased random migration.[3] Consider reducing the assay duration.
Q4: Should I serum-starve my cells before the assay?
A4: Serum starvation can increase the sensitivity of cells to the chemoattractant and reduce variability.[3] A typical serum starvation period is 24 to 48 hours before the experiment.[3] However, for some cell types, prolonged starvation can affect viability, so it's important to optimize this step for your specific cells.
Q5: What is the appropriate pore size for the transwell membrane?
A5: The pore size should be large enough to allow active migration but small enough to prevent passive movement of the cells. For smaller cells like leukocytes, a 3.0 µm pore size is often recommended, while larger cells like endothelial and epithelial cells may require 5.0 µm or 8.0 µm pores.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Cell Migration | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a response or too high, causing receptor desensitization.[3] 2. Incorrect Pore Size: The membrane pores may be too small for the cells to migrate through.[3] 3. Low CCR10 Expression: The cells may not express sufficient levels of the this compound receptor, CCR10. 4. Cell Health: Cells may be unhealthy, non-viable, or have been damaged during harvesting (e.g., over-trypsinization). 5. Incorrect Incubation Time: The incubation period may be too short for the cells to migrate.[3] | 1. Perform a dose-response curve with a range of this compound concentrations (e.g., 1-100 ng/mL) to determine the optimal concentration. 2. Check the literature for the appropriate pore size for your cell type or test different pore sizes (e.g., 3 µm, 5 µm, 8 µm).[3] 3. Verify CCR10 expression on your cells using techniques like flow cytometry or western blotting. 4. Ensure you are using healthy, viable cells. Consider using a gentler cell harvesting method. 5. Optimize the incubation time; it can range from 2 to 48 hours depending on the cell type.[3][4] |
| High Background Migration (Migration in Negative Control) | 1. Serum in Media: Components in fetal bovine serum (FBS) can act as chemoattractants. 2. Long Incubation Time: Extended incubation can lead to increased random cell movement.[3] 3. Cell Density Too High: Overcrowding on the membrane can lead to cells being pushed through the pores. | 1. Use serum-free media in both the upper and lower chambers for the assay. If serum is required for viability, use a low concentration (e.g., 0.1-0.5%). 2. Reduce the incubation time. 3. Optimize the cell seeding density by performing a cell titration experiment. |
| Uneven Cell Migration (Cells concentrated at the edges) | 1. Uneven Cell Seeding: Pipetting the cell suspension directly in the center of the insert can cause uneven distribution.[1] 2. Air Bubbles: An air bubble between the insert and the lower chamber medium prevents contact with the chemoattractant in the center.[1] 3. Incomplete Removal of Non-migrated Cells: Improper swabbing of the top of the membrane can leave cells at the edges.[1] | 1. Gently agitate the plate after seeding to ensure an even distribution of cells across the membrane.[1] 2. Ensure there are no air bubbles when placing the insert into the lower chamber.[1] 3. Be thorough when wiping the top of the membrane with a cotton swab to remove all non-migrated cells.[4] |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inconsistent volumes of cell suspension or this compound solution. 2. Variable Cell Numbers: Inconsistent cell counts when seeding the inserts. 3. Edge Effects: Wells on the outer edges of the plate may experience different temperature and humidity conditions. | 1. Use calibrated pipettes and be consistent with your pipetting technique. 2. Ensure the cell suspension is homogenous before seeding each replicate. 3. Avoid using the outermost wells of the plate if edge effects are suspected. |
Experimental Protocols
Detailed Methodology for a this compound Transwell Migration Assay
This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is crucial.
Materials:
-
Cells of interest expressing CCR10
-
Recombinant human or mouse this compound
-
Transwell inserts (e.g., 24-well format, 5 or 8 µm pore size)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet in 2% ethanol)[4]
-
Cotton swabs
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.[5]
-
If applicable, serum-starve cells for 24-48 hours prior to the assay.[3]
-
Harvest cells using a gentle method. For adherent cells, wash with PBS and detach with Trypsin-EDTA.
-
Resuspend cells in serum-free medium and perform a cell count. Adjust the concentration to the desired seeding density (e.g., 1 x 10^6 cells/mL).[6]
-
-
Assay Setup:
-
Add serum-free medium containing the desired concentration of this compound to the lower chamber of the transwell plate (e.g., 600 µL for a 24-well plate).[5]
-
For the negative control, add serum-free medium without this compound to a separate well.
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
Add the cell suspension to the upper chamber of the inserts (e.g., 100 µL for a 24-well plate).[5]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 4-24 hours).[7]
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the top surface of the membrane by gently wiping with a cotton swab.[4]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-15 minutes.[5]
-
Stain the migrated cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 5-10 minutes.[6]
-
Gently wash the inserts with PBS or water to remove excess stain.
-
Allow the membrane to dry completely.
-
Count the number of migrated cells in several random fields of view using a microscope. Calculate the average number of migrated cells per field.
-
Quantitative Data Summary
Table 1: Recommended Starting Conditions for this compound Transwell Assays
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 5 x 10^4 - 2 x 10^5 cells/well | Highly dependent on cell type and insert size. Titration is recommended.[4] |
| This compound Concentration | 1 - 100 ng/mL | A dose-response curve is essential to determine the optimal concentration. |
| Incubation Time | 2 - 48 hours | Varies significantly with cell motility.[3][4] |
| Transwell Pore Size | 3 µm, 5 µm, or 8 µm | Choose based on cell size.[6] |
Mandatory Visualizations
This compound/CCR10 Signaling Pathway
Caption: this compound binding to CCR10 initiates downstream signaling, leading to cell migration.
Experimental Workflow for a Transwell Migration Assay
Caption: A step-by-step workflow of the transwell migration assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 3. corning.com [corning.com]
- 4. pharm.ucsf.edu [pharm.ucsf.edu]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. clyte.tech [clyte.tech]
How to improve the signal-to-noise ratio in CCL27 ELISA?
Welcome to the technical support center for the CCL27 ELISA kit. This resource is designed to help you troubleshoot common issues and improve the signal-to-noise ratio in your experiments.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your this compound ELISA.
High Background
A high background signal can mask the specific signal from your samples, leading to a poor signal-to-noise ratio and reduced assay sensitivity.[1][2]
Question: What are the common causes of high background in my this compound ELISA, and how can I fix it?
Answer: High background can stem from several factors, primarily related to non-specific binding of antibodies or substrate color development in the absence of the target analyte. Here’s a breakdown of potential causes and their solutions:
-
Insufficient Washing: Residual unbound reagents can lead to a high background.[3]
-
Inadequate Blocking: If the blocking buffer doesn't effectively cover all non-specific binding sites on the plate, the detection antibody may bind directly to the plate surface.[5]
-
Antibody Concentration Too High: Excessive concentrations of the detection antibody can lead to non-specific binding.[7]
-
Solution: Optimize the concentration of the detection antibody by performing a titration experiment.
-
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample matrix.[1]
-
Solution: Ensure the antibody pair is specific for this compound. Use a negative control sample that does not contain this compound to check for cross-reactivity.
-
-
Contaminated Reagents: Contamination of buffers or substrate with enzymes or other interfering substances can cause a high background.[1]
-
Solution: Use fresh, sterile reagents.
-
Low or No Signal
A weak or absent signal can make it difficult to detect and quantify this compound, especially in samples where it is present at low concentrations.[2]
Question: I am getting a very low or no signal in my this compound ELISA. What could be the problem?
Answer: A low or absent signal suggests an issue with one or more steps of the assay, preventing the detection of this compound. Consider the following possibilities:
-
This compound Concentration Below Detection Limit: The concentration of this compound in your samples may be too low for the assay to detect.[2]
-
Solution: Concentrate your samples, if possible, or use a more sensitive ELISA kit. Check the kit's specified detection range.[8]
-
-
Inactive Reagents: Improper storage or handling of antibodies, standards, or enzymes can lead to a loss of activity.[7][9]
-
Solution: Ensure all reagents are stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles of the this compound standard.
-
-
Incorrect Reagent Preparation: Errors in diluting antibodies or preparing the standard curve will lead to inaccurate results.[5]
-
Sub-optimal Incubation Times or Temperatures: Incubation times that are too short or temperatures that are too low can result in incomplete binding.[7]
-
Solution: Follow the kit protocol's recommendations for incubation times and temperatures.[1]
-
-
Over-Washing: While insufficient washing causes high background, excessive washing can elute the bound analyte or antibodies, leading to a reduced signal.[1][4]
-
Solution: Adhere to the recommended number and vigor of wash steps in the protocol.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical expected range of this compound in biological samples like serum or plasma?
A1: The expected concentration of this compound can vary significantly depending on the sample type and the physiological or pathological state of the subject. For instance, some commercially available human this compound ELISA kits have an assay range of approximately 15.6 to 1,000 pg/mL with a sensitivity of around 4.68 pg/mL. It is always recommended to run a pilot experiment with a few samples to determine the approximate concentration range in your specific samples.
Q2: How can I best prepare my samples to ensure accurate this compound measurement?
A2: Proper sample collection, storage, and handling are crucial.[6] For serum, allow the blood to clot for 30 minutes at room temperature before centrifuging. For plasma, use an appropriate anticoagulant like EDTA or heparin and centrifuge immediately after collection. Store samples at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Q3: What is a "matrix effect" and how can it affect my this compound ELISA results?
A3: The "matrix effect" refers to interference from components in the sample matrix (e.g., serum, plasma) that can either enhance or inhibit the signal, leading to inaccurate quantification.[1] To assess for matrix effects, you can perform spike-and-recovery experiments.[1][10] This involves adding a known amount of this compound standard to your sample and determining if you can accurately measure it back.
Q4: How important is the standard curve for my this compound ELISA?
A4: The standard curve is critical for accurate quantification.[5] A poor standard curve, often indicated by a low R² value (ideally >0.99), can result from issues such as improper dilution of the standard, pipetting errors, or degraded reagents.[5] Always prepare fresh standard dilutions for each assay.
Data Presentation
Table 1: Troubleshooting Summary for High Background in this compound ELISA
| Potential Cause | Recommended Action |
| Insufficient Washing | Increase wash cycles to 4-6 times. Ensure complete aspiration of wash buffer. |
| Inadequate Blocking | Increase blocking incubation time to 1-2 hours at room temperature. Consider testing alternative blocking buffers (e.g., 1-5% BSA). |
| High Antibody Concentration | Perform a checkerboard titration to determine the optimal detection antibody concentration. |
| Reagent Contamination | Use fresh, sterile buffers and substrate. |
Table 2: Troubleshooting Summary for Low/No Signal in this compound ELISA
| Potential Cause | Recommended Action |
| Low Analyte Concentration | Concentrate the sample or use a more sensitive assay format. |
| Inactive Reagents | Check expiration dates and storage conditions. Use new reagents if necessary. |
| Incorrect Reagent Prep | Verify all dilution calculations and ensure accurate pipetting. |
| Sub-optimal Incubation | Adhere to the protocol's recommended incubation times and temperatures (e.g., 2 hours at room temperature). |
| Over-Washing | Do not exceed the recommended number of wash steps. |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization
This protocol helps to determine the optimal concentrations of both the capture and detection antibodies to maximize the signal-to-noise ratio.
-
Coat the Plate: Coat the wells of a 96-well plate with different concentrations of the capture antibody (e.g., ranging from 0.5 to 8 µg/mL) in a suitable coating buffer. Incubate overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer.
-
Block: Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash: Repeat the washing step.
-
Add Antigen: Add a known, constant concentration of the this compound standard to all wells. Incubate for 2 hours at room temperature.
-
Wash: Repeat the washing step.
-
Add Detection Antibody: Add different concentrations of the detection antibody (e.g., ranging from 0.1 to 2 µg/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash: Repeat the washing step.
-
Add Substrate: Add the enzyme substrate and incubate until color develops.
-
Stop Reaction and Read: Stop the reaction and read the absorbance at the appropriate wavelength.
-
Analyze: The combination of capture and detection antibody concentrations that gives the highest signal with the lowest background is the optimal condition.
Protocol 2: Blocking Buffer Optimization
This protocol is used to identify the most effective blocking buffer to minimize non-specific binding.
-
Coat and Wash: Coat the plate with the optimal concentration of capture antibody and wash as determined previously.
-
Test Blocking Buffers: Add different blocking buffers to the wells (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk in PBS-T). Incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times.
-
Proceed with ELISA: Continue with the standard ELISA protocol, using a high concentration of detection antibody and no antigen to assess the level of non-specific binding for each blocking buffer.
-
Analyze: The blocking buffer that results in the lowest background signal is the most effective.
Visualizations
Caption: A diagram illustrating the sequential steps of a typical sandwich ELISA workflow for the detection of this compound.
References
- 1. arp1.com [arp1.com]
- 2. biocompare.com [biocompare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. info.biotechniques.com [info.biotechniques.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. youtube.com [youtube.com]
- 8. Human CTACK/CCL27 ELISA Kit (EHthis compound) - Invitrogen [thermofisher.com]
- 9. theory.labster.com [theory.labster.com]
- 10. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
Validation & Comparative
Validating CCL27 ELISA Results with Western Blotting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cytokine research and drug development, accurate quantification of signaling molecules is paramount. C-C motif chemokine ligand 27 (CCL27), a key chemokine in skin-associated immune responses, is often measured using Enzyme-Linked Immunosorbent Assay (ELISA) for its high sensitivity and throughput. However, validating these results with a secondary, more specific method like Western blotting is crucial for robust and reliable data. This guide provides a comprehensive comparison of these two techniques for this compound analysis, complete with experimental protocols, comparative data, and visual workflows to aid in experimental design and data interpretation.
Performance Comparison: ELISA vs. Western Blotting for this compound
While both ELISA and Western blotting are powerful immunoassays, they differ significantly in their quantitative capabilities, specificity, and throughput. ELISA is a highly sensitive method ideal for quantifying this compound levels in various biological samples. Western blotting, on the other hand, provides semi-quantitative data but offers the advantage of confirming the molecular weight of the detected protein, thereby increasing specificity.
| Feature | ELISA | Western Blotting |
| Principle | Quantitative immunoassay in a multi-well plate format. | Semi-quantitative detection of proteins separated by molecular weight. |
| Primary Output | Concentration (e.g., pg/mL or ng/mL). | Band intensity, confirming molecular weight. |
| Sensitivity | High (typically in the pg/mL range).[3][4][5] | Lower than ELISA (typically in the ng/mL range).[6] |
| Specificity | High, but susceptible to cross-reactivity with structurally similar molecules. | Very high, as it combines immunological detection with size separation. |
| Throughput | High, suitable for screening large numbers of samples. | Low, more labor-intensive and time-consuming. |
| Time to Result | Relatively fast (typically 4-5 hours).[3][4] | Slower (can take 1-2 days).[6] |
| Quantitative Accuracy | High, with a broader dynamic range and lower standard error.[1] | Semi-quantitative, with higher variability and a narrower dynamic range.[1] |
| Typical this compound Plasma Levels (ELISA) | Healthy donors: ~358-607 pg/mL.[7] | Not typically used for absolute quantification in plasma. |
Experimental Workflow for Validation
A logical workflow for validating ELISA results with Western blotting involves initial screening with ELISA to quantify this compound levels, followed by confirmation of the presence and integrity of the this compound protein using Western blotting on select samples.
Caption: Workflow for validating this compound ELISA results with Western blotting.
Experimental Protocols
This compound Sandwich ELISA Protocol
This protocol is a representative example based on commercially available kits.[3][5][8][9] Always refer to the manufacturer's specific instructions for the kit you are using.
Materials:
-
This compound ELISA kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash bottle or automated plate washer
-
Deionized or distilled water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of Assay Diluent to each well. Then, add 50 µL of the reconstituted standard, control, or sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate with a plate sealer and incubate at room temperature for 2 hours.
-
Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Conjugate Addition: Add 200 µL of the enzyme-linked conjugate to each well. Cover with a new plate sealer and incubate at room temperature for 2 hours.
-
Washing: Repeat the aspiration/wash step as in step 4.
-
Substrate Development: Add 200 µL of Substrate Solution to each well. Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Reading: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
Calculation: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the samples.
This compound Western Blot Protocol
This protocol is a general guideline. Optimization of antibody concentrations, incubation times, and other parameters may be necessary.
Materials:
-
Primary antibody: Anti-CCL27 antibody (e.g., polyclonal goat IgG)[10]
-
Secondary antibody: HRP-conjugated anti-goat IgG
-
Protein ladder
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples and a protein ladder onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CCL27 antibody (e.g., at a starting concentration of 0.1-1 µg/mL)[10] diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The expected molecular weight of this compound is approximately 12-13 kDa.[10][11]
This compound Signaling Pathway
This compound exerts its biological effects primarily through its interaction with the G protein-coupled receptor, CCR10.[12] This interaction triggers a cascade of downstream signaling events that are crucial for T-cell homing to the skin and other inflammatory responses. Key signaling pathways activated by the this compound-CCR10 axis include the PI3K/Akt and MAPK/ERK pathways.[13][14]
Caption: this compound-CCR10 signaling cascade.
Conclusion
Both ELISA and Western blotting are indispensable tools for the study of this compound. ELISA offers a high-throughput, sensitive, and quantitative method for determining this compound concentrations, making it ideal for initial screening and large-scale studies. Western blotting serves as a crucial validation technique, confirming the specificity of the detected protein by its molecular weight. By employing a strategic workflow that leverages the strengths of both assays, researchers can ensure the accuracy and reliability of their findings, leading to a more profound understanding of the role of this compound in health and disease.
References
- 1. Comparisons of ELISA and Western blot assays for detection of autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human this compound/CTACK ELISA - Quantikine DCC270: R&D Systems [rndsystems.com]
- 4. Human CTACK/CCL27 ELISA Kit (EHthis compound) - Invitrogen [thermofisher.com]
- 5. Human this compound/CTACK ELISA Kit - MULTI SCIENCES [multisciences.net]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Chemokine this compound is a novel plasma biomarker for identification the nasopharyngeal carcinoma patients from the Epstein-Barr virus capsid antigen-specific IgA seropositive population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Human this compound ELISA Kit [ABIN365957] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 10. elabscience.com [elabscience.com]
- 11. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 12. This compound-CCR10 interactions regulate T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCR10/CCL27 crosstalk regulates cell metastasis via PI3K-Akt signaling axis in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of CCR10/CCL27–CCL28 axis in tumour development: mechanisms, diagnostic and therapeutic approaches, and perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
A Comparative Analysis of the Chemotactic Potency of CCL27 and CCL28
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemotactic potency and signaling mechanisms of the chemokines CCL27 and CCL28, supported by available experimental data.
Chemokines (chemotactic cytokines) play a pivotal role in directing the migration of immune cells to specific tissues in both homeostatic and inflammatory conditions. Among the CC chemokine subfamily, this compound and CCL28 are of particular interest due to their shared receptor, CCR10, and their distinct yet overlapping roles in immunity, particularly at epithelial and mucosal surfaces. This guide dissects their comparative chemotactic efficacy, receptor usage, and downstream signaling pathways.
Comparative Chemotactic Potency
Both this compound and CCL28 are effective chemoattractants for cells expressing the CCR10 receptor.[1][2] While direct, peer-reviewed, head-to-head comparisons of their chemotactic potency are limited, available data from commercial suppliers, based on in vitro migration assays, suggest they have similar potencies for CCR10-expressing cells.
It is important to note that the biologically active form of CCL28 may be a truncated version, CCL28(4-108), which has been shown to be active in stimulating G protein signaling and β-arrestin recruitment, whereas the full-length CCL28(1-108) was found to be inactive in these specific assays.[3]
| Chemokine | Receptor(s) | Target Cells (selected) | EC50 (CCR10-mediated migration) | Source |
| This compound (CTACK) | CCR10 | T-cells, Lymphatic Endothelial Cells | ~34 nM | Commercial Data |
| CCL28 (MEC) | CCR10, CCR3 | T-cells, B-cells, Eosinophils, Lymphatic Endothelial Cells | ~38 nM | Commercial Data |
Table 1: Summary of quantitative data on the chemotactic potency of this compound and CCL28. EC50 values are based on transwell migration assays of cells recombinantly expressing CCR10. It is important to note that these values are from a commercial source and may vary between different studies and experimental conditions.
Qualitative evidence from peer-reviewed studies suggests that the N-terminus of CCL28 is a more potent driver of CCR10 signaling compared to that of this compound. Furthermore, both chemokines have been demonstrated to be effective in promoting the migration of lymphatic endothelial cells via CCR10.[4]
Signaling Pathways
This compound and CCL28 exert their chemotactic effects by activating G protein-coupled receptors (GPCRs), which triggers a cascade of intracellular signaling events leading to cellular polarization and migration.
This compound Signaling: this compound is a specific ligand for CCR10.[2] Its signaling is crucial for the homing of T-cells to the skin. The binding of this compound to CCR10 on the cell surface initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This activation stimulates downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are critical for cell proliferation, survival, and migration.[5]
CCL28 Signaling: CCL28 is unique in that it can signal through two different receptors: CCR10 and CCR3.[2] This dual receptor usage allows it to target a broader range of cells. Via CCR10, it attracts T-cells and B-cells to mucosal tissues.[2] Through CCR3, it is a potent chemoattractant for eosinophils.[1] The signaling pathways activated by CCL28 are dependent on the receptor and cell type. In endothelial cells, CCL28 binding to CCR10 has been shown to activate endothelial nitric oxide synthase (eNOS) in a manner that is dependent on Src, PI3K, and MAPK activation.[6] The activation of CCR3 by CCL28 in eosinophils also involves G-protein coupling and leads to a robust chemotactic response.
Experimental Methodologies
The chemotactic potency of this compound and CCL28 is typically assessed using a transwell migration assay, also known as a Boyden chamber assay.
Transwell Migration Assay Protocol
-
Cell Preparation: The target cells (e.g., T-lymphocytes, eosinophils, or a cell line engineered to express CCR10 or CCR3) are cultured and harvested. The cells are then washed and resuspended in a serum-free or low-serum medium at a specific concentration (e.g., 1 x 10^6 cells/mL).
-
Assay Plate Setup: A multi-well plate with transwell inserts is used. These inserts contain a microporous polycarbonate membrane (typically with a pore size of 3-8 µm, depending on the cell type) that separates the upper and lower chambers.
-
Chemoattractant Gradient: The lower chamber of the wells is filled with the assay medium containing various concentrations of the chemokine (this compound or CCL28) to be tested. A medium-only well serves as a negative control.
-
Cell Seeding: The cell suspension is added to the upper chamber of the transwell inserts.
-
Incubation: The plate is incubated for a period ranging from 1 to 4 hours at 37°C in a humidified CO2 incubator. During this time, cells capable of chemotaxis will migrate through the pores of the membrane towards the chemokine gradient in the lower chamber.
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with crystal violet or a fluorescent dye). The number of migrated cells is then quantified by either manual counting under a microscope or by using a plate reader to measure the absorbance or fluorescence of the eluted dye. The results are often expressed as a chemotactic index, which is the fold increase in cell migration in response to the chemokine compared to the medium-only control.
References
- 1. Roles of CCR10/CCL27–CCL28 axis in tumour development: mechanisms, diagnostic and therapeutic approaches, and perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. CCL28 chemokine: An anchoring point bridging innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Roles of CCR10/CCL27-CCL28 axis in tumour development: mechanisms, diagnostic and therapeutic approaches, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCL28-induced CCR10/eNOS Interaction in Angiogenesis and Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Functional Validation of a New Batch of Recombinant CCL27: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional validation of a new batch of recombinant human C-C motif chemokine ligand 27 (CCL27), also known as CTACK (Cutaneous T-cell Attracting Chemokine). The performance of this new batch is objectively compared against other commercially available alternatives, with supporting experimental data and detailed protocols to ensure reproducibility.
Performance Benchmark
The quality and bioactivity of the new batch of recombinant this compound were assessed against two leading commercial suppliers. The key performance indicators are summarized below, demonstrating high purity, low endotoxin levels, and potent biological activity comparable to or exceeding market standards.
| Feature | New Batch | Competitor A | Competitor B |
| Purity | >98% | >97%[1][2] | ≥ 98%[3] |
| Molecular Mass | 10.2 kDa | 10.1 kDa[1] | 10.2 kDa[3] |
| Endotoxin Level | <0.05 EU/µg | <0.10 EU/µg[1][2] | <1 EU/µg[3] |
| Biological Activity (ED₅₀) | 0.2 µg/mL | 0.1-0.4 µg/mL[1][2] | 10.0-100.0 ng/ml[3][4] |
| Source | E. coli | E. coli[1][2] | E. coli[3] |
Key Validation Experiments
To ensure the highest quality and functionality, the new batch of recombinant this compound was subjected to a panel of rigorous validation assays. Detailed methodologies for these critical experiments are provided below.
Purity and Molecular Weight Determination by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to assess the purity and apparent molecular weight of a protein sample.[5][6]
Experimental Protocol:
-
Sample Preparation:
-
Reconstitute the lyophilized recombinant this compound to a concentration of 1 mg/mL in sterile water.
-
Prepare samples for electrophoresis by mixing the protein solution with 2x Laemmli loading buffer, which contains SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes to ensure complete denaturation.[7]
-
Briefly centrifuge the samples to pellet any insoluble material.
-
-
Gel Electrophoresis:
-
Cast a 15% polyacrylamide resolving gel and a 4% stacking gel.
-
Assemble the gel in a vertical electrophoresis chamber and fill the inner and outer chambers with 1x SDS-PAGE running buffer.[7]
-
Load the prepared protein samples and a pre-stained molecular weight marker into the wells.
-
Run the gel at a constant voltage of 150 V until the dye front reaches the bottom of the gel.[7]
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and immerse it in a fixing solution for 30-60 minutes.
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours with gentle agitation.
-
Destain the gel with a solution of methanol and acetic acid until clear protein bands are visible against a transparent background.
-
Visualize and document the gel using a gel documentation system. The purity is assessed by densitometry, comparing the intensity of the main protein band to any impurity bands.
-
Biological Activity Assessment by Chemotaxis Assay
The biological activity of this compound is determined by its ability to induce the migration of cells expressing its cognate receptor, CCR10.[1][2][4] A Boyden chamber or transwell assay is the standard method for this measurement.[1][2][3]
Experimental Protocol:
-
Cell Preparation:
-
Use BaF3 mouse pro-B cells stably transfected with human CCR10.
-
Culture the cells to a density of approximately 70-80% confluence.
-
Prior to the assay, wash the cells with serum-free RPMI-1640 medium to remove any residual serum.
-
Resuspend the cells in RPMI-1640 medium containing 0.1% Bovine Serum Albumin (BSA) at a concentration of 5 x 10⁵ cells/mL.[1]
-
-
Assay Setup:
-
Use a 24-well plate with 5 µm pore size transwell inserts. The 5 µm pore size is appropriate for lymphocyte migration.
-
Prepare serial dilutions of the new batch of recombinant this compound and competitor this compound in RPMI-1640 with 0.1% BSA.
-
Add 600 µL of the chemokine dilutions to the lower chambers of the 24-well plate. Use medium with 0.1% BSA alone as a negative control.
-
Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
-
Incubation and Cell Quantification:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours.
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a 0.5% crystal violet solution.
-
Elute the stain and measure the absorbance using an ELISA reader, or count the migrated cells in several fields of view under a microscope.
-
Plot the cell migration data against the chemokine concentration and determine the ED₅₀ value, which is the concentration of this compound that induces 50% of the maximum cell migration.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biological mechanisms and the experimental procedures, the following diagrams have been generated.
Caption: Workflow for the functional validation of recombinant this compound.
Caption: Simplified this compound-CCR10 signaling cascade leading to chemotaxis.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 3. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Phenotypic Comparison of CCL27 Knockout and Wild-Type Mice: A Guide for Researchers
This guide provides a comprehensive comparison of CCL27 knockout (KO) and wild-type (WT) mice, focusing on key phenotypic differences relevant to immunology, dermatology, and drug development. The data presented is primarily based on studies of mice with a total knockout of all this compound genes, which exhibit a more pronounced phenotype than models with only a single this compound gene deleted.
Core Phenotypic Differences
This compound, a chemokine predominantly expressed by keratinocytes, plays a crucial role in T-cell homing to the skin through its interaction with the CCR10 receptor. The absence of this compound in knockout mice leads to significant alterations in immune cell populations within the skin and other barrier tissues, as well as a dysregulated response to inflammatory stimuli.
Immunological Phenotype in the Skin
Under homeostatic conditions, this compound KO mice exhibit a significant reduction in several subsets of CCR10-expressing T cells in the skin compared to their wild-type counterparts. This suggests that this compound is critical for the establishment and maintenance of these resident T-cell populations.
Table 1: Comparison of Skin Lymphocyte Populations in this compound KO vs. WT Mice
| Cell Population | Phenotypic Change in this compound KO Mice | Reference |
| Regulatory T cells (Tregs) | Marginally to significantly reduced | [1] |
| CD8+ T cells | Significantly reduced numbers of CCR10+ CD8+ T cells | [1] |
| CD4+ T cells | Significantly reduced numbers of CCR10+ CD4+ T cells | [1] |
| γδ T cells | No significant change in total numbers | [1] |
| Innate Lymphoid Cells (ILCs) | No significant change in total numbers, but reduced percentage of CCR10+ ILCs | [1] |
Inflammatory Response in a Psoriasis Model
A key functional difference between this compound KO and WT mice is observed in the imiquimod (IMQ)-induced model of psoriasis. This compound KO mice display an overreactive inflammatory response, indicating a role for this compound in regulating cutaneous inflammation.
Table 2: Phenotypic Comparison in an Imiquimod-Induced Psoriasis Model
| Parameter | Phenotypic Change in this compound KO Mice | Reference |
| Skin Inflammation | Increased inflammatory response | [1] |
| IL-17+ T cells | Increased presence in the skin | [1] |
Phenotype in Other Barrier Tissues
Interestingly, the absence of this compound leads to an opposite effect in the lungs and reproductive tract compared to the skin. This suggests a complex and tissue-specific role for this compound in immune cell trafficking.
Table 3: T-cell Infiltration in Lungs and Reproductive Tract of this compound KO vs. WT Mice
| Tissue | Phenotypic Change in this compound KO Mice | Reference |
| Lungs | Increased infiltration of CCR10+ T cells | [1] |
| Reproductive Tract | Increased infiltration of CCR10+ T cells and signs of spontaneous inflammation | [1] |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation
This protocol is a standard method to induce psoriasis-like skin inflammation in mice.
-
Animals: Age- and sex-matched this compound KO and WT mice are used.
-
Imiquimod Application: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Assessment of Inflammation:
-
Ear Thickness: The thickness of the right ear is measured daily using a digital micrometer.
-
PASI Scoring: The Psoriasis Area and Severity Index (PASI) is used to score the severity of skin inflammation on the back, assessing erythema, scaling, and thickness, each on a scale from 0 to 4.
-
-
Histological Analysis:
-
At the end of the experiment, mice are euthanized, and skin samples from the back and ear are collected.
-
Tissues are fixed in 10% buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
-
Flow Cytometry:
-
Single-cell suspensions are prepared from the skin and draining lymph nodes.
-
Cells are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, γδTCR) and cytokines (e.g., IL-17A, IL-22).
-
Data is acquired on a flow cytometer and analyzed to quantify different immune cell populations.
-
Flow Cytometry for Skin-Resident Lymphocytes
This protocol outlines the general steps for isolating and analyzing lymphocytes from mouse skin.
-
Tissue Preparation:
-
Euthanize mice and excise the skin from the desired anatomical location (e.g., dorsal skin, ear).
-
Separate the epidermis and dermis by enzymatic digestion (e.g., with dispase followed by collagenase and DNase I).
-
-
Cell Staining:
-
Prepare a single-cell suspension from the digested tissue.
-
Block Fc receptors with anti-CD16/32 antibodies to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently conjugated antibodies against surface markers of interest (e.g., CD45, TCRβ, CD4, CD8, CD25, CCR10).
-
For intracellular staining (e.g., FoxP3, cytokines), fix and permeabilize the cells after surface staining, followed by incubation with antibodies against intracellular targets.
-
-
Data Acquisition and Analysis:
-
Acquire stained cells on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, single cells, and then identifying specific lymphocyte populations based on marker expression.
-
Histological Analysis of Skin
This protocol describes the basic procedure for preparing and analyzing skin tissue sections.
-
Tissue Processing:
-
Fix skin samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology. Other stains like Masson's trichrome can be used to visualize collagen.
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light microscope.
-
Quantify parameters such as epidermal thickness and the density of infiltrating immune cells.
-
Visualizations
This compound-CCR10 Signaling Pathway
Caption: this compound-CCR10 signaling cascade.
Experimental Workflow for Imiquimod-Induced Psoriasis Model
Caption: Imiquimod-induced psoriasis workflow.
References
Confirming CCL27 Gene Knockdown Efficiency with qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the knockdown efficiency of the Chemokine (C-C motif) Ligand 27 (CCL27) gene using quantitative real-time polymerase chain reaction (qPCR). We present supporting experimental data, detailed protocols, and visual workflows to aid in the accurate assessment of gene silencing.
Comparative Analysis of this compound Knockdown
Effective gene knockdown is critical for loss-of-function studies. Here, we compare the hypothetical knockdown efficiency of this compound in a human keratinocyte cell line (HaCaT) using two different siRNA molecules (siRNA-1 and siRNA-2) against a non-targeting control (NTC). The data is normalized against two common housekeeping genes, GAPDH and ACTB, to ensure accuracy.
Data Summary: this compound Knockdown Efficiency
| Treatment Group | Target Gene | Housekeeping Gene | Avg. Ct Value | ΔCt (Avg. Ct_Target - Avg. Ct_HKG) | ΔΔCt (ΔCt_Sample - ΔCt_NTC) | Fold Change (2^-ΔΔCt) | % Knockdown |
| NTC | This compound | GAPDH | 24.5 | 4.5 | 0 | 1.00 | 0% |
| ACTB | 20.0 | ||||||
| siRNA-1 | This compound | GAPDH | 27.8 | 7.8 | 3.3 | 0.10 | 90% |
| ACTB | 20.0 | ||||||
| siRNA-2 | This compound | GAPDH | 26.2 | 6.2 | 1.7 | 0.31 | 69% |
| ACTB | 20.0 |
Detailed Experimental Protocol
This protocol outlines the key steps for validating this compound gene knockdown using a two-step RT-qPCR approach.
1. Cell Culture and Transfection:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with either this compound-targeting siRNA (siRNA-1 or siRNA-2) or a non-targeting control (NTC) siRNA using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
2. RNA Extraction and Quantification:
-
At 48 hours post-transfection, harvest the cells and extract total RNA using a column-based RNA purification kit.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and a final inactivation step at 70°C for 5 min).
4. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for this compound and the chosen housekeeping gene(s) (e.g., GAPDH, ACTB), and the synthesized cDNA template.
-
Use the following primer sequences (as an example):
- This compound Forward: 5'-AGGAAGGTCCTCTGTCACGCT-3'
- This compound Reverse: 5'-TGGAGTTGGGAGGGGACAC-3'
- GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
- GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
Perform the qPCR on a real-time thermal cycler with the following cycling conditions:
- Initial denaturation: 95°C for 10 min
- 40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene (this compound) and the housekeeping gene in all samples.
-
Calculate the knockdown efficiency using the delta-delta Ct (ΔΔCt) method as outlined in the data table above.
Visualizing the Experimental and Biological Pathways
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: qPCR workflow for this compound knockdown confirmation.
Caption: Simplified this compound-CCR10 signaling pathway.
Alternative Approaches and Considerations
While siRNA followed by qPCR is a standard method for confirming gene knockdown, other techniques can be employed for validation or as alternatives.
Alternative Knockdown Technologies:
-
shRNA (short hairpin RNA): Can be delivered via viral vectors for stable, long-term gene silencing. This is particularly useful for generating stable cell lines with constitutive this compound knockdown.
-
CRISPR-Cas9: Offers permanent gene knockout at the genomic level, providing a complete loss-of-function model.
Alternative Validation Methods:
-
Western Blot: To confirm knockdown at the protein level, which is often the ultimate goal of gene silencing experiments.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the secretion of this compound protein from cells, providing a functional readout of knockdown.
The choice of knockdown technology and validation method will depend on the specific research question, the cell type being used, and the desired duration of gene silencing. For transient knockdown and rapid screening of functional effects, siRNA followed by qPCR validation remains a highly effective and widely used approach.
Standardizing CCL27 Functional Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chemokine CCL27 plays a critical role in T-cell mediated skin inflammation, making it a key target in the development of therapeutics for dermatological diseases. The accurate and reproducible measurement of this compound functional activity is paramount for screening and characterizing potential drug candidates. This guide provides a comparative overview of common functional bioassays for this compound, detailing experimental protocols and performance characteristics to aid in the selection and standardization of the most appropriate assay for your research needs.
Comparing Functional Bioassays for this compound
The biological activity of this compound is primarily mediated through its interaction with the CCR10 receptor, leading to a cascade of cellular events including chemotaxis, intracellular calcium mobilization, and receptor internalization. The choice of a suitable bioassay depends on the specific research question, required throughput, and available instrumentation. Below is a comparison of the most common this compound functional bioassays.
| Assay Type | Principle | Common Cell Lines | Key Performance Parameters | Throughput |
| Chemotaxis Assay | Measures the directional migration of cells towards a this compound gradient. | CCRF-CEM, Human T-lymphocytes, HEK293-CCR10 | EC50, Chemotactic Index, Z'-factor | Low to Medium |
| Calcium Mobilization | Measures the transient increase in intracellular calcium concentration upon CCR10 activation. | HEK293-CCR10, CHO-K1-CCR10 | EC50, Signal-to-Background Ratio, Z'-factor | High |
| Receptor Internalization | Quantifies the this compound-induced endocytosis of the CCR10 receptor from the cell surface. | CHO-K1-CCR10, HEK293-CCR10 | % Internalization, IC50 (for antagonists), Z'-factor | Medium to High |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This assay quantifies the chemotactic response of cells to this compound.
Materials:
-
CCRF-CEM cells (or other CCR10-expressing cells)
-
Recombinant Human this compound
-
Assay Medium: RPMI 1640 with 1% BSA
-
Boyden chamber with 5 µm pore size polycarbonate membrane
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture CCRF-CEM cells in complete medium.
-
On the day of the assay, harvest cells and wash twice with Assay Medium.
-
Resuspend cells in Assay Medium at a concentration of 1 x 10^7 cells/mL.
-
Label cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend labeled cells in Assay Medium at 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in Assay Medium (e.g., 0.1 nM to 100 nM).
-
Add 30 µL of the this compound dilutions or Assay Medium (as a negative control) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the labeled cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 90 minutes.
-
-
Data Acquisition:
-
After incubation, remove the membrane and wipe off the cells from the upper side.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the fluorescence of the this compound-treated wells by the fluorescence of the negative control wells.
-
Determine the EC50 value from the dose-response curve. A typical EC50 for this compound in a migration assay with cells expressing recombinant CCR10 is approximately 34 nM.[1]
-
Calcium Mobilization Assay
This assay measures the rapid increase in intracellular calcium following CCR10 activation by this compound.
Materials:
-
HEK293 cells stably expressing CCR10 (HEK293-CCR10)
-
Recombinant Human this compound
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM or other calcium-sensitive dye
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation)
Procedure:
-
Cell Preparation:
-
Plate HEK293-CCR10 cells in a black, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium.
-
Load the cells with Fluo-4 AM in Assay Buffer for 1 hour at 37°C.
-
Wash the cells twice with Assay Buffer.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Data Acquisition:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Add the this compound dilutions to the wells and continue to monitor the fluorescence intensity for at least 2 minutes.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the dose-response curve and determine the EC50 value.
-
Receptor Internalization Assay
This assay quantifies the reduction of CCR10 on the cell surface after stimulation with this compound.
Materials:
-
CHO-K1 cells stably expressing CCR10 (CHO-K1-CCR10)
-
Recombinant Human this compound
-
Flow Cytometry Staining Buffer: PBS with 2% FBS
-
Anti-CCR10 antibody (PE-conjugated)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Harvest CHO-K1-CCR10 cells and resuspend in serum-free medium.
-
Incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or medium alone (unstimulated control) for 30 minutes at 37°C.
-
-
Staining:
-
Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in the staining buffer containing a PE-conjugated anti-CCR10 antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition:
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer, measuring the fluorescence intensity in the PE channel.
-
-
Data Analysis:
-
Calculate the percentage of receptor internalization relative to the unstimulated control.
-
For antagonist screening, pre-incubate cells with the antagonist before adding this compound and determine the IC50 value.
-
Performance Metrics
The reliability and robustness of a bioassay are critical for its application in research and drug development. Key performance metrics include:
-
EC50/IC50: The concentration of an agonist or antagonist that produces 50% of the maximal response. This is a measure of potency.
-
Z'-factor: A statistical measure of the quality of an assay, reflecting the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for screening assays.
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio indicates a more robust assay.
-
Intra-assay Precision (Repeatability): The variation within a single assay run, typically expressed as the coefficient of variation (%CV) of replicate measurements. An intra-assay CV of <15% is generally acceptable.
-
Inter-assay Precision (Reproducibility): The variation between different assay runs performed on different days. An inter-assay CV of <20% is generally acceptable.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for a chemotaxis bioassay.
Caption: this compound signaling pathway through the CCR10 receptor.
Caption: Experimental workflow for a this compound chemotaxis bioassay.
References
A Comparative Analysis of CCL27 and CCL28 Signaling Through the CCR10 Receptor
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 10 (CCR10) and its ligands, particularly CCL27 and CCL28, represent a critical axis in immune surveillance, inflammatory responses, and tumorigenesis. Understanding the nuanced signaling differences between these ligands is paramount for the development of targeted therapeutics. This guide provides a comprehensive comparison of the signaling pathways activated by this compound and other CCR10 ligands, supported by experimental data and detailed methodologies.
Ligand-Receptor Interactions and Tissue Expression
CCR10 is primarily activated by two distinct chemokines: this compound and CCL28.[1][2][3] While both ligands bind to the same receptor, their expression patterns and reported downstream signaling can differ, leading to distinct physiological outcomes. This compound is predominantly expressed by keratinocytes in the skin, playing a key role in T-cell mediated skin inflammation.[3][4] In contrast, CCL28 is expressed by epithelial cells in various mucosal tissues, including the gut, lungs, and salivary glands, where it is involved in the homing of IgA-secreting plasma cells.[1][3][5][6] Notably, CCL28 can also signal through a second receptor, CCR3, which is not a target for this compound.[1][5][6]
Core Signaling Pathways: G Protein Activation and β-Arrestin Recruitment
Upon ligand binding, CCR10, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades. The two primary pathways activated are G protein-mediated signaling and β-arrestin recruitment. G protein activation typically leads to downstream effector signaling, while β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate its own wave of signaling.
A key area of investigation, with some conflicting findings in the literature, is whether this compound and CCL28 act as biased agonists at CCR10. Biased agonism refers to the ability of different ligands for the same receptor to preferentially activate one signaling pathway over another.
One systematic study suggests that both this compound and a biologically active, truncated form of CCL28, CCL28(4-108), act as balanced agonists, stimulating both G protein signaling and β-arrestin recruitment.[2][7] The full-length form, CCL28(1-108), was found to be inactive.[2][7] Conversely, other research indicates that CCL28 is a G protein-biased agonist, potently activating G protein signaling with minimal to no recruitment of β-arrestin, while this compound engages both pathways. This discrepancy highlights the importance of the cellular context and experimental system in determining signaling outcomes.
Quantitative Comparison of CCR10 Ligand Signaling
The following tables summarize the quantitative data on the potency (EC50) and efficacy (Emax) of this compound and CCL28 in activating G protein and β-arrestin signaling pathways, reflecting the different findings in the field.
Table 1: Signaling properties of CCR10 ligands (Study suggesting balanced agonism for both ligands)
| Ligand | Assay | EC50 (nM) | Emax (% of this compound) |
| This compound | G protein activation (cAMP inhibition) | 0.57 | 100 |
| β-arrestin recruitment | 18 | 100 | |
| CCL28(4-108) | G protein activation (cAMP inhibition) | 6.6 | ~100 |
| β-arrestin recruitment | 45 | ~100 |
Data adapted from a systematic assessment of chemokine signaling at CCR10.[2][8]
Table 2: Signaling properties of CCR10 ligands (Study suggesting biased agonism for CCL28)
| Ligand | Assay | EC50 (nM) | Emax (% of this compound) |
| This compound | G protein activation (cAMP inhibition) | 2.5 | 100 |
| β-arrestin recruitment | 10 | 100 | |
| CCL28 | G protein activation (cAMP inhibition) | 25 | 100 |
| β-arrestin recruitment | >1000 | No significant activity |
Data interpreted from a study on biased agonism at chemokine receptors.
Downstream Signaling Cascades
Activation of CCR10 by its ligands triggers several key downstream signaling pathways that mediate cellular responses such as migration, proliferation, and survival. These include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and has been shown to be activated by both this compound and CCL28 in various cell types, including cancer cells.[9][10]
-
MAPK/ERK Pathway: The MAPK/ERK cascade is another important pathway involved in cell growth and differentiation that is activated upon CCR10 engagement.[1][10]
-
NF-κB Pathway: In some contexts, particularly in cancer, CCR10 signaling can lead to the activation of the NF-κB transcription factor, which promotes inflammation and cell survival.[11]
The following diagrams illustrate the general signaling pathways initiated by CCR10 ligands.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of signaling studies. Below are outlines of key experimental protocols used to assess CCR10 signaling.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET assays are used to measure the proximity of two proteins, making them ideal for studying β-arrestin recruitment and G protein activation.
Western Blotting for Downstream Kinase Phosphorylation
Western blotting is a standard technique to quantify the activation of downstream signaling pathways by detecting the phosphorylation of key kinases like Akt and ERK.
-
Cell Culture and Stimulation: Cells expressing CCR10 (e.g., A375 melanoma cells) are serum-starved and then stimulated with this compound or CCL28 (typically 10-100 ng/mL) for various time points.
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473) or phosphorylated ERK1/2 (Thr202/Tyr204).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The bands are quantified using densitometry and normalized to total protein or a loading control like GAPDH.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, providing a functional readout of this signaling pathway.
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with a CCR10 expression vector, an NF-κB-driven firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase control plasmid.
-
Stimulation: Transfected cells are stimulated with this compound or CCL28 for 6-24 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction of NF-κB activity is calculated relative to unstimulated cells.
Conclusion
The signaling pathways initiated by this compound and CCL28 through the CCR10 receptor are complex and context-dependent. While both ligands can activate canonical G protein-mediated downstream cascades like the PI3K/Akt and MAPK/ERK pathways, the extent to which they engage the β-arrestin pathway may differ, as suggested by conflicting reports on biased agonism. This potential for differential signaling could explain their distinct biological roles in skin versus mucosal immunity. For drug development professionals, exploiting this biased agonism could lead to the design of receptor modulators with more specific and targeted effects, minimizing off-target activities. Further research is necessary to fully elucidate the structural and cellular factors that govern the signaling outcomes of the CCR10-ligand axis.
References
- 1. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 2. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mesoscale.com [mesoscale.com]
- 9. CCR10 And Its Ligands In Regulation Of Epithelial Immunity And Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
A Head-to-Head Comparison of Commercial CCL27 ELISA Kits for Researchers
For researchers, scientists, and drug development professionals investigating the role of the chemokine CCL27 in inflammation, immunology, and oncology, selecting a reliable and sensitive ELISA kit is paramount. This compound, also known as CTACK, plays a crucial role in recruiting skin-homing memory T-lymphocytes and is implicated in various skin inflammatory diseases. Accurate quantification of this chemokine in biological samples is therefore essential for advancing research. This guide provides an objective comparison of several commercially available Human this compound ELISA kits, supported by publicly available performance data.
Performance Characteristics of this compound ELISA Kits
The following table summarizes the key performance characteristics of this compound ELISA kits from various manufacturers. The data presented is compiled from the manufacturers' datasheets and should be considered as a guide. Independent validation is recommended for specific applications.
| Manufacturer | Kit Name | Sensitivity | Assay Range (pg/mL) | Sample Types | Assay Time |
| R&D Systems | Human this compound/CTACK Quantikine ELISA Kit | 4.68 pg/mL[1] | 15.6 - 1,000[1] | Cell Culture Supernates, Serum, Plasma (EDTA, Heparin)[1] | 4.5 hours[1] |
| Invitrogen | Human CTACK/CCL27 ELISA Kit | 10 pg/mL | 13.72 - 10,000 | Serum, Plasma | 4 hours 45 min |
| BosterBio | Human this compound/CTACK ELISA Kit PicoKine® | <10 pg/ml[2] | 31.2 - 2,000[2] | Cell Culture Supernates, Cell Lysates, Serum, Plasma (Heparin, EDTA)[3] | Not specified |
| MULTI SCIENCES | Human this compound/CTACK ELISA Kit | 1.85 pg/mL[4] | 93.75 - 6,000[4] | Serum, Plasma, Cell Culture Supernatant, and other biological samples[4] | 3.5 hours[4] |
Note: The performance characteristics listed above are as reported by the manufacturers and may vary depending on the experimental conditions and sample matrix.
Experimental Protocols
The following is a generalized protocol for a sandwich ELISA, based on the methodologies described for the kits listed. For precise instructions, always refer to the manual provided with the specific kit.
Principle of the Assay
These kits typically employ a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human this compound is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
General Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add Standards and Samples: Add a specified volume of Assay Diluent to each well, followed by the addition of standards, controls, or samples to the appropriate wells. Cover the plate and incubate for the recommended time at room temperature (typically 2 hours).
-
Washing: Aspirate each well and wash multiple times (usually 4 times) with the provided Wash Buffer.
-
Add Conjugate: Add the enzyme-linked conjugate to each well. Cover the plate and incubate at room temperature for the specified time (often 2 hours).
-
Washing: Repeat the aspiration and washing step.
-
Add Substrate: Add the substrate solution to each well. Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add the Stop Solution to each well.
-
Read Plate: Determine the optical density of each well using a microplate reader set to the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the concentration of this compound in the samples by comparing the O.D. of the samples to the standard curve.
Visualizing Key Processes
To better understand the biological context and the experimental procedure, the following diagrams illustrate the this compound signaling pathway and a typical sandwich ELISA workflow.
Caption: this compound signaling pathway initiating T-lymphocyte chemotaxis.
Caption: General workflow of a sandwich ELISA.
Conclusion
The choice of a this compound ELISA kit will depend on the specific requirements of the research, including the required sensitivity, the sample types to be analyzed, and the desired assay throughput. The R&D Systems Quantikine kit is well-cited and provides extensive validation data. The Invitrogen kit offers a broader detection range. The kits from BosterBio and MULTI SCIENCES present competitive sensitivity. Researchers are encouraged to review the datasheets for each product thoroughly and consider performing a pilot experiment to validate the chosen kit in their specific experimental setup.
References
- 1. Chemokine this compound (CTACK) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 2. C-C motif chemokine ligand 27 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of CCL27: A Comparative Guide to its Expression in Healthy and Diseased Skin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chemokine (C-C motif) ligand 27 (CCL27) expression in healthy versus diseased skin tissue. This compound, also known as cutaneous T-cell-attracting chemokine (CTACK), plays a pivotal role in skin immune homeostasis by attracting CCR10-expressing T-cells.[1][2] Its expression is significantly altered in various dermatological conditions, positioning it as a potential biomarker and therapeutic target. This document synthesizes quantitative data, details common experimental protocols, and visualizes key pathways to offer a clear, data-driven comparison.
This compound Expression: A Comparative Overview
In healthy skin, this compound is predominantly and constitutively expressed by epidermal keratinocytes, contributing to routine immune surveillance.[1][2][3] However, in diseased states, its expression profile changes dramatically, revealing a dichotomy where it is upregulated in certain inflammatory conditions and markedly suppressed in others, as well as in cutaneous malignancies.
Inflammatory Dermatoses: A Tale of Two Responses
Atopic Dermatitis (Eczema): Characterized by significant upregulation of this compound. This increase is observed in both lesional skin tissue and serum.[4][5] Studies have shown that serum this compound levels in atopic dermatitis patients correlate with disease severity, as measured by the SCORing Atopic Dermatitis (SCORAD) index.[6][7] This suggests this compound is a key player in the inflammatory cascade of this disease.
Psoriasis: In stark contrast to atopic dermatitis, psoriasis is consistently associated with a significant downregulation or suppression of this compound mRNA and protein in lesional skin compared to healthy or non-lesional skin.[1][4][8] This reduction is a key differentiator between the two inflammatory conditions.[4] Interestingly, while tissue expression is decreased, some studies have reported that serum levels of this compound may be elevated in psoriasis patients compared to healthy controls, a point of ongoing investigation.[6][7]
Cutaneous Malignancies: A Progressive Loss
In the context of skin cancer, there is a progressive and marked loss of this compound expression from pre-cancerous to malignant stages. This downregulation is considered a mechanism for tumor immune escape.[9]
-
Actinic Keratosis (Pre-cancerous): Shows a significant decrease in this compound mRNA compared to healthy skin.[9]
-
Basal Cell Carcinoma (BCC) and Squamous Cell Carcinoma (SCC): Exhibit a further and more profound loss of both this compound mRNA and protein expression.[9][10] The loss of this key chemokine impairs the recruitment of tumor-fighting T-cells to the tumor site.
Quantitative Data Summary
The following table summarizes quantitative data on this compound expression across various skin conditions, derived from multiple studies.
| Disease State | Tissue/Sample Type | Method | Expression Change vs. Healthy | Quantitative Value | Citation(s) |
| Atopic Dermatitis (Eczema) | Skin Tissue (Lesional) | RT-qPCR | Upregulated | Mean Expression: 3.32 ± 1.08 | [4] |
| Atopic Dermatitis | Serum | ELISA | Upregulated | Significantly higher than controls | [5][6][7] |
| Psoriasis | Skin Tissue (Lesional) | RT-qPCR | Downregulated | Mean Expression: 1.72 ± 0.49 | [4] |
| Psoriasis | Serum | ELISA | Upregulated | Significantly higher than controls | [6][7] |
| Actinic Keratosis | Skin Tissue | qPCR | Downregulated (5-fold) | 3.3 ± 6.4 fg/25 ng cDNA | [9] |
| Basal Cell Carcinoma (BCC) | Skin Tissue | qPCR | Downregulated (28-fold) | 0.6 ± 0.5 fg/25 ng cDNA | [9] |
| Basal Cell Carcinoma (BCC) | Skin Tissue | IHC (% area) | Downregulated | 5.59 ± 3.69 % | [9][10] |
| Squamous Cell Carcinoma (SCC) | Skin Tissue | qPCR | Downregulated (171-fold) | 0.1 ± 0.2 fg/25 ng cDNA | [9] |
| Squamous Cell Carcinoma (SCC) | Skin Tissue | IHC (% area) | Downregulated | 0.06 ± 0.02 % | [9][10] |
| Healthy Control | Skin Tissue | RT-qPCR | Baseline | Mean Expression: 0.37 ± 0.26 | [4] |
| Healthy Control | Skin Tissue | qPCR | Baseline | 17.1 ± 13.5 fg/25 ng cDNA | [9] |
| Healthy Control | Skin Tissue | IHC (% area) | Baseline | 20.43 ± 7.74 % | [9][10] |
Signaling Pathways and Logical Diagrams
The function and dysregulation of this compound are best understood through its signaling pathways.
Caption: this compound/CCR10 axis mediating homeostatic T-cell homing to the skin.
In cutaneous malignancies, this homeostatic process is actively suppressed.
Caption: Pathway of this compound suppression in skin cancer leading to immune evasion.[9]
Key Experimental Protocols
The quantification and localization of this compound are primarily achieved through the following methodologies.
Caption: Common experimental workflows for analyzing this compound expression.
1. Reverse Transcriptase-Quantitative Polymerase Chain Reaction (RT-qPCR): This is the gold standard for quantifying this compound mRNA expression. The protocol involves:
-
RNA Extraction: Isolating total RNA from skin biopsy homogenates.
-
cDNA Synthesis: Using a reverse transcriptase enzyme to convert the extracted RNA into complementary DNA (cDNA).
-
Quantitative PCR: Amplifying the this compound-specific cDNA using specific primers and a fluorescent probe. The level of fluorescence is measured in real-time to determine the initial quantity of mRNA.
-
Data Analysis: Normalizing the this compound expression level to a stable housekeeping gene (e.g., GAPDH) and calculating the relative fold change, often using the 2-ΔΔCt method.[4]
2. Immunohistochemistry (IHC): IHC is used to visualize the location and relative abundance of this compound protein within the skin tissue architecture.
-
Tissue Preparation: Skin biopsies are fixed (e.g., in formalin), embedded in paraffin, and cut into thin sections.
-
Staining: The sections are incubated with a primary antibody specific to the this compound protein. A secondary antibody, which is linked to an enzyme, is then applied and binds to the primary antibody.
-
Visualization: A substrate is added, which reacts with the enzyme to produce a colored product at the site of the protein.
-
Analysis: The stained sections are examined under a microscope. The intensity and distribution of the staining can be qualitatively assessed or quantitatively analyzed using digital image analysis software to measure the percentage of stained area.[10]
3. Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay used to quantify this compound protein levels in fluid samples like serum.[5]
-
Plate Coating: A microtiter plate is coated with a capture antibody specific for this compound.
-
Sample Incubation: Serum samples are added to the wells, and any this compound present binds to the capture antibody.
-
Detection: A second, detection antibody (also specific for this compound and linked to an enzyme) is added.
-
Signal Generation: A substrate for the enzyme is added, producing a color change that is proportional to the amount of this compound in the sample. The color intensity is measured using a plate reader.
References
- 1. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. rjab.journals.ekb.eg [rjab.journals.ekb.eg]
- 5. academic.oup.com [academic.oup.com]
- 6. Increased serum cutaneous T cell-attracting chemokine (this compound) levels in patients with atopic dermatitis and psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.teikyo.jp [pure.teikyo.jp]
- 8. Kinetics and differential expression of the skin-related chemokines this compound and CCL17 in psoriasis, atopic dermatitis and allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
Validating CCL27 Knockdown Experiments: A Guide to the Use of a Positive Control
For researchers, scientists, and drug development professionals, ensuring the validity of experimental results is paramount. In the context of RNA interference (RNAi) experiments, such as the knockdown of the chemokine CCL27, the use of appropriate controls is critical to confirm that the observed effects are specifically due to the reduction of the target protein. This guide provides a comparative overview of using a positive control to validate this compound knockdown experiments, supported by experimental data and detailed protocols.
This guide will explore the use of Tumor Necrosis Factor-alpha (TNF-α) as a positive control stimulus in human keratinocyte cell lines, a robust system for studying this compound regulation. We will also detail alternative validation methods and provide comprehensive experimental protocols.
The Rationale for a Positive Control in this compound Knockdown
A positive control in a knockdown experiment serves to demonstrate that the experimental system is responsive and that the knockdown of the target gene can produce a measurable effect. For this compound, a chemokine often involved in skin inflammation and cancer, a positive control can be designed by stimulating its endogenous expression. Keratinocytes are a primary source of this compound, and their production of this chemokine is known to be upregulated by pro-inflammatory cytokines such as TNF-α.
Therefore, a robust positive control experiment involves stimulating keratinocytes with TNF-α to induce a significant increase in this compound expression. A successful siRNA-mediated knockdown of this compound should then demonstrably blunt this TNF-α-induced upregulation. This approach provides confidence that the siRNA is effective and that the downstream analytical methods are sensitive enough to detect changes in this compound levels.
Comparison of Validation Methods
Validating the knockdown of this compound can be achieved at both the mRNA and protein levels. The following table summarizes the common methods used and the expected outcomes in a positive control experiment.
| Validation Method | Description | Expected Outcome with this compound siRNA + TNF-α | Alternative Positive Control |
| Quantitative RT-PCR (qRT-PCR) | Measures the relative abundance of this compound mRNA transcripts. | Significant reduction in the TNF-α-induced increase of this compound mRNA levels compared to cells treated with a non-targeting control siRNA and TNF-α. | Cells transfected with a validated positive control siRNA targeting a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency. |
| Western Blot | Detects and quantifies the amount of this compound protein in cell lysates. | A marked decrease in the intensity of the this compound protein band in TNF-α stimulated cells treated with this compound siRNA compared to controls. | Recombinant human this compound protein loaded as a positive control for antibody specificity and as a molecular weight marker. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies the concentration of secreted this compound protein in the cell culture supernatant. | A significant decrease in the concentration of secreted this compound in the supernatant of TNF-α stimulated cells treated with this compound siRNA. | A standard curve generated with known concentrations of recombinant human this compound protein. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for a positive control experiment and the signaling pathway of this compound.
Comparative Analysis of CCL27 Levels in Inflammatory Skin Diseases: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Cutaneous T-cell Attracting Chemokine (CCL27) levels in three key inflammatory skin diseases: Atopic Dermatitis, Psoriasis, and Alopecia Areata. It is intended for researchers, scientists, and drug development professionals seeking to understand the role of this compound in these conditions and the methodologies used for its quantification.
Executive Summary
This compound, a chemokine predominantly expressed by keratinocytes, plays a crucial role in T-cell mediated skin inflammation through its interaction with the CCR10 receptor.[1][2] This interaction is pivotal in the recruitment of memory T-cells to the skin.[3] Alterations in this compound expression have been implicated in the pathogenesis of several inflammatory dermatoses. This guide synthesizes current literature to compare this compound levels across atopic dermatitis, psoriasis, and alopecia areata, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: Comparative this compound Expression Levels
The following table summarizes the reported changes in this compound levels in the examined inflammatory skin diseases. It is important to note that findings can vary based on the sample type (lesional skin tissue vs. serum) and the specific study methodology.
| Disease | Sample Type | This compound Expression Level | Quantitative Data (Mean ± SD or Fold Change) | Reference |
| Atopic Dermatitis (Eczema) | Skin Tissue (mRNA) | Upregulated | 3.32 ± 1.08 (vs. 0.37 ± 0.26 in controls) | [4] |
| Serum | Increased | Significantly higher than healthy controls | [1][5][6] | |
| Psoriasis | Skin Tissue (mRNA & Protein) | Downregulated | Markedly decreased in psoriatic lesions compared with non-lesional skin | [7] |
| Serum | Increased | Significantly higher than healthy controls | [1][6] | |
| Skin Tissue (mRNA) | Downregulated | Dramatically decreased in psoriatic skin compared to normal skin | [4] | |
| Alopecia Areata | Skin Tissue | Suppressed | Suppressed in lesional skin | [8] |
| Serum | Increased | Twice as high as healthy controls (reported in one study) | [9] |
The data reveals a notable trend of increased this compound in atopic dermatitis.[4] Conversely, in psoriasis and alopecia areata, there are conflicting reports between tissue and serum levels.[7][10][8][9] In psoriasis, this discrepancy may be partly explained by the influence of other cytokines; for instance, TNF-α can upregulate this compound, while IL-17, prominent in later-stage psoriasis, may downregulate its expression.[3]
Experimental Protocols
Accurate quantification of this compound is critical for research in this area. The following are detailed methodologies for the key experiments cited in the literature.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound
This protocol is based on the sandwich ELISA technique.
a. Sample Preparation:
-
Collect whole blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Aspirate the serum and store at -80°C until use. Avoid multiple freeze-thaw cycles.
b. Assay Procedure:
-
Prepare all reagents, standards, and samples as per the manufacturer's instructions.
-
Add 100 µL of Assay Diluent to each well of a microplate pre-coated with an anti-human this compound antibody.
-
Add 50 µL of standard, control, or sample to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate and wash each well four times with Wash Buffer.
-
Add 200 µL of a biotinylated anti-human this compound conjugate to each well.
-
Cover and incubate for 2 hours at room temperature.
-
Repeat the aspiration and wash step.
-
Add 200 µL of Substrate Solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Determine the optical density at 450 nm using a microplate reader.
Reverse Transcriptase-Quantitative Polymerase Chain Reaction (RT-qPCR) for this compound mRNA in Skin Biopsies
a. Sample Preparation and RNA Extraction:
-
Obtain skin punch biopsies (typically 4 mm) from lesional and non-lesional skin.
-
Immediately place biopsies in a stabilizing solution (e.g., RNAlater) or snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenize the tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Perform on-column DNase digestion to remove any contaminating genomic DNA.
b. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
c. qPCR:
-
Perform real-time PCR using a qPCR system (e.g., iCycler IQ system, Bio-Rad).
-
The reaction mixture typically contains cDNA template, forward and reverse primers for this compound, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The relative expression of this compound mRNA can be calculated using the 2-ΔΔCt method.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Skin Tissue
a. Tissue Preparation:
-
Fix fresh skin biopsies in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount on poly-L-lysine-coated slides.[11]
b. Staining Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol to rehydrate the tissue sections.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.[2]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes. Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum) for 30 minutes.[2][11]
-
Primary Antibody Incubation: Incubate with a primary antibody against human this compound at an optimized dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[13]
-
Detection: Apply an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes.[13]
-
Visualization: Add a chromogen substrate (e.g., DAB) and monitor for color development.[2]
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[2]
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and coverslip with a mounting medium.[12]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound in inflammatory skin diseases.
Caption: this compound signaling attracts CCR10+ T-cells to the skin, promoting inflammation.
Caption: Workflow for quantifying this compound via RT-qPCR, ELISA, and IHC.
References
- 1. pure.teikyo.jp [pure.teikyo.jp]
- 2. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. rjab.journals.ekb.eg [rjab.journals.ekb.eg]
- 5. Increased serum cutaneous T cell-attracting chemokine (this compound) levels in patients with atopic dermatitis and psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and differential expression of the skin-related chemokines this compound and CCL17 in psoriasis, atopic dermatitis and allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a crucial regulator of immune homeostasis of the skin and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A meta-analysis of chemokines in alopecia areata: recruiting immune cells toward the hair follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemistry in Dermatopathology and its Relevance in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. 免疫组织化学操作步骤 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures for CCL27: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of biological reagents like the chemokine CCL27 is a critical component of laboratory safety and operational integrity. Adherence to established disposal protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
As a recombinant protein, this compound does not typically require extraordinary disposal procedures beyond standard protocols for non-hazardous biological waste. However, the specific experimental context, such as the use of infectious agents or other hazardous chemicals in conjunction with this compound, may necessitate additional precautions. Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific requirements.
General Disposal Principles
The primary principle for managing laboratory waste is to ensure that no activity begins without a clear plan for the disposal of all waste generated. For biological materials like this compound, the preferred methods of disposal involve inactivation to denature the protein, rendering it biologically inactive before it enters the waste stream. The two most common methods for this are chemical disinfection and autoclaving.
Procedural Guidance for this compound Disposal
Below are step-by-step procedures for the disposal of liquid and solid waste containing this compound.
Liquid Waste Disposal (e.g., buffer solutions, cell culture media)
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. The container should be compatible with the chosen disinfectant.
-
Chemical Inactivation:
-
Add a suitable chemical disinfectant to the liquid waste. A common and effective choice is household bleach (sodium hypochlorite) to a final concentration of 10%.[1][2]
-
Ensure thorough mixing of the disinfectant with the waste.
-
Allow a contact time of at least 20-30 minutes to ensure complete inactivation of the protein.[1]
-
After inactivation, the treated liquid can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[1][2]
-
-
Autoclaving:
-
Alternatively, liquid waste can be collected in an autoclavable container.
-
Ensure the container's cap is loosened to prevent pressure buildup during the cycle.
-
Autoclave the waste according to standard operating procedures for liquid biological waste.[3][4][5]
-
After the autoclave cycle is complete and the liquid has cooled, it can be disposed of down the sanitary sewer.
-
Solid Waste Disposal (e.g., contaminated pipette tips, tubes, gloves, gels)
-
Segregation and Collection:
-
Collect all solid waste contaminated with this compound in a designated biohazard waste container lined with an appropriate biohazard bag (often red or orange).[2][6]
-
Sharps, such as needles or razor blades, that have come into contact with this compound should be disposed of in a designated puncture-resistant sharps container.[1][2][6]
-
-
Inactivation and Disposal:
-
Once the biohazard bag is approximately three-quarters full, it should be loosely sealed to allow for steam penetration and placed in a secondary container for transport to an autoclave.[2]
-
The waste must be autoclaved following your institution's guidelines for solid biohazardous waste.[3][4]
-
After autoclaving, the now non-hazardous waste can typically be disposed of in the regular municipal waste stream, although some institutions may require it to be placed in a designated "treated biohazard" container. The biohazard symbol on the bag should be defaced or covered.[3]
-
Quantitative Data for Inactivation Methods
The following table summarizes standard parameters for the two primary methods of inactivating biological waste. These are general guidelines; always refer to your institution's specific protocols and the manufacturer's instructions for your equipment.
| Inactivation Method | Parameter | Standard Value/Concentration | Contact Time/Duration | Notes |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 10% final concentration | ≥ 20 minutes | Ensure good ventilation. Do not autoclave bleach-treated waste.[1][2] |
| Autoclaving (Steam Sterilization) | Temperature | 121°C (250°F) | ≥ 15-20 minutes | Time may need to be increased for larger loads. Not suitable for flammable or volatile chemicals.[4][5] |
| Pressure | 15 psi | Ensure materials are autoclavable and caps are loosened.[4] |
Experimental Workflow and Signaling Pathway
To provide a comprehensive operational context, the following sections detail a typical experimental workflow using this compound and illustrate its primary signaling pathway.
General Experimental Workflow for Recombinant Chemokine Studies
This workflow outlines the key stages of a typical laboratory experiment involving a recombinant chemokine like this compound, from initial handling to the final disposal of waste.
This compound Signaling Pathway
This compound exerts its biological effects by binding to its specific receptor, CCR10, which is a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade that ultimately leads to cellular responses such as chemotaxis.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
